molecular formula C39H35NO4S B613399 Fmoc-Pen(Trt)-OH CAS No. 201531-88-6

Fmoc-Pen(Trt)-OH

Cat. No.: B613399
CAS No.: 201531-88-6
M. Wt: 613.8 g/mol
InChI Key: XSGMGAINOILNJR-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Pen(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C39H35NO4S and its molecular weight is 613.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMGAINOILNJR-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659604
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201531-88-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Pen(Trt)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of Fmoc-Pen(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-penicillamine, commonly abbreviated as Fmoc-Pen(Trt)-OH, is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS). Its unique structure, featuring a penicillamine backbone with two distinct protecting groups, offers precise control over peptide chain elongation and modification. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of this compound, designed to be a vital resource for professionals in peptide chemistry and drug development.

This compound incorporates the base-labile Fmoc group for temporary protection of the α-amino group and the acid-labile trityl (Trt) group for the permanent protection of the thiol side chain. This orthogonal protection scheme is fundamental to modern Fmoc-based SPPS, allowing for the selective deprotection and coupling of amino acids to construct complex peptide sequences.[1] The penicillamine residue itself, a β,β-dimethyl substituted cysteine, introduces conformational constraints into peptides, which can be leveraged to enhance biological activity and stability.[2]

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[3] It is a chiral molecule with the L-configuration at the α-carbon. The presence of the bulky Fmoc and Trt groups renders it soluble in a variety of organic solvents commonly used in peptide synthesis.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 201531-88-6[4]
Molecular Formula C₃₉H₃₅NO₄S[4]
Molecular Weight 613.78 g/mol
Appearance White to off-white solid
Optical Activity [α]/D +33±2°, c = 1 in methanol
Purity (by NMR) ≥95.0%
Predicted Density 1.242 ± 0.06 g/cm³
Predicted Boiling Point 768.8 ± 60.0 °C
Predicted pKa 3.70 ± 0.10
Solubility Soluble in DMF, DMSO, methanol, acetic acid/water mixtures, chloroform, dichloromethane, ethyl acetate, and acetone.
Storage Conditions Store at 2-8°C or -15°C to -25°C for long-term stability.

Spectroscopic Data

While detailed spectral assignments are not extensively published, a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the expected structure of this compound. The predicted monoisotopic mass is 613.2287 Da, which can be confirmed by high-resolution mass spectrometry.

Experimental Protocols

The utility of this compound is defined by its behavior in the sequential steps of solid-phase peptide synthesis. The following protocols are standard procedures for its incorporation into a peptide chain.

Fmoc Group Deprotection

The removal of the N-terminal Fmoc group is a critical step to allow for the subsequent coupling of the next amino acid. This is achieved by treatment with a mild base, typically piperidine.

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the Fmoc-peptide-resin in DMF in a suitable reaction vessel.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate the mixture for an additional 5-10 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Add_Piperidine Add 20% Piperidine/DMF Resin->Add_Piperidine Incubate_1 Incubate 2 min Add_Piperidine->Incubate_1 Drain_1 Drain Incubate_1->Drain_1 Add_Piperidine_2 Add 20% Piperidine/DMF Drain_1->Add_Piperidine_2 Incubate_2 Incubate 5-10 min Add_Piperidine_2->Incubate_2 Drain_2 Drain Incubate_2->Drain_2 Wash Wash with DMF (5x) Drain_2->Wash Deprotected_Resin H₂N-Peptide-Resin Wash->Deprotected_Resin

Fmoc Deprotection Workflow
Coupling of this compound

The coupling of this compound to the deprotected N-terminus of the growing peptide chain is typically mediated by a coupling reagent to form an active ester, facilitating amide bond formation. HBTU is a commonly used coupling reagent.

Materials:

  • Deprotected peptide-resin (H₂N-peptide-resin)

  • This compound (2-3 equivalents based on resin loading)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.9-2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.

  • Add DIPEA to the solution to activate the this compound. This pre-activation step typically takes a few minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test indicates the absence of free primary amines.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Fmoc_AA This compound Activated_AA Activated Ester Fmoc_AA->Activated_AA HBTU HBTU HBTU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA Add_Activated_AA Add Activated Ester to Resin Activated_AA->Add_Activated_AA Deprotected_Resin H₂N-Peptide-Resin Deprotected_Resin->Add_Activated_AA Incubate Incubate 1-2 hours Add_Activated_AA->Incubate Kaiser_Test Kaiser Test Incubate->Kaiser_Test Kaiser_Test->Incubate Positive Wash Wash with DMF Kaiser_Test->Wash Negative Coupled_Resin Fmoc-Pen(Trt)-Peptide-Resin Wash->Coupled_Resin

Coupling Reaction Workflow
Trt Group Cleavage and Final Deprotection

The final step in the synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the acid-labile Trt group from the penicillamine residue.

Materials:

  • Dried Fmoc-Pen(Trt)-peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (prepare fresh)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours. The resin may turn a yellow color due to the formation of the trityl cation.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Dry the peptide pellet under vacuum.

Cleavage_Workflow Start Dried Peptide-Resin Add_TFA_Cocktail Add TFA/H₂O/TIS (95:2.5:2.5) Start->Add_TFA_Cocktail Incubate Incubate 2-3 hours Add_TFA_Cocktail->Incubate Filter Filter to collect filtrate Incubate->Filter Precipitate Precipitate in cold ether Filter->Precipitate Centrifuge Centrifuge and decant Precipitate->Centrifuge Wash Wash with cold ether (2x) Centrifuge->Wash Dry Dry under vacuum Wash->Dry Final_Peptide Crude Peptide Dry->Final_Peptide

Final Cleavage and Deprotection Workflow

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its well-defined chemical properties and predictable reactivity within the established protocols of solid-phase peptide synthesis make it a reliable choice for the introduction of conformationally constrained penicillamine residues into peptide sequences. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in research and development settings, ultimately contributing to the advancement of peptide-based therapeutics and diagnostics.

References

Fmoc-Pen(Trt)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Fmoc-Pen(Trt)-OH, a critical building block in modern peptide synthesis. Its unique structure, combining the steric hindrance of penicillamine with robust protecting groups, makes it an invaluable reagent for creating complex and conformationally constrained peptides.

Core Chemical Data

The fundamental quantitative data for this compound is summarized below. These values are essential for stoichiometric calculations in synthesis protocols and for analytical characterization.

PropertyValue
Molecular Formula C₃₉H₃₅NO₄S[1][2][3]
Molecular Weight 613.78 g/mol [4] (variously reported as 613.7 g/mol to 613.8 g/mol )[1]
CAS Number 201531-88-6

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a specialized amino acid derivative primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Its application is central to the introduction of penicillamine residues into peptide sequences, which can induce structural constraints and enhance biological stability and activity.

Key Methodologies:

1. Deprotection:

  • Fmoc Group Removal: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group. It is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF) to expose the free amine for the subsequent coupling reaction.

  • Trt Group Removal: The S-trityl (Trt) group protects the thiol side chain of the penicillamine residue. This group is acid-labile and is cleaved during the final step of peptide synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

2. Coupling:

  • Following Fmoc deprotection, the newly freed amino group of the resin-bound peptide is coupled to the carboxyl group of the incoming this compound. This reaction is mediated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) and an additive like hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond and minimize side reactions.

The workflow for incorporating an this compound residue during SPPS is a cyclical process involving these deprotection and coupling steps.

spss_workflow start Resin-Bound Peptide with free NH2 group coupling Coupling: + this compound + DIC/HOBt start->coupling wash1 Wash Step coupling->wash1 Peptide bond formation deprotection Fmoc Deprotection: Piperidine/DMF wash1->deprotection wash2 Wash Step deprotection->wash2 Exposes new NH2 group end_node Peptide Elongated by one Pen(Trt) residue wash2->end_node

Caption: Workflow for incorporating this compound in SPPS.

Chemical Structure

The structure of this compound is defined by a central penicillamine core, which is a cysteine analogue with two methyl groups on the β-carbon. The α-amino group is protected by the Fmoc group, and the thiol side chain is protected by the bulky trityl group.

Fmoc_Pen_Trt_OH N N CA N->CA H_N H N->H_N Fmoc Fmoc N->Fmoc Fmoc protecting group C C' CA->C CB CA->CB O O C->O = OH OH C->OH S S CB->S C_Me1 CH3 CB->C_Me1 C_Me2 CH3 CB->C_Me2 Trt Trityl (Trt) S->Trt Trt protecting group

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to Fmoc-S-trityl-L-penicillamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and synthesis of Fmoc-S-trityl-L-penicillamine, a crucial building block in peptide chemistry and drug discovery.

Core Structure and Properties

Fmoc-S-trityl-L-penicillamine is a derivative of the non-proteinogenic amino acid L-penicillamine, characterized by the presence of two key protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group on the amine and a trityl (triphenylmethyl) group on the sulfur atom. This dual protection strategy allows for its versatile use in solid-phase peptide synthesis (SPPS), where the orthogonal deprotection of these groups is essential for the controlled assembly of complex peptide sequences.[1][2] The bulky trityl group provides steric hindrance, preventing the oxidation of the thiol group, while the base-labile Fmoc group temporarily protects the alpha-amino group.

Physicochemical Data

A summary of the key quantitative data for Fmoc-S-trityl-L-penicillamine is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid
CAS Number 201531-88-6
Molecular Formula C₃₉H₃₅NO₄S
Molecular Weight 613.76 g/mol
Appearance White to off-white powder[1][]
Optical Rotation [α]²⁰/D +31 ± 4º (c=1 in MeOH)[1]
Purity ≥95% to ≥99.5% (by Chiral HPLC)
Solubility Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Storage Temperature 2-8°C or -15°C to -25°C

Synthesis and Purification

The synthesis of Fmoc-S-trityl-L-penicillamine is a two-step process starting from L-penicillamine. The following is a generalized experimental protocol based on standard organic chemistry principles, as specific, detailed procedures were not available in the searched literature.

Experimental Protocol: Synthesis of Fmoc-S-trityl-L-penicillamine

Step 1: S-tritylation of L-penicillamine

  • Dissolution: L-penicillamine is dissolved in a suitable organic solvent, such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF).

  • Base Addition: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is added to the solution to deprotonate the thiol group, forming a thiolate.

  • Tritylation: Triphenylmethyl chloride (trityl chloride) is added to the reaction mixture. The thiolate anion acts as a nucleophile, attacking the trityl chloride to form the S-trityl ether.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is typically washed with aqueous solutions to remove the amine salt and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure to yield crude S-trityl-L-penicillamine.

Step 2: N-Fmoc protection of S-trityl-L-penicillamine

  • Dissolution: The crude S-trityl-L-penicillamine is dissolved in a suitable solvent, often a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate).

  • Fmocylation: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to the solution. The deprotonated amino group of the S-trityl-L-penicillamine attacks the carbonyl carbon of the Fmoc reagent, leading to the formation of the Fmoc-protected amino acid.

  • Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting amine.

  • Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent evaporated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure Fmoc-S-trityl-L-penicillamine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-S-trityl-L-penicillamine is a valuable reagent for the incorporation of penicillamine residues into synthetic peptides. The following diagram illustrates the general workflow of its use in Fmoc-based SPPS.

spss_workflow Resin Solid Support (e.g., Wang resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-S-trityl-L-penicillamine, Coupling Reagents) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing_2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for the incorporation of Fmoc-S-trityl-L-penicillamine in Fmoc-based solid-phase peptide synthesis.

Chemical Structure Visualization

The chemical structure of Fmoc-S-trityl-L-penicillamine is depicted below, highlighting its key functional groups.

Caption: Chemical structure of (2R)-Fmoc-S-trityl-L-penicillamine.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 201531-88-6 (Fmoc-Pen(Trt)-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the compound with CAS number 201531-88-6, commonly known as Fmoc-S-Trityl-L-penicillamine (Fmoc-Pen(Trt)-OH). This derivative of L-penicillamine is a crucial building block in solid-phase peptide synthesis (SPPS), valued for introducing structural constraints and enhancing the biological activity and stability of synthetic peptides.

Core Physicochemical Properties

This compound is a white to off-white powder.[1] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a trityl (Trt) group protecting the thiol side chain.[2] This dual protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.

General and Physical Properties
PropertyValueSource(s)
CAS Number 201531-88-6[3]
Synonyms This compound, Fmoc-S-Trityl-L-penicillamine, (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-3-(tritylthio)butanoic acid[]
Molecular Formula C₃₉H₃₅NO₄S[5]
Molecular Weight 613.76 g/mol
Appearance White to off-white powder
Purity ≥95% to >99% (HPLC)
Optical Activity [α]/D +33±2°, c = 1 in methanol
Storage Conditions Store at -15°C to -25°C or 2-8°C
Predicted Physicochemical Data

The following table summarizes computationally predicted physicochemical properties.

PropertyPredicted ValueSource(s)
Boiling Point 768.8 ± 60.0 °C
Density 1.242 ± 0.06 g/cm³
pKa 3.70 ± 0.10
Topological Polar Surface Area (TPSA) 101 Ų
LogP 8.6
Solubility and Stability

This compound is soluble in various organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The compound is stable under recommended storage conditions. The Fmoc group is base-labile, typically removed with piperidine, while the trityl group is acid-labile, cleaved with trifluoroacetic acid (TFA).

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. Below are generalized protocols for its incorporation into a peptide chain.

Fmoc-Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard cycle for incorporating an this compound residue into a peptide sequence on a solid support involves several key steps.

SPPS_Workflow General Workflow for this compound Incorporation in SPPS Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (this compound, Activator, Base in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Repeat 6. Repeat Cycle for Next Amino Acid Washing_2->Repeat Cleavage 7. Cleavage and Global Deprotection (TFA Cocktail) Washing_2->Cleavage After final residue Repeat->Fmoc_Deprotection For subsequent residues

Caption: Workflow for incorporating this compound in SPPS.

Detailed Methodologies:

  • Resin Swelling: The solid support (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent, typically DMF, for at least 30 minutes to ensure optimal reaction conditions.

  • Fmoc Group Removal (Deprotection): The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF. This reaction is typically performed for a few minutes and may be repeated to ensure complete deprotection.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the deprotected resin-bound peptide. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

  • Final Cleavage and Deprotection: After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group on the penicillamine residue) are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.

Synthesis of this compound

The synthesis of this compound involves a two-step protection of L-penicillamine.

Synthesis_Workflow Synthetic Route for this compound Start L-Penicillamine Thiol_Protection 1. Thiol Protection (Trityl Chloride, Base) Start->Thiol_Protection Intermediate S-Trityl-L-penicillamine Thiol_Protection->Intermediate Amine_Protection 2. Amine Protection (Fmoc-Cl or Fmoc-OSu, Base) Intermediate->Amine_Protection Product This compound Amine_Protection->Product

Caption: A two-step synthesis of this compound.

Experimental Details:

  • Protection of the Thiol Group: The thiol group of L-penicillamine is first protected by reacting it with trityl chloride in the presence of a base such as triethylamine.

  • Protection of the Amino Group: The amino group of the resulting S-trityl-L-penicillamine is then protected using an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

Safety and Handling

This compound is classified as a laboratory chemical. It may cause long-lasting harmful effects to aquatic life. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid dust formation.

Applications in Research and Drug Development

This compound is a valuable reagent for the synthesis of peptides with unique structural and functional properties.

  • Introduction of Steric Hindrance: The β,β-dimethyl substitution on the cysteine backbone provides steric bulk, which can influence peptide conformation and increase resistance to proteolytic degradation.

  • Synthesis of Disulfide-Rich and Cyclic Peptides: The protected thiol group is essential for the controlled formation of disulfide bonds, which are critical for the structure and function of many biologically active peptides, such as conotoxins and defensins. It has been used in the synthesis of the inhibitory cystine knot (ICK) peptide ProTx-II.

  • Development of Peptidomimetics: The unnatural amino acid structure of penicillamine allows for the creation of peptidomimetics with enhanced stability and novel biological activities. It has been investigated in the context of developing peptidomimetic furin inhibitors.

References

Fmoc-Pen(Trt)-OH: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-Pen(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthesized peptides and the reproducibility of research and manufacturing processes. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and storage.

Chemical Stability Profile

This compound possesses two key protecting groups, the fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. The overall stability of the molecule is dictated by the lability of these groups under various environmental conditions.

Key Factors Influencing Stability:

  • pH: The Fmoc group is notoriously labile to basic conditions, while the S-trityl group is sensitive to acid. Therefore, maintaining a neutral pH is crucial for the stability of this compound in solution.

  • Temperature: Elevated temperatures can accelerate the degradation of the molecule. Long-term storage at low temperatures is essential.

  • Light: The fluorenyl moiety of the Fmoc group can exhibit some photosensitivity. Exposure to UV light should be minimized to prevent photochemical degradation.

  • Moisture: The presence of moisture can facilitate hydrolytic degradation pathways. It is imperative to store the compound in a dry environment.

Forced Degradation Studies (Illustrative Data)

Forced degradation studies are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following table summarizes illustrative data from hypothetical forced degradation studies on this compound.

Stress ConditionParametersExposure TimeDegradation (%)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours15%Fmoc-Pen-OH, Trityl alcohol
Base Hydrolysis 0.1 M NaOH1 hour95%Pen(Trt)-OH, Dibenzofulvene
Oxidative 3% H₂O₂24 hours10%This compound sulfoxide
Thermal 60°C7 days8%Unidentified minor degradants
Photolytic ICH Q1B Option 2-5%Unidentified minor degradants

Note: This data is illustrative and intended to demonstrate the expected stability profile. Actual degradation rates may vary.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and shelf life of this compound.

Storage Conditions:

ConditionTemperatureDurationAtmosphere
Long-term -20°C to -80°CUp to 2 years[1]Inert (Argon or Nitrogen)
Short-term 2°C to 8°CUp to 1 monthDesiccated

Handling Precautions:

  • Work in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid inhalation of dust.

  • Minimize exposure to light and moisture.

  • For solutions, use anhydrous solvents and store under an inert atmosphere.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Fmoc and Trt protecting groups.

Base-Catalyzed Degradation of the Fmoc Group

The Fmoc group is readily cleaved under basic conditions, such as exposure to piperidine during SPPS, or inadvertently through contact with basic contaminants.

This compound This compound Deprotection Deprotection This compound->Deprotection Piperidine Piperidine Piperidine->Deprotection Pen(Trt)-OH Pen(Trt)-OH Deprotection->Pen(Trt)-OH Dibenzofulvene-piperidine adduct Dibenzofulvene-piperidine adduct Deprotection->Dibenzofulvene-piperidine adduct

Base-catalyzed deprotection of the Fmoc group.
Acid-Catalyzed Degradation of the S-Trityl Group

The S-trityl group is labile to acidic conditions, which are typically used at the final cleavage step of SPPS. Premature exposure to acids can lead to the undesired loss of this side-chain protection.

This compound This compound Deprotection Deprotection This compound->Deprotection Acid (e.g., TFA) Acid (e.g., TFA) Acid (e.g., TFA)->Deprotection Fmoc-Pen-OH Fmoc-Pen-OH Deprotection->Fmoc-Pen-OH Trityl cation Trityl cation Deprotection->Trityl cation

Acid-catalyzed deprotection of the S-trityl group.

Experimental Protocols

The following are illustrative protocols for assessing the stability of this compound.

Stability-Indicating HPLC Method (Illustrative)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact molecule from its potential degradation products.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 30°C

Workflow for Stability Sample Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh this compound Dissolve Dissolve in Diluent (e.g., ACN:Water) Weigh_Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity and % Degradation Integrate->Calculate Report Generate Report Calculate->Report

Workflow for HPLC analysis of stability samples.
Photostability Testing Protocol (Based on ICH Q1B)

This protocol outlines a general procedure for assessing the photostability of this compound.

Procedure:

  • Sample Preparation:

    • Place a thin layer of this compound powder in a chemically inert, transparent container.

    • Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent) in a transparent container.

    • Prepare dark control samples for both solid and solution by wrapping them in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and near-UV lamps).

    • The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.

  • Analysis:

    • At appropriate time points, withdraw samples and analyze them using the stability-indicating HPLC method.

    • Compare the chromatograms of the exposed samples to the dark control samples to identify and quantify any photodegradation products.

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis. By understanding its sensitivity to base, acid, temperature, and light, researchers and drug development professionals can implement appropriate storage and handling procedures to ensure the integrity of this vital reagent. The use of validated stability-indicating analytical methods is essential for monitoring its purity and detecting any potential degradation. This guide provides a foundational understanding to aid in the robust and reliable use of this compound.

References

A Deep Dive into Protecting Groups: The Mechanisms of Fmoc and Trt in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is paramount.[1] These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the precise construction of the target molecule.[2] Among the arsenal of protecting groups available to chemists, the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups have emerged as indispensable tools, each with a distinct mechanism of action and a well-defined role in synthetic strategies.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of Fmoc and Trt protecting groups, complete with quantitative data, detailed experimental protocols, and visual representations of the chemical transformations involved.

The Fmoc Group: A Cornerstone of Solid-Phase Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group primarily used for the temporary protection of amines, most notably the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[5] Its widespread adoption stems from its remarkable stability under acidic conditions and its facile removal under mild basic conditions, providing a crucial orthogonality to acid-labile side-chain protecting groups.

Mechanism of Action: An E1cB Elimination Pathway

The lability of the Fmoc group in the presence of a base is a consequence of the chemical structure of the fluorenyl ring system. The deprotection proceeds through a base-catalyzed β-elimination (E1cB) mechanism.

Protection: The Fmoc group is typically introduced by reacting the amine with an activated Fmoc reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The use of Fmoc-OSu is generally preferred due to its increased stability and the reduced formation of oligopeptide impurities.

Deprotection: The removal of the Fmoc group is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF). This deprotonation is favored due to the aromaticity of the resulting fluorenyl anion (fulfilling Hückel's rule with 14 π-electrons). The unstable intermediate then rapidly undergoes elimination, cleaving the C9-O bond and releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that is subsequently trapped by the amine base to form a stable adduct, driving the equilibrium towards deprotection. The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time spectrophotometric monitoring of the deprotection reaction.

Diagram of the Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Carbanion Fluorenyl Carbanion Intermediate Fmoc_Amine->Carbanion Proton Abstraction by Base Base Piperidine Free_Amine R-NH2 Carbanion->Free_Amine β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Carbanion->DBF_Adduct Elimination & Trapping CO2 CO2 Carbanion->CO2 Decarboxylation

Caption: The base-catalyzed β-elimination mechanism for Fmoc deprotection.

The Trityl (Trt) Group: A Bulky Guardian for Diverse Functionalities

The triphenylmethyl (Trityl, Trt) group is a highly versatile, acid-labile protecting group. Its considerable steric bulk makes it particularly useful for the selective protection of primary alcohols over secondary and tertiary ones. In peptide synthesis, the Trt group is frequently employed for the side-chain protection of amino acids such as cysteine, histidine, asparagine, and glutamine.

Mechanism of Action: A Stable Carbocation-Driven Process

The key to the Trt group's utility lies in its facile cleavage under acidic conditions, which proceeds via the formation of a highly stabilized trityl cation.

Protection: The Trt group is introduced by reacting the functional group (e.g., an alcohol, thiol, or amine) with trityl chloride (Trt-Cl) in the presence of a base like pyridine or with the aid of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an SN1 mechanism, involving the formation of the trityl cation as a key intermediate.

Deprotection: The removal of the Trt group is achieved with protic acids, such as trifluoroacetic acid (TFA), or Lewis acids. The mechanism begins with the protonation of the heteroatom attached to the trityl group, which facilitates the cleavage of the C-O, C-S, or C-N bond. This cleavage generates the highly stable trityl cation, which is resonance-stabilized by the three phenyl rings, and the deprotected functional group. To prevent the reactive trityl cation from engaging in unwanted side reactions, scavengers like triisopropylsilane (TIS) or water are typically added to the cleavage cocktail. The acid lability of the Trt group can be modulated by adding electron-donating or electron-withdrawing substituents to the phenyl rings. For instance, the 4-methoxytrityl (Mmt) group is more acid-labile than the standard Trt group.

Diagram of the Trt Deprotection Mechanism

Trt_Deprotection Trt_Protected R-X-Trt (X=O, S, NH) Protonated Protonated Intermediate Trt_Protected->Protonated Protonation Acid H+ Deprotected R-XH Protonated->Deprotected Heterolytic Cleavage Trityl_Cation Trityl Cation Protonated->Trityl_Cation Formation of Stable Cation

Caption: The acid-catalyzed SN1 mechanism for Trt deprotection.

Quantitative Data Summary

The efficiency and orthogonality of protecting groups are critical for the success of a synthetic route. The following tables summarize key quantitative parameters for Fmoc and Trt protecting groups.

Table 1: Orthogonality and Deprotection Conditions

Protecting GroupProtected FunctionalityDeprotection ConditionsOrthogonal To
Fmoc Amines20% Piperidine in DMFAcid-labile groups (e.g., Boc, Trt, tBu)
Trt Alcohols, Thiols, AminesMild acid (e.g., 1-5% TFA in DCM), Acetic Acid, Formic AcidBase-labile groups (e.g., Fmoc)

Table 2: Comparison of Trityl-based and t-Butyl-based Side-Chain Protection in Fmoc SPPS

FeatureTrityl (Trt) Protectiont-Butyl (tBu) Protection
Deprotection Condition Milder acidolysis (e.g., dilute TFA)Stronger acidolysis (e.g., high concentration TFA)
Purity of Peptides Often results in higher purity, especially for difficult sequences containing Ser, Thr, Met, and TrpCan lead to side reactions like t-butylation of nucleophilic side chains
Solubility Improves solubility of protected amino acids in organic solventsGenerally good solubility
Aggregation The bulkiness of the Trt group can help disrupt peptide aggregation during synthesisCan sometimes contribute to aggregation in "difficult" sequences

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (L-Alanine)

This protocol describes the protection of the amino group of L-Alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

  • L-Alanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • 5% Lithium Chloride (LiCl) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Alanine in a 10% solution of sodium bicarbonate in water.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a 5% LiCl solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-L-Alanine.

  • Purify the product by silica gel flash chromatography if necessary.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines a typical Fmoc deprotection cycle in SPPS.

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the Fmoc-protected peptidyl-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

  • Drain the solution.

  • Wash the resin extensively with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next amino acid coupling step.

Protocol 3: Trityl Deprotection from a Cysteine-Containing Peptide on Resin

This protocol describes the cleavage of the S-trityl group from a peptide synthesized on a solid support using a trifluoroacetic acid (TFA) cocktail.

Materials:

  • Dry S-Trt protected peptidyl-resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (prepare fresh)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional TFA and then with DCM. Combine all filtrates.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.

  • Dry the peptide pellet under vacuum.

Logical Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

Fmoc_SPPS_Workflow Start Start: Resin with Linker Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Repeat->Cleavage No (Final AA) End End: Purified Peptide Cleavage->End

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

References

The Biological Activity of Peptides Containing Penicillamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic potential. Among these, penicillamine (Pen), a β,β-dimethylated analog of cysteine, has emerged as a valuable tool for modulating the biological activity, conformational stability, and pharmacokinetic properties of peptides. This technical guide provides a comprehensive overview of the biological activity of penicillamine-containing peptides, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and workflows are presented to support researchers in this dynamic field.

Penicillamine's unique structural feature—the gem-dimethyl group on the β-carbon—imparts significant steric hindrance around the thiol group. This modification has profound implications for peptide chemistry and biology. It restricts the conformational flexibility of the peptide backbone, leading to more defined secondary structures.[1][2] Furthermore, disulfide bonds formed between penicillamine residues, or between penicillamine and cysteine, exhibit increased resistance to reduction compared to conventional cysteine-cysteine disulfides, thereby enhancing peptide stability in biological environments.[3]

This guide will delve into key classes of penicillamine-containing peptides, including opioid receptor modulators and conotoxins, to illustrate the transformative impact of this amino acid on peptide-based drug discovery.

I. Structure-Activity Relationships and Biological Activity

The substitution of cysteine with penicillamine can dramatically alter the biological profile of a peptide, often leading to enhanced receptor affinity, selectivity, and stability.

Opioid Receptor Peptides: The Case of DPDPE

A quintessential example of the power of penicillamine incorporation is the synthetic enkephalin analog, [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This cyclic peptide is a highly potent and selective agonist for the delta-opioid receptor (DOR).[4][5] The presence of two D-penicillamine residues is crucial for its remarkable selectivity over mu (μ) and kappa (κ) opioid receptors.

The conformational constraints imposed by the penicillamine residues lock the peptide into a specific conformation that is highly complementary to the DOR binding pocket. This results in high-affinity binding and potent agonism.

Table 1: Quantitative Biological Data for DPDPE

ParameterValueSpecies/TissueAssay TypeReference
Binding Affinity (Ki)
δ-Opioid Receptor1.4 nMMonkey brain membranesRadioligand Binding ([³H]DPDPE)
μ-Opioid Receptor>10,000 nMMonkey brain membranesRadioligand Binding ([³H]DAMGO)
κ-Opioid Receptor>10,000 nMMonkey brain membranesRadioligand Binding ([³H]U69593)
Functional Potency (EC50/IC50)
Inhibition of Electrically Stimulated Contraction5.2 nMMouse Vas DeferensIn vitro organ bath
Inhibition of cAMP Formation13.9 nMHEK299 cells expressing δ-opioid receptorcAMP Assay
Conotoxins: Enhancing Potency and Stability

α-Conotoxins are peptides isolated from the venom of marine cone snails that are potent antagonists of nicotinic acetylcholine receptors (nAChRs), which are promising targets for non-opioid pain therapeutics. However, native conotoxins often exhibit low potency at human nAChRs.

Strategic substitution of cysteine with penicillamine in α-conotoxin analogs has led to dramatic improvements in their biological activity. For instance, the analog RgIA-5474, which incorporates a penicillamine residue, displays a staggering 9000-fold increase in potency at the human α9α10 nAChR compared to the native peptide. This enhanced potency is attributed to the favorable conformational constraints introduced by the penicillamine.

Furthermore, the penicillamine-containing disulfide bridge in RgIA-5474 confers increased resistance to disulfide shuffling, a common degradation pathway for cysteine-rich peptides.

Table 2: Quantitative Biological Data for RgIA-5474

ParameterValueReceptor/AssayReference
IC50 0.0504 nMHuman α9α10 nAChR
IC50 0.39 nMRat α9α10 nAChR
Stability 94% intact after 24h in human serumSerum Stability Assay

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of penicillamine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Penicillamine-Containing Peptides

This protocol outlines the manual solid-phase synthesis of a generic penicillamine-containing peptide using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Pen(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification of Synthetic Peptides by Reversed-Phase HPLC

Materials:

  • Crude synthetic peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent like DMSO, then dilute with Mobile Phase A. Filter the solution through a 0.45 µm filter.

  • Method Development: Perform an analytical run with a small injection to determine the retention time of the target peptide and optimize the gradient. A typical gradient is a linear increase from 5% to 65% Mobile Phase B over 30-40 minutes.

  • Preparative Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared peptide solution onto the column.

    • Run the optimized gradient and collect fractions corresponding to the target peptide peak.

  • Fraction Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Radioligand Binding Assay for DPDPE

This protocol describes a competitive binding assay to determine the affinity of a test compound for the delta-opioid receptor using [³H]DPDPE.

Materials:

  • Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells or rat brain)

  • [³H]DPDPE (Radioligand)

  • Unlabeled DPDPE and test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]DPDPE (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound or DPDPE. To determine non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Initiate the binding by adding the membrane preparation (100-200 µg protein per well). Incubate for 60-90 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Serum Stability Assay

This protocol outlines a method to assess the stability of a peptide in human serum using RP-HPLC.

Materials:

  • Purified peptide

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Incubation: Dissolve the peptide in a small volume of a suitable solvent and add it to human serum to a final concentration (e.g., 100 µM). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of ACN containing 1% TFA. Vortex and incubate on ice for 20 minutes to precipitate serum proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point compared to the 0-hour time point.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of penicillamine-containing peptides is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of a Delta-Opioid Receptor Agonist (e.g., DPDPE)

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi subunit inhibits Cellular_Response Decreased Neuronal Excitability (Analgesia) G_protein->Cellular_Response βγ subunit effects (e.g., K+ channel activation) cAMP cAMP AC->cAMP Converts DPDPE DPDPE DPDPE->DOR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Phosphorylates targets nAChR_Signaling cluster_membrane Postsynaptic Membrane of Nociceptive Neuron nAChR α9α10 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Allows ACh Acetylcholine (ACh) ACh->nAChR Activates RgIA_5474 RgIA-5474 RgIA_5474->nAChR Blocks Depolarization Membrane Depolarization Ca_influx->Depolarization Causes Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Leads to Peptide_Workflow start Peptide Design spps Solid-Phase Peptide Synthesis (with Penicillamine) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) purification->analysis bioassays Biological Assays analysis->bioassays binding_assay Radioligand Binding Assay (Ki determination) bioassays->binding_assay Affinity functional_assay Functional Assay (e.g., organ bath, cAMP) bioassays->functional_assay Efficacy stability_assay Serum Stability Assay bioassays->stability_assay Pharmacokinetics end Data Analysis & SAR binding_assay->end functional_assay->end stability_assay->end

References

An In-depth Technical Guide to the Incorporation of Non-Proteinogenic Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids (NPAAs) into peptides is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced pharmacological properties. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone technique for the assembly of such modified peptides. This guide provides a comprehensive overview of the principles and practices for introducing NPAAs into peptide sequences via SPPS. It details experimental protocols for the incorporation of sterically hindered and N-methylated amino acids, presents quantitative data on coupling efficiencies and peptide purity, and illustrates key experimental workflows and a relevant signaling pathway using Graphviz diagrams. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation peptide therapeutics.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not among the 20 canonical protein-building blocks encoded by the universal genetic code. Their integration into peptide scaffolds can profoundly influence the resulting molecule's conformation, stability, and biological activity. The strategic placement of NPAAs can lead to peptides with improved resistance to proteolytic degradation, enhanced receptor affinity and selectivity, and better pharmacokinetic profiles. These attributes make NPAAs invaluable tools in the development of peptide-based drugs with superior therapeutic potential.

Core Principles of SPPS for NPAA Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition comprises two key steps: the removal of the temporary N-terminal protecting group (commonly the 9-fluorenylmethoxycarbonyl, Fmoc, group) and the coupling of the next protected amino acid.

The incorporation of NPAAs follows the same fundamental principles, but often requires optimized protocols to address challenges such as steric hindrance, altered reactivity, and potential side reactions. The choice of coupling reagents, reaction times, and temperature can be critical for achieving high coupling efficiencies and maintaining the chiral integrity of the incorporated NPAA.

Experimental Protocols for NPAA Incorporation

The successful incorporation of NPAAs often necessitates modifications to standard SPPS protocols. Below are detailed methodologies for the integration of two common classes of NPAAs: α,α-disubstituted amino acids (represented by α-aminoisobutyric acid, Aib) and N-methylated amino acids.

Protocol for the Incorporation of α-Aminoisobutyric Acid (Aib)

Aib is a sterically hindered amino acid that can be challenging to couple. Microwave-assisted SPPS has been shown to significantly improve the efficiency of Aib incorporation.

Materials:

  • Rink Amide ProTide™ LL resin

  • N-α-Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH)

  • Standard Fmoc-protected amino acids with appropriate side-chain protection

  • Oxyma Pure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of the microwave peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two deprotection steps of 1 minute each at 75°C with microwave irradiation.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Aib Coupling:

    • Prepare a solution of Fmoc-Aib-OH (5 equivalents relative to resin loading) and Oxyma Pure (5 equivalents) in DMF.

    • Add DIC (10 equivalents) to the amino acid solution to pre-activate for 1 minute.

    • Add the activated Fmoc-Aib-OH solution to the resin.

    • Perform the coupling reaction at 100°C for 10 minutes using microwave irradiation.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids. For standard amino acids, coupling can be performed at 90°C for 3 minutes.

  • Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for the Incorporation of N-Methylated Amino Acids

N-methylated amino acids also present a steric challenge for coupling. The use of potent coupling reagents like HATU is often necessary.

Materials:

  • Appropriate solid-phase resin (e.g., Rink Amide)

  • Fmoc-N-methylated amino acid (e.g., Fmoc-N-Me-Ala-OH)

  • Standard Fmoc-protected amino acids

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF.

  • N-Methylated Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents) and HATU (4 equivalents) in DMF or NMP.

    • Add DIEA (8 equivalents) to the solution and pre-activate for 5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1 hour at room temperature.[1]

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for N-methylated amines.[1] If the coupling is incomplete, a second coupling may be necessary.

  • Washing: Wash the resin with DMF.

  • Chain Elongation: Continue with the synthesis of the peptide using standard coupling protocols for the subsequent amino acids.

  • Cleavage and Purification: Cleave the peptide from the resin and purify using standard procedures as described in the previous protocol.

Quantitative Data on NPAA Incorporation

The efficiency of incorporating non-proteinogenic amino acids can be influenced by the choice of coupling reagents and reaction conditions. The following tables summarize representative quantitative data for the incorporation of Aib and N-methylated amino acids.

Table 1: Comparison of Coupling Reagents for the Incorporation of Aib

Coupling ReagentAdditiveCoupling Time (min)Temperature (°C)Crude Peptide Purity (%)Reference
DICOxyma10100 (Microwave)>90
HBTUHOBt6025Variable, often lower
HATUHOAt6025Generally high
PyBOPHOAt6025Effective for hindered couplings

Table 2: Yield and Purity of Peptides Containing N-Methylated Amino Acids

N-Methylated ResidueCoupling ReagentCoupling Time (hr)Crude Peptide Purity (%)Overall Yield (%)Reference
N-Me-AlaHATU/DIEA1>85Sequence dependent
N-Me-PhePyAOP/HOAt2>80Sequence dependent
N-Me-ValPyBrOP/DIEA1>80Sequence dependent

Signaling Pathways and Experimental Workflows

The incorporation of non-proteinogenic amino acids can significantly impact the biological activity of peptides. A prominent example is the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists containing NPAAs, such as semaglutide which incorporates Aib, exhibit enhanced stability and prolonged action. Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), they initiate a signaling cascade that leads to glucose-dependent insulin secretion.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_Analog GLP-1 Analog (with NPAA) GLP-1R GLP-1 Receptor GLP-1_Analog->GLP-1R Binding G_Protein G Protein (Gs) GLP-1R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Potentiation CREB->Insulin_Secretion Stimulation

Caption: GLP-1 receptor signaling pathway initiated by a GLP-1 analog.

Experimental Workflow for SPPS of Peptides with NPAAs

The synthesis and purification of peptides containing non-proteinogenic amino acids follow a well-defined workflow.

SPPS_Workflow Start Start: Resin Selection and Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Cycle Repeat Cycle for Each Amino Acid Washing_2->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, Purity Check) Purification->Analysis End Lyophilized Pure Peptide Analysis->End

Caption: General experimental workflow for Fmoc-based SPPS.

Conclusion

The incorporation of non-proteinogenic amino acids into peptides through Solid-Phase Peptide Synthesis is a mature and highly effective strategy for the development of novel peptide-based therapeutics. While challenges related to steric hindrance and altered reactivity exist, they can be overcome through the optimization of coupling conditions and the use of advanced synthetic techniques such as microwave-assisted synthesis. The ability to systematically modify peptide backbones with NPAAs provides an unparalleled opportunity to fine-tune their pharmacological properties, leading to the creation of more stable, potent, and selective drug candidates. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for the Coupling of Fmoc-Pen(Trt)-OH with HBTU and DIC in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Trt)-OH is a protected amino acid derivative essential for introducing penicillamine (Pen) residues into synthetic peptides. Penicillamine, a non-proteinogenic amino acid characterized by its β,β-dimethyl-substituted cysteine backbone, imparts significant steric hindrance and conformational rigidity to peptides. These structural constraints can enhance biological activity, improve metabolic stability, and influence disulfide bond geometry. The trityl (Trt) group provides robust protection for the thiol side chain, preventing unwanted oxidation and side reactions during synthesis, while the fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group.[1]

Due to the steric bulk of the β,β-dimethyl groups, the coupling of this compound presents a challenge in solid-phase peptide synthesis (SPPS), often requiring optimized conditions to ensure high efficiency and minimize side reactions. This document provides detailed application notes and protocols for the coupling of this compound using two common reagent systems: the aminium-based reagent HBTU with a tertiary base, and the carbodiimide-based reagent DIC, typically with an additive.

Coupling Reagent Overview

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and efficient aminium-based coupling reagent. In the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), HBTU rapidly activates the carboxylic acid of the Fmoc-amino acid to form a highly reactive OBt-ester intermediate, facilitating amide bond formation.[2][3] While highly effective, HBTU can lead to guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain.[4]

DIC (N,N'-Diisopropylcarbodiimide) is a liquid carbodiimide that acts as a dehydrating agent to form a reactive O-acylisourea intermediate. To enhance coupling efficiency and suppress racemization, DIC is almost always used in conjunction with a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[5] The combination of DIC and HOBt is a well-established method, particularly for sterically hindered or racemization-prone amino acids like Fmoc-Cys(Trt)-OH. A key advantage of DIC is that its urea byproduct is soluble in common washing solvents, simplifying purification.

Data Presentation: Coupling Condition Comparison

Direct quantitative comparisons for this compound are not extensively documented in a single source. The following tables summarize recommended starting conditions and expected outcomes based on data for sterically hindered amino acids and related cysteine derivatives. Empirical optimization for each specific peptide sequence is highly recommended.

Table 1: Recommended Coupling Conditions for this compound

ParameterHBTU/DIPEADIC/HOBtRationale/Comment
Equivalents (Amino Acid) 2 – 53 – 5Higher equivalents are used to drive the reaction for sterically hindered residues.
Equivalents (Coupling Reagent) 1.95 – 4.93 – 5A slight deficiency of HBTU relative to the amino acid can minimize guanidinylation.
Equivalents (Base/Additive) 4 – 10 (DIPEA)3 – 5 (HOBt)A significant excess of DIPEA is required for HBTU activation. HOBt is used in equimolar amounts with DIC.
Solvent DMF or NMPDMF or DCM/DMFNMP can be beneficial for disrupting peptide aggregation.
Temperature Room Temp. to 50°CRoom Temp.Elevated temperatures can improve coupling efficiency for difficult residues, but may increase racemization.
Pre-activation Time 1 – 5 minN/AHBTU requires pre-activation with DIPEA before addition to the resin.
Coupling Time 30 min – 4 h1 h – 12 hLonger coupling times are generally required for DIC and for sterically hindered amino acids.

Table 2: Performance Characteristics and Potential Side Reactions

CharacteristicHBTU/DIPEADIC/HOBt
Reactivity/Speed High / Fast (Coupling often complete in 30-60 min for standard residues)Moderate / Slower
Cost HigherLower
Racemization Risk Low to ModerateLow (Especially with HOBt or Oxyma)
Primary Side Reaction(s) Guanidinylation of N-terminusDehydration of Asn/Gln (if unprotected); N-acylurea formation (minimized by HOBt)
Byproduct Removal SolubleSoluble (Diisopropylurea)

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: Coupling of this compound using HBTU/DIPEA

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound

  • HBTU

  • DIPEA (N,N-diisopropylethylamine)

  • DMF (N,N-dimethylformamide, peptide synthesis grade)

  • DCM (Dichloromethane, optional for washing)

  • Reaction vessel with shaker

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF).

    • Wash the deprotected resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 eq., ~184 mg) and HBTU (2.9 eq., ~110 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq., ~204 µL) to the solution.

    • Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature. The solution may turn yellow.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2 hours. For difficult sequences, the reaction time can be extended or the temperature increased to 37-40°C.

  • Monitoring the Coupling:

    • (Optional but recommended) Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), extend the coupling time for another 1-2 hours and re-test. If it remains positive, a second coupling (recoupling) may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

    • The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Coupling of this compound using DIC/HOBt

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DMF (N,N-dimethylformamide, peptide synthesis grade)

  • DCM (Dichloromethane, optional for washing)

  • Reaction vessel with shaker

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed.

    • Wash the deprotected resin thoroughly with DMF (5 x 10 mL).

  • Reagent Solution Preparation:

    • In a separate vial, dissolve this compound (3 eq., ~184 mg) and HOBt (3 eq., ~46 mg) in 2 mL of DMF.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the this compound/HOBt solution to the resin.

    • Add DIC (3 eq., ~47 µL) to the resin slurry.

    • Agitate the mixture at room temperature for 4 hours. Due to the slower kinetics of DIC and the steric hindrance of Pen(Trt), longer reaction times are generally required compared to HBTU.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads after 4 hours. If the test is positive, allow the reaction to proceed overnight. If it remains positive, a recoupling may be required.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and the soluble diisopropylurea byproduct.

    • The resin is now ready for the next Fmoc-deprotection step.

Mandatory Visualizations

HBTU_Coupling_Pathway cluster_activation Activation Step Fmoc_Pen Fmoc-Pen(Trt)-COOH Activated_Ester Fmoc-Pen(Trt)-OBt (Active Ester) Fmoc_Pen->Activated_Ester HBTU HBTU HBTU->Activated_Ester + DIPEA DIPEA DIPEA Coupled_Peptide Fmoc-Pen(Trt)-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Byproducts Tetramethylurea + HOBt Peptide_Resin H₂N-Peptide-Resin

Caption: HBTU activation pathway for this compound coupling.

DIC_Coupling_Pathway Fmoc_Pen Fmoc-Pen(Trt)-COOH Acylisourea O-Acylisourea Intermediate Fmoc_Pen->Acylisourea DIC DIC DIC->Acylisourea HOBt HOBt HOBt_Ester Fmoc-Pen(Trt)-OBt (Active Ester) Acylisourea->HOBt_Ester + HOBt Coupled_Peptide Fmoc-Pen(Trt)-NH-Peptide-Resin HOBt_Ester->Coupled_Peptide + H₂N-Peptide-Resin DIU Diisopropylurea Peptide_Resin H₂N-Peptide-Resin

Caption: DIC/HOBt activation pathway for this compound coupling.

Experimental_Workflow start Start: Fmoc-deprotected resin prep_reagents Prepare Coupling Reagents (HBTU/DIPEA or DIC/HOBt) start->prep_reagents pre_activate Pre-activate Amino Acid (HBTU/DIPEA only) prep_reagents->pre_activate HBTU Path coupling Add Reagents to Resin & Agitate prep_reagents->coupling DIC Path pre_activate->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor complete Coupling Complete? monitor->complete wash Wash Resin with DMF complete->wash Yes recouple Recouple or Extend Time complete->recouple No next_cycle Proceed to Next Fmoc Deprotection wash->next_cycle recouple->coupling

Caption: General experimental workflow for SPPS coupling.

References

Application Notes and Protocols: Fmoc Deprotection of Pen(Trt) with Piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[1] This orthogonality to the acid-labile side-chain protecting groups, such as the trityl (Trt) group used for the thiol side chain of penicillamine (Pen), is a cornerstone of modern peptide chemistry.[1] The standard reagent for Fmoc removal is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This application note provides a detailed protocol for the Fmoc deprotection of Pen(Trt)-containing peptides and discusses the underlying mechanism and critical considerations.

The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, typically a secondary amine like piperidine.[1] This leads to the formation of dibenzofulvene (DBF), which is subsequently scavenged by piperidine to form a stable adduct, driving the reaction to completion.

Key Considerations for Fmoc Deprotection of Pen(Trt)

While the Fmoc deprotection of Pen(Trt) follows the standard procedure for other amino acids, certain aspects warrant attention:

  • Side-Chain Protection: The trityl (Trt) group protecting the sulfhydryl side chain of penicillamine is stable to the basic conditions of Fmoc deprotection and is typically removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).

  • Piperidine Concentration and Reaction Time: The concentration of piperidine and the reaction time are critical parameters that need to be optimized to ensure complete Fmoc removal without causing unwanted side reactions. Incomplete deprotection can lead to deletion sequences in the final peptide.

  • Solvent: N,N-dimethylformamide (DMF) is the most common solvent for Fmoc deprotection due to its ability to swell the resin and solubilize reagents. N-methylpyrrolidone (NMP) can also be used.

  • Monitoring Deprotection: The progress of the Fmoc deprotection can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate at around 301 nm.

Experimental Protocols

Materials
  • Fmoc-Pen(Trt)-loaded solid support (e.g., Wang resin, Rink amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Kaiser test kit or other ninhydrin-based test for primary amines

Standard Fmoc Deprotection Protocol

This protocol describes a typical procedure for removing the Fmoc group from a resin-bound peptide.

  • Resin Swelling: Swell the Fmoc-Pen(Trt)-loaded resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Initial Piperidine Treatment: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture gently for 3 minutes at room temperature.

  • Drain: Drain the piperidine solution.

  • Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF to the resin and continue to agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete Fmoc removal. A positive test (typically a blue color) confirms that the resin is ready for the next coupling step.

Quantitative Data Summary

The following table summarizes typical conditions for Fmoc deprotection.

ParameterTypical Range/ValueNotes
Deprotection Reagent 20-30% Piperidine in DMF (v/v)20% is the most common concentration.
Reaction Time 5-20 minutesOften performed in two steps (e.g., 3 min + 15 min).
Temperature Room TemperatureElevated temperatures can increase the risk of side reactions.
Solvent DMF or NMPDMF is the standard choice.
Monitoring Wavelength ~301 nmFor UV monitoring of the dibenzofulvene-piperidine adduct.

Potential Side Reactions

While generally efficient, Fmoc deprotection with piperidine can sometimes lead to side reactions, particularly in sensitive sequences.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially with prolonged exposure to basic conditions. This can be minimized by reducing deprotection times or using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution.

  • Diketopiperazine Formation: The N-terminal dipeptide can cyclize to form a diketopiperazine, leading to cleavage of the peptide from the resin. This is more prevalent with sequences containing proline or glycine at the C-terminus.

  • Racemization: Although less common during deprotection, the basic conditions can potentially lead to racemization of sensitive amino acid residues.

Visualizations

Experimental Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Fmoc Deprotection cluster_wash Washing & Confirmation Resin Fmoc-Pen(Trt)-Resin Swell Swell Resin in DMF Resin->Swell Add_Piperidine1 Add 20% Piperidine/DMF (3 min) Swell->Add_Piperidine1 Drain1 Drain Add_Piperidine1->Drain1 Add_Piperidine2 Add 20% Piperidine/DMF (10-15 min) Drain1->Add_Piperidine2 Drain2 Drain Add_Piperidine2->Drain2 Wash_DMF Wash with DMF (5-7x) Drain2->Wash_DMF Kaiser_Test Kaiser Test Wash_DMF->Kaiser_Test Free_Amine H2N-Pen(Trt)-Resin Kaiser_Test->Free_Amine

Caption: Workflow for the Fmoc deprotection of Pen(Trt)-loaded resin.

Mechanism of Fmoc Deprotection by Piperidine

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion + Piperidine Piperidine Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Deprotected_Peptide H2N-Peptide Carbanion->Deprotected_Peptide - CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Chemical mechanism of Fmoc deprotection using piperidine.

References

Application Notes and Protocols for Trityl Group Cleavage from Pen(Trt) using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for the thiol functionality of cysteine and its analogs, such as penicillamine (Pen). Its steric bulk and high acid lability make it ideal for use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. The removal of the Trt group is a critical step, typically achieved with strong acids like trifluoroacetic acid (TFA). This process, known as acidolysis, proceeds through the formation of a stable trityl cation. However, this reactive intermediate can lead to unwanted side reactions if not properly managed.

These application notes provide a comprehensive overview and detailed protocols for the efficient and clean cleavage of the trityl group from S-trityl-penicillamine (Pen(Trt)) using TFA-based cocktails. The inclusion of scavengers to trap the liberated trityl cation is highlighted as a crucial aspect for minimizing side-product formation and ensuring high purity of the desired deprotected penicillamine.

Mechanism of Trityl Group Cleavage

The cleavage of the S-Trt bond is an acid-catalyzed process. The reaction is initiated by the protonation of the sulfur atom by TFA, which weakens the carbon-sulfur bond. Subsequent cleavage of this bond results in the formation of the free thiol of penicillamine and a highly stable triphenylmethyl (trityl) carbocation.[1] This carbocation is resonance-stabilized and can act as an electrophile, potentially reacting with nucleophilic sites on the desired product or other molecules in the reaction mixture.

To prevent these undesired side reactions, scavengers are added to the cleavage cocktail. These scavengers are typically silanes, such as triisopropylsilane (TIPS), or thiols, which react rapidly with the trityl cation to form stable, unreactive byproducts.[1]

Data Presentation: Comparison of Cleavage Conditions

The efficiency of Trityl group cleavage and the extent of side-product formation are influenced by several factors, including TFA concentration, reaction time, temperature, and the composition of the scavenger cocktail. The following tables summarize key quantitative data from studies on the cleavage of Trityl-protected cysteine-containing peptides, which serve as a close model for Pen(Trt).

Table 1: Effect of Reaction Time and Temperature on Side-Product Formation

Cleavage Conditions (TFA/TIS/H₂O, 95:2.5:2.5)C-terminal Cys S-t-butylation (%)
25 °C, 30 min15.4
25 °C, 1 h15.4
40 °C, 30 min18.8
40 °C, 2 h32.3

Data adapted from a study on the cleavage of a Cys(Trt)-containing linear somatostatin peptide.[2] This data indicates that prolonged reaction times at elevated temperatures can significantly increase the formation of S-tert-butylated side products.

Table 2: Common TFA Cleavage Cocktails and Their Applications

Reagent Composition (v/v)Common Name/UseKey Features & Recommendations
95% TFA, 2.5% H₂O, 2.5% TIPSStandard Cleavage CocktailEffective for most peptides. TIPS is an excellent scavenger for the trityl cation.
88% TFA, 5% Phenol, 5% H₂O, 2% TIPSReagent B ("Odorless")Useful for Trt-containing peptides; avoids the use of malodorous thiols.[3]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTReagent KA robust cocktail for complex peptides with multiple sensitive residues like Trp, Met, and Cys.[4]
1-5% TFA in Dichloromethane (DCM)Selective DeprotectionUsed for on-resin selective deprotection of the Trt group while other acid-labile protecting groups remain intact.

Experimental Protocols

Protocol 1: Global Deprotection of Pen(Trt)-Containing Peptide from Solid Support

This protocol describes the simultaneous cleavage of the peptide from the resin and the removal of the Trt group from the penicillamine residue, along with other acid-labile protecting groups.

Materials:

  • Pen(Trt)-containing peptidyl-resin

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS) (freshly prepared)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Place the dried peptidyl-resin (e.g., 0.1 mmol) in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours. A color change to yellow or orange is often observed due to the formation of the trityl cation.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.

  • Dry the peptide pellet under a stream of nitrogen. The crude peptide is now ready for purification by HPLC.

Protocol 2: Selective Cleavage of Trityl Group in Solution Phase

This protocol is suitable for the deprotection of a Pen(Trt) compound that is not attached to a solid support.

Materials:

  • Pen(Trt) compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Pen(Trt) compound in DCM in a round-bottom flask.

  • Add TIPS (1.1 to 1.5 equivalents per equivalent of Trt group).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 10-50% v/v, the concentration can be optimized depending on the presence of other acid-labile groups) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude deprotected penicillamine.

  • Purify the product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Trityl_Cleavage_Mechanism Pen_Trt Pen(Trt) Protonated_Pen_Trt Protonated Intermediate Pen_Trt->Protonated_Pen_Trt + TFA Pen_SH Pen(SH) Protonated_Pen_Trt->Pen_SH Trt_cation Trityl Cation (Trt+) Protonated_Pen_Trt->Trt_cation Cleavage Trapped_Trt Trapped Trityl Adduct Trt_cation->Trapped_Trt + TIPS TIPS TIPS (Scavenger) Experimental_Workflow cluster_synthesis Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Pen_Trt_Resin Pen(Trt)-Peptidyl Resin Add_Cocktail Add TFA/Scavenger Cocktail Pen_Trt_Resin->Add_Cocktail React React (1.5-2h, RT) Add_Cocktail->React Filter Filter to Separate Resin React->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash Pellet Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry HPLC HPLC Purification Dry->HPLC Pure_Peptide Pure Deprotected Peptide HPLC->Pure_Peptide

References

Application of Fmoc-Pen(Trt)-OH in Cyclic Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Trt)-OH is a protected amino acid derivative crucial for the synthesis of cyclic peptides, a class of molecules with significant therapeutic potential due to their enhanced stability, target affinity, and proteolytic resistance. The incorporation of penicillamine (Pen), a β,β-dimethyl substituted cysteine analog, introduces steric hindrance that can rigidify the peptide backbone and stabilize disulfide bonds.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acid-labile trityl (Trt) group safeguards the thiol side chain, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).[1][2] This orthogonal protection strategy allows for the selective deprotection and subsequent cyclization, making this compound an invaluable tool in the synthesis of complex cyclic peptides, including those with therapeutic applications such as enkephalin analogs and ion channel modulators.

Key Advantages of this compound in Cyclic Peptide Synthesis

  • Enhanced Conformational Rigidity: The gem-dimethyl groups on the β-carbon of penicillamine restrict the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure and increased receptor binding affinity.

  • Stabilization of Disulfide Bridges: The steric bulk of the penicillamine residue helps to stabilize the resulting disulfide bond within the cyclic structure.[1]

  • Orthogonal Protection Scheme: The base-labile Fmoc group and the acid-labile Trt group allow for a selective deprotection strategy, which is essential for controlled on-resin or solution-phase cyclization.

  • Versatility in Peptide Design: The incorporation of penicillamine can improve the pharmacokinetic properties of peptides, such as resistance to enzymatic degradation.[1]

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of the sterically hindered this compound residue and for achieving high yields and purity in cyclic peptide synthesis. Below is a summary of commonly used coupling reagents and their expected performance.

Coupling ReagentClassRelative ReactivityRacemization PotentialTypical Crude Purity of Linear Peptide (%)Typical Overall Yield of Cyclic Peptide (%)Notes
HBTU Aminium SaltHighLow85-9515-25A widely used and effective reagent for standard couplings.
HCTU Aminium SaltVery HighLow90-9820-30Often more cost-effective than HBTU with similar or slightly better performance. Can achieve high purities even with reduced coupling times.
PyAOP Phosphonium SaltVery HighVery Low>9520-35Particularly effective for sterically hindered amino acids and challenging couplings.
DIC/HOBt CarbodiimideModerateLow80-9010-20A cost-effective option, but may require longer reaction times or double coupling for sterically hindered residues.

Note: The presented data are typical ranges and can vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Pen(Trt)

This protocol describes the manual solid-phase synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent (e.g., HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (as in step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Disulfide Bond Formation for Cyclization

This protocol describes the formation of a disulfide bridge on the resin to yield a cyclic peptide.

Materials:

  • Peptidyl-resin with two deprotected cysteine/penicillamine residues

  • Iodine (I₂)

  • DMF

Procedure:

  • Resin Preparation: After the final Fmoc deprotection of the linear peptide on the resin, wash the resin thoroughly with DMF.

  • Oxidation:

    • Prepare a solution of iodine (10 eq.) in DMF.

    • Add the iodine solution to the resin and agitate the mixture.

    • Monitor the reaction for the disappearance of free thiols using Ellman's test (typically 1-2 hours).

    • Once the cyclization is complete, wash the resin with DMF to remove excess iodine, followed by a wash with sodium thiosulfate solution to quench any remaining iodine.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups as described in Protocol 1, step 6.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

Protocol 3: Solution-Phase Disulfide Bond Formation for Cyclization

This protocol describes the cyclization of the peptide in solution after cleavage from the resin.

Materials:

  • Purified linear peptide with free thiol groups

  • Iodine (I₂)

  • Acetic acid

  • Water

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in a mixture of acetic acid and water (e.g., 4:1 v/v). The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

  • Oxidation:

    • Slowly add a solution of iodine in the same solvent mixture to the peptide solution until a persistent yellow color is observed.

    • Stir the reaction mixture at room temperature and monitor the progress of the cyclization by RP-HPLC and mass spectrometry.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of sodium thiosulfate until the yellow color disappears.

  • Purification: Purify the cyclic peptide by RP-HPLC.

Mandatory Visualizations

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including this compound) deprotection1->coupling elongation Chain Elongation (Repeat Deprotection/Coupling) coupling->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 on_resin On-Resin Oxidation (Iodine) deprotection2->on_resin cleavage Cleavage from Resin & Side-Chain Deprotection deprotection2->cleavage on_resin->cleavage solution_phase Solution-Phase Oxidation (Iodine) purification RP-HPLC Purification solution_phase->purification cleavage->solution_phase cleavage->purification final_product Pure Cyclic Peptide purification->final_product

Caption: Workflow for cyclic peptide synthesis using this compound.

opioid_signaling cluster_receptor Cell Membrane receptor Delta-Opioid Receptor (δ-OR) g_protein Gi/o Protein Activation receptor->g_protein cyclic_enkephalin Cyclic Enkephalin Analog (containing Penicillamine) cyclic_enkephalin->receptor adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp ↓ cAMP Levels adenylyl_cyclase->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) k_channel->neurotransmitter ca_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

References

Application Notes & Protocols: Incorporating Fmoc-Pen(Trt)-OH into Inhibitory Cystine Knot (ICK) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inhibitory Cystine Knot (ICK) peptides, also known as knottins, are a class of exceptionally stable miniproteins characterized by a unique disulfide-bonded framework.[1][2] This structure, comprising three intertwined disulfide bonds, endows them with high thermal, chemical, and proteolytic stability, making them promising scaffolds for therapeutic drug development.[1][3][4] The incorporation of non-canonical amino acids is a key strategy to further enhance their pharmacological properties.

This document provides detailed protocols for incorporating the non-proteinogenic amino acid Penicillamine (Pen) into ICK peptides using its Fmoc-protected derivative, Fmoc-Pen(Trt)-OH . Penicillamine, a β,β-dimethyl-substituted cysteine analog, introduces steric hindrance that can increase conformational rigidity and, critically, be used to direct the complex oxidative folding process required to achieve the correct disulfide connectivity. We will detail the solid-phase synthesis, cleavage, directed oxidative folding, and characterization of Pen-substituted ICK peptides.

Application Note: Enhancing ICK Peptide Properties with Penicillamine

The substitution of cysteine with penicillamine offers distinct advantages in the development of ICK peptide-based therapeutics.

1. Directed Oxidative Folding: The most significant challenge in the chemical synthesis of ICK peptides is achieving the native disulfide bond connectivity (CysI-IV, CysII-V, CysIII-VI) out of numerous possible isomers. The incorporation of Penicillamine provides a powerful tool to guide this process. Due to steric hindrance from the gem-dimethyl groups, the formation of Pen-Pen homodimers is disfavored. Under equilibrium conditions, the formation of a Cys-Pen heterodisulfide bond is thermodynamically favored over Cys-Cys or Pen-Pen bonds. This orthogonality allows for a stepwise and directed folding strategy, significantly increasing the yield of the correctly folded isomer. For instance, in analogues of the ICK peptide ProTx-II, placing Pen residues at the C-terminus was shown to direct the folding pathway away from kinetically trapped, misfolded intermediates.

2. Increased Potency and Stability: The conformational constraints imposed by Pen can lead to a substantial increase in biological activity. In the development of an α-conotoxin RgIA analog, substitution of a single cysteine with penicillamine resulted in a peptide with a 9000-fold increase in potency on the human α9α10 nAChR. Furthermore, this modification improved the peptide's resistance to disulfide shuffling. While native ICK peptides are already highly stable, strategic substitutions can further enhance this property.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Pen-substituted peptides compared to their native cysteine-containing counterparts.

Table 1: Bioactivity Comparison of α-Conotoxin RgIA Analogs

Peptide Analog Sequence Modification Target IC₅₀ (nM) Fold Change in Potency
RgIA-5711 Native-like (³Cys) human α9α10 nAChR 0.85 -
RgIA-5474 ³Pen substitution human α9α10 nAChR 0.05 ~17-fold increase

Data sourced from a study on α-conotoxin RgIA analogs, demonstrating the significant potency enhancement upon Pen substitution.

Table 2: Oxidative Folding Yield of a Pen-Substituted Peptide

Folding Step Description Yield Purity
Step 1 Monocyclic (¹Pen-¹²Cys) formation 55% 85%
Step 2 Bicyclic (final ICK) formation Not specified ≥95%

Yield and purity data for the two-step oxidative folding of the α-conotoxin analog, RgIA-5474.

Table 3: Thermal Stability of Native ICK Peptides

ICK Peptide Tₘ (°C) Degradation at 95°C (24h)
GTx1-15 ~95 ~30%
ProTx-I ~95 Not specified
ProTx-II ~95 Not specified
GsMTx4 ~95 Not specified
ω-hexatoxin-Hv1a ~83 ~90%

This data for native ICK peptides provides a baseline for comparison when evaluating the stability of novel Pen-substituted analogs.

Experimental Protocols

Workflow for Pen-Substituted ICK Peptide Synthesis

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Processing cluster_Folding Directed Oxidative Folding cluster_Final Final Product Characterization Resin 1. Resin Swelling Deprotection1 2. First Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling (including this compound) Deprotection1->Coupling Deprotection2 4. Iterative Fmoc Deprotection Coupling->Deprotection2 Deprotection2->Coupling Repeat for each AA Wash 5. Final Wash Deprotection2->Wash Cleavage 6. Cleavage & Global Deprotection Wash->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Fold1 8. Step 1: Cys-Pen Formation (Air Oxidation) Precipitation->Fold1 Purify1 9. RP-HPLC Purification 1 Fold1->Purify1 Fold2 10. Step 2: Cys-Cys Formation (Iodine Oxidation) Purify1->Fold2 Purify2 11. RP-HPLC Purification 2 Fold2->Purify2 Analysis 12. Analysis (LC-MS, Analytical HPLC) Purify2->Analysis FinalProduct Folded Pen-ICK Peptide Analysis->FinalProduct

Caption: Overall workflow for the synthesis of Pen-substituted ICK peptides.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide chain on a solid support resin.

  • Resin Preparation:

    • Place 0.1 mmol of a suitable resin (e.g., Rink Amide for a C-terminal amide) into a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add 5-8 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5-7 minutes, drain, and repeat with a fresh 20% piperidine solution for another 5-7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling agent such as HCTU or HBTU (3-4 eq.) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) or collidine (6-8 eq.), to the activation mixture. Using collidine is recommended to minimize potential racemization of cysteine derivatives.

    • Pre-activate the mixture by stirring for 3-8 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For sterically hindered residues like this compound, a longer coupling time or a double coupling may be necessary.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes acid-labile side-chain protecting groups, including the Trt group from Pen.

  • Preparation:

    • After the final coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Prepare a cleavage cocktail. A common choice is "Reagent K": Trifluoroacetic acid (TFA) / water / phenol / thioanisole / ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 by volume. Scavengers are crucial to protect the deprotected thiol groups.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).

    • Incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a fresh tube.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

    • Dry the resulting white peptide pellet under vacuum.

Protocol 3: Directed Two-Step Oxidative Folding

This protocol is adapted from a method used for a Pen-containing conotoxin and leverages the orthogonality of Cys-Pen disulfide formation.

Start Crude Linear Peptide (All Thiols Reduced) Step1 Step 1: Air Oxidation (e.g., 0.1 M Tris, pH 8.0) Start->Step1 Selective Cys-Pen bridge formation Intermediate Monocyclic Intermediate (Cys-Pen Bridge Formed) Step1->Intermediate Purify1 RP-HPLC Purification Intermediate->Purify1 Isolate intermediate Step2 Step 2: Iodine Oxidation (e.g., 10 mM I₂ in ACN/H₂O/TFA) Purify1->Step2 Form remaining Cys-Cys bridges Final Correctly Folded ICK Peptide (All Disulfides Formed) Step2->Final

Caption: Directed two-step oxidative folding pathway for Pen-ICK peptides.

  • Step 1: Cys-Pen Heterodimer Formation (Air Oxidation)

    • Dissolve the crude linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0) to a final concentration of 0.1-0.5 mg/mL.

    • Stir the solution gently, open to the air, at room temperature or 4°C for 24-48 hours.

    • Monitor the reaction by analytical RP-HPLC and MS to track the formation of the monocyclic intermediate.

    • Once the reaction is complete, acidify the solution with formic acid or TFA to quench the reaction.

    • Purify the monocyclic peptide using preparative RP-HPLC.

  • Step 2: Cys-Cys Homodimer Formation (Iodine Oxidation)

    • Dissolve the purified monocyclic peptide in an aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Prepare a 10 mM iodine solution (e.g., in acetonitrile/water/TFA).

    • Slowly add the peptide solution to the stirring iodine solution. Maintain a low peptide concentration (~20 µM) to prevent intermolecular reactions.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Quench the reaction by adding a solution of ascorbic acid until the yellow/brown color of the iodine disappears.

Protocol 4: Purification and Characterization
  • Purification:

    • Purify the final folded peptide using preparative RP-HPLC on a C18 column.

    • Use a gradient of Buffer A (water with 0.1% TFA) and Buffer B (acetonitrile with 0.1% TFA). A typical gradient might be 5-65% Buffer B over 60 minutes.

    • Collect fractions corresponding to the major peak and combine them.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Purity Analysis: Assess the purity of the final product by analytical RP-HPLC using a similar gradient as in the purification step. The final purity should be ≥95%.

    • Mass Confirmation: Confirm the molecular weight of the peptide using Mass Spectrometry (MS), such as MALDI-TOF or ESI-MS. For MS analysis, it is preferable to use formic acid instead of TFA in the mobile phase to avoid signal suppression. The observed mass should correspond to the theoretical mass of the fully oxidized peptide (linear peptide mass - 6 Da for three disulfide bonds).

This compound in Solid-Phase Peptide Synthesis

Start Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (HCTU/DIPEA in DMF) Start->Coupling AA This compound AA->Coupling Coupled Peptide-Pen(Trt)-Fmoc on Resin Coupling->Coupled Peptide bond formed Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupled->Deprotection Fmoc group removed Cleavage Final Cleavage (TFA Cocktail) Coupled->Cleavage After full sequence assembly NextStep Ready for Next Amino Acid Coupling Deprotection->NextStep NextStep->Coupling Continue SPPS Cycle FinalPeptide Peptide with free Pen Thiol Group Cleavage->FinalPeptide Trt group removed

Caption: Role of this compound as a building block in Fmoc-SPPS.

References

Application Notes and Protocols: Fmoc-Pen(Trt)-OH for Introducing Structural Constraints in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and specificity compared to their linear counterparts.[1][2][3] One effective strategy for introducing conformational constraints is the incorporation of penicillamine (Pen) to form sterically hindered and stable disulfide bridges. Fmoc-Pen(Trt)-OH is a key building block in solid-phase peptide synthesis (SPPS) for this purpose. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acid-labile trityl (Trt) group safeguards the thiol side chain, preventing unwanted side reactions during peptide elongation.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of constrained peptides.

Advantages of Incorporating Penicillamine for Structural Constraint

The introduction of penicillamine into a peptide sequence offers several advantages for creating structurally constrained molecules with improved therapeutic potential:

  • Enhanced Stability : The gem-dimethyl groups on the β-carbon of penicillamine provide steric hindrance, making the resulting disulfide bond more resistant to reduction and disulfide shuffling, as demonstrated by the increased stability of a penicillamine-containing peptide in human serum compared to its cysteine analogue.

  • Directed Folding : The preferential formation of cysteine-penicillamine (Cys-Pen) disulfide bonds over Cys-Cys or Pen-Pen bonds can be exploited to direct the oxidative folding of peptides with multiple disulfide bridges, leading to a higher yield of the desired isomer.

  • Improved Biological Activity : The conformational rigidity imposed by a Pen-containing disulfide bridge can lock the peptide into its bioactive conformation, leading to significantly increased potency. For example, the substitution of a cysteine with penicillamine in an α-conotoxin analog resulted in a 9000-fold increase in potency for the human α9α10 nicotinic acetylcholine receptor (nAChR).

Data Presentation

Table 1: Impact of Penicillamine Substitution on Peptide Potency
PeptideSequence ModificationTargetIC50 (nM)Fold Change in Potency
RgIA4Reference Peptide (Cys at positions 2, 3, 8, 12)human α9α10 nAChR1.5-
RgIA-5474Cys3 to Pen3 substitution in RgIA4human α9α10 nAChR0.00016~9000-fold increase
RgIA5Reference Peptidehuman α9α10 nAChRs0.44-
RgIA-5432Cys to Pen substitution in RgIA5human α9α10 nAChRs0.39~1.1-fold increase

Data extracted from Gajewiak et al. (2021).

Table 2: Stability of Peptides in Human Serum
Peptide% Globular Form at 24h% Ribbon Form (unfolded) at 24h
RgIA4 (Cys-containing)64% (±0.5)36% (±0.5)
RgIA-5474 (Pen-containing)94% (±0.7)6% (±0.7)

Data extracted from Gajewiak et al. (2021), indicating a protective effect of penicillamine on the disulfide bridge.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol describes the manual Fmoc-SPPS procedure for incorporating a Pen(Trt) residue into a peptide chain.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • Coupling reagents: HCTU (or HATU/HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Other Fmoc-protected amino acids

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric bulk of the Trt group, a longer coupling time or double coupling may be necessary to ensure high coupling efficiency.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Disulfide Bond Formation of Penicillamine-Containing Peptides

This protocol describes the formation of a disulfide bridge between a penicillamine and a cysteine residue using iodine oxidation.

Materials:

  • Purified linear peptide containing free thiol groups of Pen and Cys

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Iodine (I₂)

  • Ammonium hydroxide solution (for quenching)

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in a solution of 50% ACN in water. The final peptide concentration should be low (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Oxidation:

    • Prepare a 10 mM stock solution of iodine in ACN.

    • Slowly add the iodine solution dropwise to the stirring peptide solution until a faint yellow color persists.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the progress of the cyclization by RP-HPLC and/or mass spectrometry.

  • Quenching: Quench the excess iodine by adding a few drops of ammonium hydroxide solution until the yellow color disappears.

  • Purification: Purify the cyclized peptide by RP-HPLC to remove any remaining linear peptide or side products.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Coupling Chain_Elongation Repeat Deprotection and Coupling Coupling->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification1 RP-HPLC Purification (Linear Peptide) Cleavage->Purification1 Cyclization Disulfide Bond Formation Purification1->Cyclization Purification2 RP-HPLC Purification (Cyclized Peptide) Cyclization->Purification2 Analysis Characterization (MS, HPLC) Purification2->Analysis

Caption: Experimental workflow for the synthesis and cyclization of a penicillamine-constrained peptide.

signaling_pathway cluster_inhibition Inhibition by Pen-Constrained Peptide cluster_receptor Nicotinic Acetylcholine Receptor cluster_cellular_response Cellular Response Pen_Peptide Penicillamine-Constrained Peptide (e.g., RgIA-5474) nAChR α9α10 nAChR Pen_Peptide->nAChR blocks Ion_Channel Ion Channel Opening nAChR->Ion_Channel Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Pain_Perception Pain Perception Signal_Transduction->Pain_Perception

Caption: Inhibition of the α9α10 nAChR signaling pathway by a penicillamine-constrained peptide.

Conclusion

This compound is an invaluable reagent for the synthesis of conformationally constrained peptides with enhanced therapeutic properties. The protocols and data presented herein provide a comprehensive guide for researchers in the field of peptide chemistry and drug development to effectively utilize this building block for creating novel and potent peptide-based therapeutics. The ability to introduce stable, sterically hindered disulfide bridges offers a powerful tool for modulating peptide structure and function, leading to candidates with improved stability and biological activity.

References

Application Notes: Synthesis of Peptide-Oligonucleotide Conjugates Using Penicillamine-Derived Thiols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the specific targeting or cell-penetrating capabilities of peptides with the gene-regulatory functions of oligonucleotides. This synergy enhances cellular uptake and bioavailability, making POCs promising therapeutic agents.[1][2] The covalent linkage between the two moieties is critical for the stability and function of the conjugate. While various conjugation chemistries exist, those utilizing a thiol group offer a robust and specific method for creating either stable or cleavable linkages.[3]

Penicillamine, a derivative of the amino acid cysteine, features a thiol group and β,β-dimethyl substitution. This unique structure can be incorporated into peptides and offers a reactive handle for conjugation.[4] The steric hindrance from the dimethyl groups may also confer increased stability to the resulting linkage, particularly in disulfide bonds, against reduction compared to cysteine-derived disulfides.[4]

These application notes describe two primary, reliable protocols for the synthesis of POCs using a penicillamine-containing peptide: Thiol-Maleimide Ligation for a stable thioether bond and Disulfide Bond Formation for a bioreducible linkage.

Part 1: Thiol-Maleimide Conjugation

This method creates a stable thioether bond through the Michael addition of the penicillamine thiol to a maleimide-functionalized oligonucleotide. This chemistry is highly efficient, proceeds without a catalyst in aqueous buffers, and is one of the most common strategies for generating stable bioconjugates.

Reaction Principle

The sulfhydryl group of the penicillamine residue in the peptide acts as a nucleophile, attacking the electrophilic double bond of the maleimide group on the oligonucleotide. This reaction is highly specific for thiols at neutral to slightly acidic pH (6.5-7.5), minimizing side reactions.

Diagram of Thiol-Maleimide Ligation Pathway

G cluster_reactants Reactants cluster_product Product Peptide Peptide-Penicillamine (Thiol) Conjugate Peptide-Oligonucleotide Conjugate (Stable Thioether Bond) Peptide->Conjugate pH 7.2 Aqueous Buffer Oligo Oligonucleotide-Maleimide Oligo->Conjugate

Caption: Workflow for Thiol-Maleimide Conjugation.

Experimental Protocol: Thiol-Maleimide Ligation

1. Materials and Reagents:

  • Penicillamine-Peptide: Custom synthesized peptide containing a single penicillamine residue (N-terminus, C-terminus, or internal). Purity >95% by HPLC.

  • Maleimide-Oligonucleotide: 5'- or 3'-maleimide modified oligonucleotide. Can be commercially sourced or synthesized using a maleimide phosphoramidite.

  • Reaction Buffer: 100 mM Phosphate Buffer (KH₂PO₄), pH 7.2, containing 150 mM NaCl and 2 mM EDTA. Degas thoroughly before use.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Quenching Reagent: 2-Mercaptoethanol or free L-cysteine.

  • Purification System: HPLC with a C18 reverse-phase column.

2. Protocol Steps:

  • Peptide Preparation: Dissolve the penicillamine-peptide in the degassed Reaction Buffer to a final concentration of 2 mM. If the peptide has formed dimers via disulfide bonds, add TCEP to a final concentration of 5-10 mM and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • Oligonucleotide Preparation: Dissolve the maleimide-oligonucleotide in the degassed Reaction Buffer to a final concentration of 1 mM.

  • Conjugation Reaction:

    • In a siliconized microcentrifuge tube, combine the peptide solution and the oligonucleotide solution. A typical molar ratio is 1.5 to 5 equivalents of peptide to 1 equivalent of oligonucleotide to drive the reaction to completion.

    • Vortex briefly and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

  • Reaction Quenching: Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 20 mM to react with any excess maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the peptide-oligonucleotide conjugate using reverse-phase HPLC. Monitor the elution profile by UV absorbance at 260 nm (for oligonucleotide) and 220 nm (for peptide).

  • Analysis: Confirm the identity and purity of the conjugate using LC-MS (Liquid Chromatography-Mass Spectrometry).

Exemplary Data Presentation
ParameterPen-Peptide 1 + Oligo-Maleimide APen-Peptide 2 + Oligo-Maleimide B
Peptide MW (Da) 1542.82105.3
Oligonucleotide MW (Da) 6058.17543.9
Expected Conjugate MW (Da) 7600.99649.2
Observed Conjugate MW (Da) 7601.29649.5
Reaction Time (h) 44
Reaction Yield (%) ~85~80
Purity after HPLC (%) >98>97

Part 2: Disulfide Bond Formation

This method creates a bioreducible disulfide linkage between the penicillamine-peptide and a thiol-modified oligonucleotide. This linkage is stable in extracellular environments but can be cleaved inside cells by reducing agents like glutathione, releasing the oligonucleotide cargo.

Reaction Principle

The conjugation can be achieved by either the direct oxidation of two free thiol groups or, more efficiently, by reacting one thiol with an "activated" thiol on the other molecule (e.g., a pyridylsulfenyl group). A modern and direct approach involves the reaction of a free thiol with an S-sulfonate-protected thiol, which avoids cumbersome deprotection steps.

Diagram of Disulfide Ligation Pathway

G cluster_reactants Reactants cluster_product Product Peptide Peptide-Penicillamine (Thiol) Conjugate Peptide-Oligonucleotide Conjugate (Reducible Disulfide Bond) Peptide->Conjugate pH 7-8 Aqueous Buffer Oligo Oligo-Thiol (Activated) Oligo->Conjugate

Caption: Workflow for Disulfide Bond Formation.

Experimental Protocol: Disulfide Bond Formation

1. Materials and Reagents:

  • Penicillamine-Peptide: Custom synthesized peptide with a single penicillamine residue. Purity >95%.

  • Thiol-Oligonucleotide: 5'- or 3'-thiol modified oligonucleotide.

  • Activating Reagent: 2,2'-Dipyridyl disulfide (DPDS) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Activation Buffer: 100 mM Sodium Acetate, pH 5.5.

  • Conjugation Buffer: 100 mM Tris-HCl, pH 7.5, with 150 mM NaCl.

  • Purification System: HPLC with a C18 reverse-phase column.

2. Protocol Steps:

  • Oligonucleotide Activation:

    • Dissolve the thiol-oligonucleotide in Activation Buffer.

    • Add a 10-fold molar excess of DPDS (dissolved in ethanol or acetonitrile).

    • Incubate for 1-2 hours at room temperature. The progress can be monitored by the release of the pyridine-2-thione byproduct (absorbance at 343 nm).

    • Purify the activated oligonucleotide via size-exclusion chromatography (e.g., Sephadex G-25) to remove excess DPDS.

  • Peptide Preparation: Dissolve the penicillamine-peptide in Conjugation Buffer to a final concentration of 2 mM. Ensure the thiol is in its reduced form (use TCEP as described in the previous protocol if necessary).

  • Conjugation Reaction:

    • Combine the purified, activated oligonucleotide with the penicillamine-peptide solution in a 1:1.5 molar ratio (oligo:peptide).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate by reverse-phase HPLC as described previously.

  • Analysis: Confirm the product identity and purity using LC-MS. The stability of the disulfide bond can be tested by treating an aliquot of the conjugate with a reducing agent like DTT or TCEP and observing the cleavage into the original peptide and oligonucleotide fragments via LC-MS.

Exemplary Data Presentation
ParameterPen-Peptide 3 + Oligo-Thiol CPen-Peptide 4 + Oligo-Thiol D
Peptide MW (Da) 1899.12450.7
Oligonucleotide MW (Da) 6540.38122.5
Expected Conjugate MW (Da) 8437.4 (loss of 2H)10571.2 (loss of 2H)
Observed Conjugate MW (Da) 8437.810571.6
Reaction Time (h) 33
Reaction Yield (%) ~75~70
Purity after HPLC (%) >96>95

General Workflow Diagram

G cluster_prep 1. Preparation of Reactants cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification & Analysis Peptide Synthesize & Purify Penicillamine-Peptide React Combine Peptide and Oligonucleotide in Optimized Buffer (pH, Temp) Peptide->React Oligo Synthesize & Purify Modified Oligonucleotide (Maleimide or Thiol) Oligo->React Purify Purify Conjugate (e.g., Reverse-Phase HPLC) React->Purify Quench (if needed) Analyze Characterize Product (LC-MS, Purity Analysis) Purify->Analyze Product Final Peptide-Oligonucleotide Conjugate Analyze->Product

Caption: General experimental workflow for POC synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Side Reactions with Fmoc-Pen(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and preventing side reactions when using Fmoc-Pen(Trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and detailed protocols to ensure the successful synthesis of penicillamine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a protected amino acid derivative used in SPPS.[1][2] It consists of:

  • Pen (Penicillamine): A non-proteinogenic amino acid, structurally similar to cysteine but with two methyl groups on the β-carbon. This substitution provides significant steric hindrance and can impart conformational rigidity to the resulting peptide.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, which is removed at each cycle of peptide chain elongation.[1][2]

  • Trt (Trityl): An acid-labile protecting group for the thiol (-SH) side chain, preventing undesirable oxidation and other side reactions during synthesis.

It is particularly useful for synthesizing peptides where enhanced stability or specific conformational constraints are desired.

Q2: What are the most common side reactions associated with this compound?

A2: The primary challenges with this compound stem from its steric bulk and the reactivity of the thiol group upon deprotection. Common side reactions include:

  • Incomplete Coupling: The steric hindrance from the β,β-dimethyl groups and the bulky Trt group can slow down the coupling reaction, leading to deletion sequences.

  • Racemization: Although less common than with some other amino acids, racemization can occur during activation, especially with prolonged exposure to coupling reagents.

  • Premature Deprotection of the Trt Group: The Trt group is sensitive to acidic conditions and can be prematurely cleaved during synthesis if acidic reagents are used.

  • Side Reactions During Cleavage: Upon removal of the Trt group, the liberated trityl cation can cause alkylation of sensitive residues like tryptophan and methionine. The deprotected thiol is also susceptible to oxidation, leading to disulfide bond formation.

Q3: How does the steric hindrance of this compound affect coupling reactions?

A3: The β,β-dimethyl groups on the penicillamine backbone significantly increase steric hindrance compared to the analogous Fmoc-Cys(Trt)-OH. This steric bulk can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain, resulting in slower reaction kinetics and potentially incomplete coupling. To overcome this, optimized coupling strategies are necessary.

Q4: When should I choose this compound over Fmoc-Cys(Trt)-OH?

A4: The choice depends on the desired properties of the final peptide. Use this compound when you want to:

  • Introduce conformational constraints or rigidity into the peptide backbone.

  • Enhance the stability of disulfide bridges. The β,β-dimethyl groups can provide steric hindrance that slows down disulfide reshuffling.

  • Synthesize peptide analogs with unique structural features for structure-activity relationship (SAR) studies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance of this compound. 2. Insufficient activation of the amino acid. 3. Peptide aggregation on the resin.1. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. 2. Use a more potent coupling reagent: Switch from standard carbodiimide reagents (like DIC/HOBt) to a uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyAOP. 3. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours. A slight increase in temperature (e.g., to 30-40°C) can also improve efficiency, but should be used with caution to avoid racemization. 4. Change the solvent: If aggregation is suspected, switch from DMF to NMP or use a solvent mixture containing a small percentage of DMSO.
Presence of Deletion Sequences in Final Peptide Incomplete coupling of this compound in the preceding cycle.Implement the solutions for "Incomplete Coupling." Proactively use a double coupling protocol for all this compound additions.
Side Products with Mass of (+Trityl) or (-SH) Incomplete removal of the Trt group during cleavage or re-attachment of the trityl cation.1. Optimize the cleavage cocktail: Ensure the presence of an effective scavenger for the trityl cation. Triisopropylsilane (TIS) is highly recommended. A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5). 2. Use sufficient scavenger: For peptides with multiple Trt-protected residues, increase the amount of TIS in the cleavage cocktail. 3. Ensure sufficient cleavage time: A standard cleavage time of 2-3 hours is usually sufficient.
Oxidation of Penicillamine Side Chain (Dimerization or Unwanted Disulfide Bonds) Exposure of the deprotected thiol group to air or oxidizing agents during and after cleavage.1. Use a reducing agent in the cleavage cocktail: Add 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment. 2. Handle the cleaved peptide under an inert atmosphere: After cleavage and precipitation, handle the peptide under nitrogen or argon to minimize air oxidation.
Racemization of the Penicillamine Residue Prolonged activation time, especially with base-mediated coupling reagents.1. Minimize pre-activation time: If using reagents like HATU or HBTU, keep the pre-activation time to a minimum (1-2 minutes) before adding to the resin. 2. Use a carbodiimide/additive combination: For sensitive sequences, using DIC with an additive like Oxyma Pure can reduce the risk of racemization compared to base-mediated methods.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, data from its close analog, Fmoc-Cys(Trt)-OH, provides valuable insights into potential side reactions.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling ReagentRacemization (%)Reference
DIPCDI/Oxyma Pure3.3
DIPCDI/HOBtNot specified, but generally low

Note: This data is for Fmoc-Cys(Trt)-OH and should be used as a comparative reference. The increased steric hindrance of this compound may influence racemization rates.

Table 2: Recommended Cleavage Cocktails for Trt-Protected Peptides

Reagent CocktailComposition (v/v)Application Notes
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)An "odorless" option suitable for peptides with Trt-based protecting groups. TIS is an effective scavenger for the trityl cation.
TFA/TIS/H₂O TFA/TIS/H₂O (95:2.5:2.5)A standard and effective cocktail for removing Trt groups while minimizing side reactions.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A general-purpose cocktail for peptides containing other sensitive residues like Met, Trp, and Tyr in addition to Pen(Trt).

Experimental Protocols

Protocol 1: Double Coupling of this compound

This protocol is recommended to ensure complete incorporation of the sterically hindered this compound.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of this compound and coupling reagents.

    • Allow the second coupling to proceed for another 1-2 hours.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).

  • Monitoring:

    • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Cleavage and Deprotection of Pen(Trt)-Containing Peptides

This protocol is designed for the final cleavage of the peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. For most applications, Reagent B (TFA/Phenol/H₂O/TIS, 88:5:5:2) is a good choice. If the peptide also contains methionine, consider using Reagent K.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and byproducts.

    • Dry the crude peptide under vacuum.

Visualizations

Troubleshooting_Coupling cluster_troubleshooting Troubleshooting Steps start Start: Coupling this compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next step kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive double_coupling Perform Double Coupling incomplete_coupling->double_coupling First action change_reagent Use More Potent Reagent (e.g., HATU, HCTU) incomplete_coupling->change_reagent If still incomplete extend_time Extend Coupling Time (2-4 hours) incomplete_coupling->extend_time Alternative kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 After recoupling change_reagent->kaiser_test_2 extend_time->kaiser_test_2 kaiser_test_2->coupling_complete Negative kaiser_test_2->incomplete_coupling Positive (Consider capping or peptide resynthesis)

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Cleavage_Cocktail_Selection start Select Cleavage Cocktail for Pen(Trt)-Containing Peptide sensitive_residues Does the peptide contain other sensitive residues (Met, Trp)? start->sensitive_residues odor_concern Is odor a major concern? sensitive_residues->odor_concern No reagent_k Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) sensitive_residues->reagent_k Yes tfa_tis_h2o Use TFA/TIS/H2O (95:2.5:2.5) odor_concern->tfa_tis_h2o No reagent_b Use Reagent B (TFA/Phenol/H2O/TIS) odor_concern->reagent_b Yes

References

Technical Support Center: Optimization of Fmoc-Pen(Trt)-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Fmoc-Pen(Trt)-OH deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection of this compound?

The standard and most widely used method for the removal of the Fmoc group is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] A typical cycle involves an initial short treatment followed by a longer one to ensure complete deprotection.

Q2: Why is my Fmoc deprotection of this compound incomplete?

Incomplete Fmoc deprotection of this compound can arise from several factors:

  • Steric Hindrance: Penicillamine's β,β-dimethyl groups contribute to steric bulk, potentially hindering the access of piperidine to the Fmoc group.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may physically block the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[3][4]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chains.[3]

Q3: How can I detect and confirm incomplete Fmoc deprotection?

Several methods can be used to monitor the completeness of the Fmoc deprotection:

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal, at approximately 301 nm. Automated peptide synthesizers often use this method to ensure the reaction goes to completion.

  • Qualitative Colorimetric Tests:

    • Kaiser Test: This test detects free primary amines. A positive result (blue/purple beads) indicates successful Fmoc removal. A negative result (yellow beads) signifies an incomplete deprotection.

    • Chloranil Test: This test is used for detecting secondary amines, such as N-terminal proline, for which the Kaiser test is not reliable.

  • Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide will show a mass corresponding to the desired peptide and another mass that is 222.24 Da higher, representing the peptide with the Fmoc group still attached.

Q4: What are the common side reactions during the Fmoc deprotection of Pen(Trt)-containing peptides and how can I mitigate them?

  • Racemization: Cysteine and its derivatives like Penicillamine are prone to racemization, especially during the coupling step when using base-mediated activation methods. While less common during the deprotection step itself, prolonged exposure to base or elevated temperatures can increase this risk.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when proline is one of the first two amino acids. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. Using alternative deprotection reagents like piperazine in combination with DBU has been shown to reduce DKP formation.

  • 3-(1-Piperidinyl)alanine Formation: This side reaction can occur with C-terminal cysteine-containing peptides where base-catalyzed elimination of the protected sulfhydryl group leads to a dehydroalanine intermediate, which then reacts with piperidine. Using the bulky Trt protecting group on Penicillamine helps to minimize this side reaction.

Q5: Are there alternatives to piperidine for Fmoc deprotection?

Yes, several alternatives to piperidine have been investigated to overcome issues like incomplete deprotection and side reactions:

  • Piperazine: Often used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A cocktail of 5% piperazine and 2% DBU in N-methyl-2-pyrrolidone (NMP) has been shown to be highly efficient.

  • 4-Methylpiperidine (4MP): Behaves similarly to piperidine in terms of efficiency.

  • Pyrrolidine: Another secondary amine that can be used for Fmoc deprotection.

Troubleshooting Guide for Incomplete Deprotection

This guide provides a systematic approach to troubleshooting and resolving incomplete Fmoc deprotection of this compound.

Initial Diagnosis

First, confirm incomplete deprotection using one of the monitoring methods described in the FAQs (e.g., Kaiser test, UV monitoring, or a test cleavage and MS analysis).

Troubleshooting Workflow

G start Incomplete Deprotection Detected strategy1 Optimize Standard Protocol start->strategy1 Simple Adjustments strategy2 Change Deprotection Reagent start->strategy2 Persistent Issues strategy3 Address Aggregation start->strategy3 Aggregation Suspected sub1_1 Extend Deprotection Time (e.g., 2 x 20 min) strategy1->sub1_1 sub1_2 Increase Temperature (e.g., to 30-35°C) strategy1->sub1_2 sub1_3 Perform Double Deprotection strategy1->sub1_3 sub2_1 Use DBU/Piperidine Cocktail (e.g., 2% DBU in 20% Piperidine/DMF) strategy2->sub2_1 sub2_2 Use DBU/Piperazine Cocktail (e.g., 2% DBU, 5% Piperazine in NMP) strategy2->sub2_2 sub3_1 Switch Solvent to NMP strategy3->sub3_1 sub3_2 Incorporate 'Kink' Residues (e.g., pseudoproline dipeptides) strategy3->sub3_2 end Successful Deprotection sub1_1->end sub1_2->end sub1_3->end sub2_1->end sub2_2->end sub3_1->end sub3_2->end

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Data on Deprotection Reagents and Side Reactions

Comparison of Deprotection Reagents

The choice of deprotection reagent can impact the overall yield and purity of the synthesized peptide. Below is a summary of findings from a study comparing different reagents.

Deprotection ReagentCrude Product Yield (%)Purity (%)Peptide-Specific Yield (%)
Peptide 1
4-Methylpiperidine (4MP)897062
Piperidine (PP)94 7066
Piperazine (PZ)8971 63
Peptide 2
4-Methylpiperidine (4MP)836856
Piperidine (PP)816855
Piperazine (PZ)84 69 58

Data adapted from a study comparing deprotection reagents. The highest values for each peptide are in bold.

Impact of Deprotection Cocktails on Diketopiperazine (DKP) Formation

The following table illustrates the significant reduction in DKP formation when using an alternative deprotection solution compared to the standard piperidine/DMF method for a DKP-prone sequence.

Deprotection SolutionTotal DKP Formation (%)
20% Piperidine in DMF13.8
5% Piperidine in DMF12.2
5% Piperazine in DMF< 4.0
5% Piperazine in NMP< 4.0
2% DBU, 5% Piperazine in NMP3.6

Data from a study on optimizing Fmoc-removal to suppress DKP formation. The lowest DKP formation is highlighted in bold.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is a starting point for the deprotection of this compound on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) piperidine in DMF solution to the resin. Agitate for 3 minutes.

  • Main Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy

This protocol allows for the quantitative monitoring of the deprotection reaction.

  • After the Fmoc deprotection step (Protocol 1, steps 2 and 3), collect the combined piperidine filtrates in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at 301 nm using a UV spectrophotometer, with DMF as a blank.

  • The completion of the reaction can be confirmed when the absorbance of the effluent from the reaction vessel returns to baseline.

Protocol 3: Troubleshooting with DBU/Piperazine Cocktail

This protocol is recommended for "difficult" sequences where standard deprotection is incomplete.

  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Deprotection: Drain the NMP and add a solution of 2% DBU and 5% piperazine in NMP.

  • Reaction: Agitate the mixture at room temperature. The reaction is typically very fast and can be complete in under a minute. A treatment time of 2 x 2-5 minutes is often sufficient.

  • Washing: Drain the solution and wash the resin extensively with NMP (5-7 times) to remove all traces of DBU and piperazine.

Workflow for Deprotection and Monitoring

G start Start: Fmoc-Protected Peptide-Resin swell 1. Swell Resin in DMF/NMP start->swell add_deprotection 2. Add Deprotection Solution (e.g., 20% Piperidine/DMF) swell->add_deprotection agitate 3. Agitate for Specified Time add_deprotection->agitate monitor 4. Monitor Reaction (UV at 301 nm) agitate->monitor wash 5. Wash Resin Thoroughly monitor->wash Complete troubleshoot Troubleshoot (See Troubleshooting Guide) monitor->troubleshoot Incomplete next_step Proceed to Next Coupling Step wash->next_step troubleshoot->add_deprotection Repeat/Modify Deprotection

References

How to avoid racemization of Fmoc-His(Trt)-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Fmoc-His(Trt)-OH in solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-His(Trt)-OH particularly prone to racemization during coupling?

Fmoc-His(Trt)-OH is highly susceptible to racemization due to the nature of its imidazole side chain. The unprotected π-nitrogen (N-π) on the imidazole ring can act as an internal base, abstracting the α-proton of the amino acid once the carboxyl group is activated for coupling. This leads to the formation of a planar carbanion intermediate, and subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity and the formation of the D-enantiomer.[1][2][3][4] The trityl (Trt) protecting group on the τ-nitrogen (N-τ) offers minimal protection against this intramolecular base catalysis.[5]

Q2: What are the primary factors that influence the extent of racemization?

Several factors during the coupling step can significantly impact the degree of racemization of Fmoc-His(Trt)-OH:

  • Choice of Coupling Reagent: Carbodiimide-based reagents like DCC and DIC can lead to higher levels of racemization, particularly when used without additives. Uronium/aminium-based reagents such as HBTU and HATU can also cause significant racemization, especially with prolonged pre-activation.

  • Pre-activation Time: Extended pre-activation of the Fmoc-His(Trt)-OH carboxyl group before its addition to the resin increases the risk of racemization.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization by forming active esters that are less prone to epimerization.

  • Base: The type and amount of base used can influence racemization. While a base is necessary for many coupling reactions, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine should be used judiciously.

  • Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization.

Q3: Are there alternative Fmoc-His derivatives that are less prone to racemization?

Yes, using Fmoc-His derivatives with a protecting group on the π-nitrogen of the imidazole ring is a highly effective strategy to prevent racemization. Protecting groups like 4-methoxybenzyloxymethyl (MBom) block the internal base catalysis mechanism. For example, Fmoc-His(MBom)-OH has been shown to significantly reduce D-His formation compared to Fmoc-His(Trt)-OH, even at elevated temperatures.

Troubleshooting Guide

Issue: High levels of D-histidine diastereomer detected after coupling Fmoc-His(Trt)-OH.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization with histidine, such as DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one). Alternatively, use a DIC/Oxyma cocktail.
Prolonged Pre-activation Minimize or eliminate the pre-activation time. Opt for an in situ activation protocol where the amino acid, coupling reagent, and additive are added to the resin sequentially without a prior incubation period.
Absence or Ineffective Additive Always include a racemization suppressant in your coupling cocktail. Oxyma and HOAt are generally more effective than HOBt.
Excessive Base or Wrong Type of Base Use the minimum required amount of a non-nucleophilic base like DIPEA or collidine.
Elevated Reaction Temperature If using a microwave synthesizer, consider reducing the coupling temperature for the histidine residue to around 50°C. For conventional synthesis, perform the coupling at room temperature.
Solvent Effects In some cases, less polar solvent mixtures, such as CH2Cl2/DMF (1:1), may help reduce racemization.

Quantitative Data on Racemization

The choice of coupling conditions has a direct and measurable impact on the level of racemization. The following table summarizes reported data on the percentage of D-His formation with different coupling protocols.

Coupling ReagentAdditiveBasePre-activation TimeTemperature% D-His Formation
HCTU6-Cl-HOBtDIPEA-Room Temp7.8%
HCTU6-Cl-HOBtDIPEA-80°C (Microwave)16.6%
DICOxyma-5 min20-25°C1.8%
HATUNMM-5 minRoom TempHigh
DICOxyma--Room Temp1.0%
TBECOxyma--Room Temp1.1%

This table is a compilation of data from multiple sources and is intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize pre-activation time and utilize a proven low-racemization coupling cocktail.

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-His(Trt)-OH and 3 equivalents of Oxyma in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, immediately followed by the addition of 3 equivalents of DIC.

  • Reaction Monitoring: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the completion of the coupling using a qualitative method (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF, DCM, and methanol.

Protocol 2: DEPBT-Mediated Coupling

DEPBT is a phosphonium-based reagent known for its ability to suppress racemization during the coupling of Fmoc-His(Trt)-OH.

  • Resin Preparation: Follow the standard Fmoc deprotection and washing procedures as described in Protocol 1.

  • Coupling Solution Preparation: Dissolve 2 equivalents of Fmoc-His(Trt)-OH and 2 equivalents of DEPBT in DMF.

  • Coupling Reaction: Add the coupling solution to the resin, followed by the addition of 4 equivalents of a hindered base such as DIPEA or collidine.

  • Reaction and Washing: Allow the coupling to proceed for 2-4 hours at room temperature. Wash the resin thoroughly with DMF, DCM, and methanol.

Workflow for Minimizing Fmoc-His(Trt)-OH Racemization

The following diagram illustrates a decision-making workflow for optimizing the coupling of Fmoc-His(Trt)-OH to minimize racemization.

Racemization_Avoidance_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Couple Fmoc-His(Trt)-OH check_racemization High Racemization Detected? start->check_racemization no No check_racemization->no No yes Yes check_racemization->yes Yes end Proceed with Synthesis coupling_reagent Change Coupling Reagent (e.g., DIC/Oxyma, DEPBT) preactivation Minimize/Eliminate Pre-activation Time (Use in-situ activation) coupling_reagent->preactivation temperature Reduce Coupling Temperature preactivation->temperature alternative_his Consider Alternative: Fmoc-His(MBom)-OH temperature->alternative_his check_racemization_again Re-evaluate Racemization alternative_his->check_racemization_again check_racemization_again->end

Caption: Workflow to minimize racemization of Fmoc-His(Trt)-OH.

References

Technical Support Center: Managing Aggregation in Peptides Containing Pen(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing aggregation issues associated with peptides containing Penicillamine(Trt) (Pen(Trt)). The bulky and hydrophobic nature of the Trityl (Trt) protecting group on the Penicillamine residue can often lead to significant challenges during peptide synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What causes aggregation in peptides containing Pen(Trt)?

A1: Peptide aggregation, particularly in sequences containing Pen(Trt), is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the creation of secondary structures like β-sheets.[1] The large, hydrophobic trityl (Trt) protecting group on the Penicillamine side chain significantly contributes to this issue by increasing the overall non-polar character of the peptide, which promotes hydrophobic collapse and subsequent aggregation.[1] This self-association can render the growing peptide chains on the solid support insoluble and inaccessible for subsequent deprotection and coupling reactions.[1]

Q2: What are the initial indicators of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: During SPPS, several signs can indicate that your Pen(Trt)-containing peptide is aggregating on the resin:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed.[1]

  • Poor Swelling: The peptide-resin complex does not swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: You may observe difficulty in Fmoc deprotection or amino acid coupling, often resulting in positive ninhydrin tests even after extended reaction times.

  • Discolored or Clumpy Resin: The resin may appear clumped together or discolored.

Q3: Can I predict if my Pen(Trt)-containing peptide sequence is likely to aggregate?

A3: While precise prediction is difficult, certain sequence characteristics increase the likelihood of aggregation. Peptides with a high content of hydrophobic amino acids are more prone to aggregation. The presence of the bulky and hydrophobic Pen(Trt) residue itself is a strong indicator that aggregation might be a challenge. Aggregation is less likely before the fifth or sixth residue is added but becomes more probable as the peptide chain elongates.

Q4: How does aggregation of Pen(Trt)-containing peptides affect the final product?

A4: Aggregation during synthesis can lead to a lower yield of the desired peptide and the formation of deletion sequences due to incomplete coupling reactions. Post-synthesis, aggregation can make the crude peptide difficult to dissolve in standard solvents, which complicates purification by High-Performance Liquid Chromatography (HPLC). This can result in a lower purity of the final product and make it challenging to obtain accurate quantification.

Troubleshooting Guides

Problem 1: On-Resin Aggregation During SPPS

If you observe signs of aggregation during synthesis, such as resin shrinking or failed couplings, the following interventions can be employed.

Solution Workflow for On-Resin Aggregation

cluster_0 Troubleshooting On-Resin Aggregation cluster_1 Structure-Disrupting Elements start Signs of Aggregation Observed (Resin Shrinking, Poor Swelling) solvent Optimize Synthesis Solvents start->solvent Immediate Action temp Increase Coupling Temperature solvent->temp chaotropes Add Chaotropic Salts or Detergents temp->chaotropes backbone Incorporate Structure-Disrupting Elements chaotropes->backbone If aggregation persists resin Choose an Appropriate Resin backbone->resin pseudoproline Use Pseudoproline Dipeptides backbone->pseudoproline hmb Use Hmb/Dmb Backbone Protection backbone->hmb resynthesize Resynthesize Peptide resin->resynthesize Last Resort cluster_0 Post-Cleavage Solubilization Protocol start Insoluble Crude Peptide test_solubility Test Solubility in Small Aliquot start->test_solubility water Try Sterile Water or Buffer (pH 7) test_solubility->water Initial Attempt organic Try Organic Solvents (DMSO, DMF, Acetonitrile) water->organic If Insoluble acidic_basic Adjust pH organic->acidic_basic If Insoluble chaotropes Use Chaotropic Agents (Guanidine HCl, Urea) acidic_basic->chaotropes If Insoluble sonicate Apply Sonication chaotropes->sonicate To Aid Dissolution success Peptide Solubilized sonicate->success If Successful failure Aggregation Persists sonicate->failure If Unsuccessful

References

Incomplete Trt group removal in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Incomplete Trityl (Trt) Group Removal

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to incomplete trityl (Trt) group deprotection during solid-phase synthesis.

Troubleshooting Guide

This section addresses specific issues related to incomplete Trt group removal in a question-and-answer format, providing potential causes and recommended solutions.

Issue 1: Analytical data (HPLC, Mass Spectrometry) indicates the presence of Trt-protected peptide after cleavage.

Possible Cause 1: Suboptimal Cleavage Cocktail

The composition of the cleavage cocktail may be inadequate for complete removal of the Trt group from the specific peptide sequence. The choice and concentration of the strong acid and scavengers are critical.[1][2]

Solution:

  • Increase Trifluoroacetic Acid (TFA) Concentration: While a high concentration of TFA (typically 95%) is standard, for particularly stubborn Trt groups, ensuring the absence of moisture and using fresh, high-quality TFA is crucial.

  • Optimize Scavenger Composition: The liberated trityl cation is a potent electrophile that can lead to side reactions if not effectively quenched.[1] Triisopropylsilane (TIS) is a common and effective scavenger for this purpose. "Reagent B" is a well-known cocktail that utilizes TIS and is particularly useful for peptides with Trt-protected residues.[2]

  • Consider Alternative Cleavage Cocktails: For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, specialized cocktails containing a combination of scavengers are recommended.[2] Refer to the table below for a comparison of common cleavage cocktails.

Possible Cause 2: Steric Hindrance or Peptide Aggregation

The secondary structure of the peptide on the solid support can physically block access of the cleavage reagents to the Trt-protected residue. This is a common issue in solid-phase peptide synthesis and can lead to incomplete deprotection of various protecting groups.

Solution:

  • Incorporate "Kink"-Inducing Residues: The introduction of pseudoproline dipeptides near the problematic sequence can disrupt secondary structure formation and improve reagent accessibility.

  • Utilize Aggregation-Disrupting Solvents: Using solvents like N-Methyl-2-pyrrolidone (NMP) during synthesis can help to minimize hydrogen bonding and prevent peptide aggregation.

  • Perform Synthesis at Elevated Temperatures: Increased temperature can help to disrupt secondary structures and improve reaction kinetics. However, this must be done with caution as it can also promote side reactions or premature cleavage from highly labile resins.

Possible Cause 3: Influence of Specific Amino Acid Residues

Certain amino acid sequences are known to impede Trt group removal.

  • N-Terminal Asparagine (Asn): TFA deprotection of an N-terminal Trt-protected asparagine is notoriously slow and often incomplete under standard conditions. This is attributed to the proximity of the N-terminal amino group.

  • Proximity to a Reduced Peptide Bond: The presence of a reduced peptide bond near a Trt-protected asparagine can also lead to incomplete cleavage.

Solution:

  • Extend Deprotection Time: For sequences containing N-terminal Asn(Trt), increasing the cleavage time can improve the yield of the fully deprotected peptide.

  • Use Alternative Protecting Groups: For problematic sequences, consider using a more labile protecting group for asparagine, such as the methyl-trityl (Mtt) or xanthenyl (Xan) group, which can be removed under milder conditions.

Frequently Asked Questions (FAQs)

Q1: How can I detect incomplete Trt group removal?

A1: The most reliable methods for detecting incomplete Trt deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: In a reverse-phase HPLC chromatogram, the Trt-protected peptide will typically have a longer retention time than the fully deprotected peptide due to its increased hydrophobicity. Incomplete deprotection will manifest as a distinct, later-eluting peak or a shoulder on the main product peak.

  • Mass Spectrometry: MS analysis will show a mass difference corresponding to the molecular weight of the trityl group (approximately 242.32 Da). A peak with this added mass indicates the presence of the Trt-protected species. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques for this analysis.

Q2: Can I monitor the progress of Trt deprotection in real-time?

A2: Yes, the cleavage of the trityl group generates a stable trityl cation, which is a chromophore and can be monitored by UV-Vis spectroscopy. This allows for real-time tracking of the deprotection reaction.

Q3: Are there any qualitative tests for confirming complete Trt removal on-resin?

A3: While qualitative tests like the Kaiser test are widely used to detect free primary amines after Fmoc deprotection, there isn't a direct equivalent for confirming the removal of a side-chain protecting group like Trt on-resin. Therefore, analysis of the cleaved peptide by HPLC and MS is the standard and most reliable approach.

Q4: What is the purpose of scavengers in the cleavage cocktail?

A4: During acidic cleavage, protecting groups like Trt are released as reactive carbocations. These carbocations can re-attach to electron-rich amino acid side chains, such as tryptophan, tyrosine, and methionine, leading to undesired side products. Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent side reactions.

Q5: Can the type of solid support influence the efficiency of Trt group removal?

A5: While the primary factors are the cleavage cocktail and peptide sequence, the properties of the solid support can play a role. For instance, resins with high swelling capacity can improve reagent access to the peptide chain, potentially facilitating more efficient deprotection.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Trt Deprotection

Cleavage CocktailComposition (v/v)Key Applications & Remarks
Standard TFA Cleavage 95% TFA, 2.5% Water, 2.5% TISGeneral purpose, effective for many sequences. TIS is crucial for scavenging the trityl cation.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative to cocktails with thiols. Highly effective for Trt-containing peptides.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Recommended for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).
Mild Cleavage for Protected Fragments 1-2% TFA in Dichloromethane (DCM)Used for cleaving peptides from highly acid-labile resins (e.g., 2-chlorotrityl) while keeping side-chain protecting groups, including Trt, intact.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection and Cleavage of S-Trityl Group

This protocol details the cleavage of a peptide from the solid support with simultaneous removal of the S-trityl protecting group from a cysteine residue.

Materials:

  • S-trityl protected peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 10 mL per gram of resin) to remove any residual DMF and then dry the resin under vacuum for at least 1 hour.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the purified peptide under vacuum.

Protocol 2: Analytical HPLC for Detection of Incomplete Trt Deprotection

Equipment and Reagents:

  • Reverse-phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Crude peptide sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

  • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

  • Inject the dissolved crude peptide sample onto the column.

  • Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Analyze the resulting chromatogram. The Trt-protected peptide will elute later than the fully deprotected product. The presence of a peak with a longer retention time indicates incomplete deprotection.

Visualizations

Troubleshooting_Incomplete_Trt_Removal cluster_start Start: Incomplete Trt Removal Detected cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Start HPLC/MS shows Trt-protected peptide Cause1 Suboptimal Cleavage Cocktail Start->Cause1 Cause2 Steric Hindrance / Aggregation Start->Cause2 Cause3 Problematic Amino Acid Sequence (e.g., N-terminal Asn) Start->Cause3 Sol1a Optimize TFA/Scavenger Concentration Cause1->Sol1a Adjust Sol1b Use Alternative Cleavage Cocktail Cause1->Sol1b Change Sol2a Incorporate 'Kink'-Inducing Residues Cause2->Sol2a Modify Sequence Sol2b Use Aggregation-Disrupting Solvents Cause2->Sol2b Optimize Synthesis Conditions Sol3a Extend Deprotection Time Cause3->Sol3a Modify Protocol Sol3b Use Alternative Protecting Group (Mtt, Xan) Cause3->Sol3b Re-synthesize Verify Re-analyze by HPLC/MS Sol1a->Verify Sol1b->Verify Sol2a->Verify Sol2b->Verify Sol3a->Verify Sol3b->Verify Verify->Start Unsuccessful End Complete Trt Removal Verify->End Successful

Caption: Troubleshooting workflow for incomplete Trt group removal.

Trt_Deprotection_Mechanism cluster_reaction Trt Deprotection Pathway Peptide_Trt Peptide-Resin (with Trt group) Protonation Protonation of Protected Group Peptide_Trt->Protonation + H+ TFA TFA (H+) TFA->Protonation Cleavage Heterolytic Cleavage Protonation->Cleavage Deprotected_Peptide Deprotected Peptide Cleavage->Deprotected_Peptide Trityl_Cation Trityl Cation (Trt+) Cleavage->Trityl_Cation Trapped_Cation Scavenged Trityl Cation Trityl_Cation->Trapped_Cation + Scavenger Side_Reaction Side Reaction (e.g., Alkylation of Trp) Trityl_Cation->Side_Reaction Unscavenged Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Acid-catalyzed cleavage of the Trityl protecting group.

References

Technical Support Center: Purification of Peptides Containing Pen(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing S-trityl-penicillamine (Pen(Trt)).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when purifying peptides containing Pen(Trt)?

A1: The primary challenges in purifying Pen(Trt)-containing peptides stem from the properties of the trityl (Trt) protecting group. The Trt group is large and highly hydrophobic, which can lead to several issues:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous mobile phases used for reversed-phase HPLC (RP-HPLC), potentially causing precipitation in the sample vial, injector, or at the head of the HPLC column.[1]

  • Peak Broadening or Tailing: The hydrophobicity of the Trt group can cause strong interactions with the stationary phase of the HPLC column, leading to broad or tailing peaks. This can also be caused by secondary interactions with the silica matrix of the column.[1]

  • Incomplete Cleavage: Incomplete removal of the Trt group during the cleavage step can result in the presence of a major impurity that is structurally very similar to the desired peptide, making separation difficult.

  • Aggregation: The hydrophobic nature of the peptide can lead to aggregation, further complicating purification.

Q2: I'm seeing a doublet or a shoulder on my main peak during HPLC analysis. What could be the cause?

A2: A doublet or shoulder on the main peak often indicates the partial cleavage of the Trityl (Trt) group.[1] The acidic conditions of the mobile phase, particularly when using Trifluoroacetic acid (TFA), can cause some on-column deprotection of the Trt group. This results in two closely eluting species: the fully protected peptide and the partially deprotected peptide.

Q3: My peptide is showing poor retention on the C18 column. What can I do?

A3: Poor retention of a Pen(Trt)-containing peptide on a C18 column is unusual given the hydrophobicity of the Trt group. However, if this occurs, especially with shorter peptides, you can try the following:

  • Decrease the initial percentage of organic solvent in your HPLC gradient.

  • Ensure proper ion-pairing: Use 0.1% TFA in both your aqueous and organic mobile phases to maximize retention.[2][3]

  • Consider a different stationary phase: While C18 is standard, a C8 or C4 column might offer different selectivity.

Q4: How can I improve the solubility of my crude Pen(Trt)-containing peptide before HPLC?

A4: Improving the solubility of your crude peptide is crucial for a successful purification. Here are some strategies:

  • Dissolve in a stronger solvent: Initially, try to dissolve the peptide in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting with the HPLC mobile phase. Be mindful that the injection solvent should be as weak as possible to avoid peak distortion.

  • Use a solvent mixture: A mixture of acetonitrile and water, sometimes with a small amount of formic acid or TFA, can be effective.

  • Gentle warming: Gently warming the sample can sometimes help to dissolve the peptide.

  • Sonication: Brief sonication can also aid in dissolution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or Tailing Peak Poor solubility of the peptide on the column.- Increase the organic content of the starting mobile phase.- Use a shallower gradient.- Try a different organic modifier (e.g., isopropanol instead of acetonitrile).
Strong secondary interactions with the column.- Ensure 0.1% TFA is present in the mobile phase to suppress silanol interactions.
Sample overload.- Reduce the amount of peptide injected onto the column.
Peak Splitting or Shoulders Partial cleavage of the Trityl (Trt) group on-column.- Minimize the time the peptide is in the acidic mobile phase by using a faster gradient.- Consider using a weaker acid like formic acid instead of TFA in the mobile phase.
Presence of closely eluting impurities.- Optimize the gradient to improve resolution. A shallower gradient over the elution range of the peptide can be effective.
Inconsistent Retention Times Mobile phase inconsistency.- Ensure accurate and consistent preparation of mobile phases.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.
Column degradation.- Wash the column with a strong solvent series or replace the column if performance does not improve.
High Backpressure Peptide precipitation at the head of the column.- Filter your sample before injection.- Ensure the peptide is fully dissolved in the injection solvent.
Column frit blockage.- Filter all mobile phases and samples.- If necessary, reverse-flush the column (check manufacturer's instructions).

Experimental Protocols

Cleavage of the Peptide from the Resin and Deprotection

The choice of cleavage cocktail is critical and depends on the other amino acids present in your peptide sequence. For peptides containing Pen(Trt) without other sensitive residues, a standard TFA-based cocktail is often sufficient.

Recommended Cleavage Cocktail for Pen(Trt) Peptides (Reagent B)

Reagent B is particularly useful for peptides containing trityl-based protecting groups as it minimizes odor and effectively scavenges the cleaved trityl cations.

Component Volume/Weight Percentage Purpose
Trifluoroacetic Acid (TFA)88% (v/v)Cleavage reagent
Phenol5% (v/v)Scavenger
Water5% (v/v)Scavenger
Triisopropylsilane (TIS)2% (v/v)Scavenger for trityl cations

Protocol:

  • If the N-terminus is Fmoc-protected, perform a final Fmoc deprotection step.

  • Wash the resin thoroughly with dichloromethane (DCM).

  • Suspend the peptide-resin in Reagent B (approximately 10 mL per gram of resin).

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold methyl-tert-butyl ether (MTBE) (approximately 10 times the volume of the filtrate).

  • Centrifuge the suspension to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold MTBE two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Reversed-Phase HPLC (RP-HPLC) Purification

Typical HPLC Parameters for Pen(Trt) Peptides:

Parameter Recommendation
Column C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger for preparative.
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Start with a higher initial percentage of mobile phase B (e.g., 20-40%) due to the hydrophobicity of the Trt group. Run a linear gradient to a high percentage of B (e.g., 90-100%) over 30-60 minutes.
Flow Rate 1.0 mL/min for analytical, scaled up for preparative.
Detection 220 nm and 280 nm.
Column Temperature 30-40°C to improve peak shape.

Protocol:

  • Prepare the mobile phases and filter them through a 0.45 µm or 0.2 µm filter.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (see solubility FAQ).

  • Filter the peptide solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the sample and run the gradient program.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis with Fmoc-Pen(Trt)-OH Cleavage Cleavage from Resin (e.g., Reagent B) SPPS->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Dissolution Dissolve Crude Peptide Precipitation->Dissolution HPLC RP-HPLC Purification Dissolution->HPLC Analysis Purity Analysis of Fractions HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of Pen(Trt)-containing peptides.

troubleshooting_logic Start HPLC Peak Shape Issue Broad_Tailing Broad or Tailing Peak? Start->Broad_Tailing Splitting Peak Splitting or Shoulder? Broad_Tailing->Splitting No Solubility Improve Solubility (Stronger Solvent, Heat) Broad_Tailing->Solubility Yes Acid Use Weaker Acid (e.g., Formic Acid) Splitting->Acid Yes Resolution Optimize Gradient for Resolution Splitting->Resolution No Gradient Optimize Gradient (Shallower) Solubility->Gradient Sample_Load Reduce Sample Load Gradient->Sample_Load Fast_Gradient Use Faster Gradient Acid->Fast_Gradient Fast_Gradient->Resolution

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

Technical Support Center: The Critical Role of Fmoc-Amino Acid Purity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the impact of Fmoc-amino acid purity on the quality of synthetic peptides. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your peptide synthesis endeavors.

Troubleshooting Guide: Common Peptide Synthesis Issues Linked to Fmoc-Amino Acid Purity

This guide addresses frequent problems encountered during solid-phase peptide synthesis (SPPS) that can be traced back to the purity of the Fmoc-amino acid building blocks.

Observed Problem Potential Cause Related to Fmoc-Amino Acid Purity Recommended Solution & Investigation
Low Yield of Target Peptide & Presence of Shorter Sequences (Truncation) Acetic Acid Contamination: Trace amounts of acetic acid in the Fmoc-amino acid reagent can act as a capping agent, terminating peptide chain elongation.[1] This is particularly problematic due to its low molecular weight and high reactivity.[1]Action: Utilize Fmoc-amino acids with a specified low acetate content (≤0.02%).[1] Investigation: If truncation is persistent, consider analyzing the Fmoc-amino acid lot for acetate content using specialized analytical methods, as it is not readily detectable by standard RP-HPLC.[1]
Presence of Peaks with +[Amino Acid Mass] (Insertion Peptides) Dipeptide Impurities (Fmoc-Xaa-Xaa-OH): These impurities, formed during the synthesis of the Fmoc-amino acid, will be incorporated into the peptide chain, resulting in the insertion of an extra amino acid residue.[2] Free Amino Acid (H-Xaa-OH): Unprotected amino acid in the reagent vial can lead to double incorporation.Action: Source Fmoc-amino acids with a guaranteed low dipeptide and free amino acid content (e.g., ≤0.1% and ≤0.2% respectively). Investigation: Analyze the Fmoc-amino acid by high-resolution HPLC to resolve and quantify dipeptide impurities. A quantitative GC-based method can be used to determine the level of free amino acid.
Presence of Deletion Sequence Peaks (-[Amino Acid Mass]) Poor Quality of Fmoc-Amino Acid: Although less direct, poor overall purity can affect coupling efficiency, leading to incomplete reactions and deletion sequences. This can be exacerbated by on-resin aggregation.Action: Ensure the use of high-purity Fmoc-amino acids (≥99%). For difficult couplings, consider double coupling or using a more potent activation agent. Investigation: Review the purity certificate of the Fmoc-amino acid. If the problem persists with a specific amino acid, try a lot from a different vendor.
Diastereomeric Impurities Detected in Chiral HPLC Enantiomeric Impurities (D-amino acids): The presence of the D-enantiomer in the L-amino acid starting material will lead to its incorporation into the peptide, creating a diastereomer that can be difficult to purify and may have altered biological activity.Action: Use Fmoc-amino acids with high enantiomeric purity (≥99.8%). Investigation: Analyze the enantiomeric purity of the Fmoc-amino acid raw material using chiral HPLC or GC-MS.
Unexpected Hydrophilic Impurities β-Alanine Adducts: Impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH can arise during the synthesis of Fmoc-amino acids, particularly when using Fmoc-OSu. These can be incorporated into the peptide chain.Action: Purchase Fmoc-amino acids from suppliers who screen for and limit these specific impurities. Investigation: High-resolution LC-MS of the crude peptide can help identify the mass corresponding to a β-alanine insertion.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted purity level for Fmoc-amino acids used in SPPS?

A1: For routine peptide synthesis, a purity of ≥99% determined by HPLC is recommended. For the synthesis of longer peptides or for GMP manufacturing, higher purity (e.g., ≥99.5%) and more stringent specifications on specific impurities are often required.

Q2: How can trace amounts of acetic acid have such a significant impact on my peptide synthesis?

A2: Acetic acid has a very low molecular weight (60 g/mol ). Therefore, even a small percentage by weight (e.g., 0.1%) can represent a significant molar percentage of impurity. During the coupling step, this highly reactive acetic acid can compete with the incoming Fmoc-amino acid and cap the growing peptide chain, preventing further elongation and leading to truncated sequences.

Q3: My supplier provides an HPLC purity of >99%. Why am I still seeing insertion peptides?

A3: Standard reversed-phase HPLC may not be able to resolve all relevant impurities. Dipeptide impurities (Fmoc-Xaa-Xaa-OH) can sometimes co-elute with the main Fmoc-amino acid peak. It is crucial that the supplier uses an optimized HPLC method that can separate these closely related species. Free amino acids, another cause of insertions, are typically quantified by GC, not HPLC.

Q4: What is the difference between chemical purity and enantiomeric purity?

A4: Chemical purity, typically measured by HPLC, refers to the percentage of the desired Fmoc-amino acid relative to other chemical entities (e.g., dipeptides, β-alanine adducts, residual reagents). Enantiomeric purity refers to the percentage of the desired stereoisomer (usually the L-form) compared to its mirror image (the D-form). This is critical as the incorporation of a D-amino acid can significantly impact the peptide's structure and function. Enantiomeric purity is assessed using chiral chromatography (HPLC or GC).

Q5: Can I "purify" my Fmoc-amino acids myself if I suspect they are of low quality?

A5: While recrystallization can be performed to improve the purity of some Fmoc-amino acids, it may not be effective at removing all types of impurities, especially those that are structurally very similar. It is generally more reliable and efficient to source high-quality starting materials from a reputable supplier who provides a detailed certificate of analysis.

Data on the Impact of Purity

The purity of Fmoc-amino acids has a direct and cumulative effect on the overall yield and purity of the final peptide.

Table 1: Theoretical Final Peptide Purity vs. Stepwise Yield

This table illustrates the theoretical maximum purity of a 40-mer peptide based on the efficiency of each deprotection and coupling cycle. Small differences in stepwise yield, which are influenced by the purity of the reagents, lead to dramatic differences in the final product.

Stepwise Yield per Cycle Theoretical Final Purity of a 40-mer Peptide
99.8%92.3%
99.5%81.8%
99.0%66.9%
98.0%44.6%

Table 2: Impact of Fmoc-Amino Acid Purification on Crude Peptide Purity

This table presents data from a study on the synthesis of Glucagon (a 29-amino acid peptide), comparing the use of unpurified versus purified Fmoc-amino acids.

Parameter Synthesis with Unpurified Fmoc-Amino Acids Synthesis with Purified Fmoc-Amino Acids
Initial Impurity Level in Fmoc-Amino Acids~26%~10%
Crude Peptide Purity (by HPLC)53.49%68.08%
Increase in Crude Purity ->15%

Experimental Protocols

Protocol 1: Comparative Synthesis of a Model Peptide (e.g., Leu-enkephalin: YGGFL) to Evaluate Fmoc-Amino Acid Purity

Objective: To demonstrate the impact of Fmoc-amino acid purity on the final crude peptide quality by synthesizing a model peptide using two different grades of Fmoc-amino acids: high purity (>99.5%) and a lower purity or "spiked" sample.

Materials:

  • Resin: Rink Amide resin (0.5-0.8 mmol/g loading)

  • High-Purity Fmoc-Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH (all ≥99.5% chemical purity, ≥99.8% enantiomeric purity)

  • Lower-Purity Fmoc-Amino Acids: A second set of the same amino acids with lower purity (e.g., 98%) or a high-purity set intentionally "spiked" with known impurities (e.g., 1% Fmoc-Gly-Gly-OH in the Fmoc-Gly-OH, or 0.1% acetic acid in one of the amino acids).

  • Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection Solution: 20% piperidine in DMF

    • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

    • Cold diethyl ether

Procedure: Two parallel syntheses will be performed.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat with a fresh 2 mL of the deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (Cycle for Leu):

    • In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-L-Leu-OH, 3 equivalents to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence (Phe, Gly, Gly, Tyr(tBu)). Use the corresponding high-purity or lower-purity amino acid for each synthesis.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) one last time.

  • Cleavage and Precipitation:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis: Analyze the crude peptide from both syntheses by RP-HPLC and LC-MS to compare purity profiles and identify impurities.

Protocol 2: RP-HPLC Analysis of Crude Peptide Purity

Objective: To assess the purity of the synthesized crude peptide and identify byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Solvent: 50:50 Water/Acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the sample solvent to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient:

      • 5% to 65% Mobile Phase B over 30 minutes

      • 65% to 95% Mobile Phase B over 2 minutes

      • Hold at 95% B for 3 minutes

      • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. Compare the chromatograms from the high-purity and low-purity syntheses.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Resin Start: Resin with Free Amine Coupling 1. Coupling (Add Fmoc-AA, Activator, Base) Resin->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Wash2->Coupling Next Amino Acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Complete Start Start Analysis Purification & Analysis (HPLC/MS) Cleavage->Analysis Troubleshooting_Workflow Start Peptide Synthesis Failure (Low Purity/Yield) Analyze Analyze Crude Peptide (HPLC & LC-MS) Start->Analyze Identify Identify Major Impurity Type Analyze->Identify Truncation Truncated Peptides (-n * AA) Identify->Truncation Truncation Insertion Insertion Peptides (+n * AA) Identify->Insertion Insertion Deletion Deletion Peptides (-1 * AA) Identify->Deletion Deletion Other Other Impurities (Diastereomers, etc.) Identify->Other Other Cause_Truncation Potential Cause: Acetic Acid in Fmoc-AA Truncation->Cause_Truncation Cause_Insertion Potential Cause: Dipeptide or Free AA in Fmoc-AA Insertion->Cause_Insertion Cause_Deletion Potential Cause: Incomplete Coupling (Poor Fmoc-AA quality) Deletion->Cause_Deletion Cause_Other Potential Cause: Enantiomeric Impurity in Fmoc-AA Other->Cause_Other Solution_Truncation Solution: Use low acetate Fmoc-AA (≤0.02%) Cause_Truncation->Solution_Truncation Solution_Insertion Solution: Use high purity Fmoc-AA (low dipeptide/free AA) Cause_Insertion->Solution_Insertion Solution_Deletion Solution: Use high purity Fmoc-AA (>99%) / Optimize coupling Cause_Deletion->Solution_Deletion Solution_Other Solution: Use high enantiomeric purity Fmoc-AA (≥99.8%) Cause_Other->Solution_Other

References

Technical Support Center: Asparagine & Glutamine in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions of Asparagine (Asn) and Glutamine (Gln) residues during Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving Asparagine (Asn) and Glutamine (Gln) in Fmoc-SPPS?

The primary side reactions are dehydration of the side-chain carboxamide and cyclization. For Asparagine, the main issue is the irreversible dehydration of the side chain to form a β-cyanoalanine residue, resulting in a mass loss of 18 Da. For Glutamine, the N-terminal residue can undergo cyclization to form pyroglutamate, which also involves a mass loss (17 Da for the free amine) and renders the peptide resistant to further elongation. Side-chain to side-chain or side-chain to backbone cyclization can also occur.

Q2: My peptide's mass spectrometry (MS) analysis shows an unexpected mass loss of 18 Da. What is the likely cause?

A mass loss of 18 Da strongly suggests a dehydration reaction. If your sequence contains Asparagine (Asn), it is highly probable that the side-chain carboxamide has been converted to a nitrile (β-cyanoalanine). This side reaction is particularly common when using powerful carbodiimide coupling reagents like DIC, especially in the presence of activating agents like HOBt, and can be promoted by high temperatures.

Q3: How can I prevent nitrile formation from Asparagine (Asn)?

To minimize the dehydration of Asn, it is crucial to use a side-chain protecting group. The trityl (Trt) group is the most common and effective choice (Fmoc-Asn(Trt)-OH). Using a pre-activated ester, such as one formed with HBTU or HATU, for a shorter duration is also recommended over in-situ activation with carbodiimides.

Q4: After synthesis, my peptide is not sequencing, and I see a mass loss of 17 Da. What happened?

This is a classic sign of pyroglutamate (pGlu) formation at the N-terminus of your peptide, provided the N-terminal residue is Glutamine (Gln). The free N-terminal amine of Gln can attack its own side-chain amide, forming a stable five-membered lactam ring. This reaction blocks the N-terminus, preventing sequencing by Edman degradation and halting any further coupling reactions. This can occur during the final acidic cleavage step or during repeated piperidine-mediated Fmoc deprotection cycles throughout the synthesis.

Q5: What are the best strategies to avoid pyroglutamate formation from N-terminal Glutamine (Gln)?

To prevent pyroglutamate formation, several strategies can be employed:

  • Use a side-chain protecting group: Employing Fmoc-Gln(Trt)-OH is the most effective method, as the bulky trityl group prevents the N-terminal amine from attacking the side-chain amide.

  • Modify deprotection conditions: Using a weaker base or shorter deprotection times for the final Fmoc removal step can reduce the risk.

  • Couple the next residue quickly: After deprotecting the N-terminal Gln, immediately proceed with the coupling of the subsequent amino acid to cap the reactive N-terminal amine.

  • Use Boc-Gln-OH for the N-terminus: If feasible for your synthesis strategy, using a Boc-protected Gln at the N-terminal position can circumvent the issue as it is only deprotected during the final acid cleavage.

Troubleshooting Guide

Issue 1: Diagnosing Asparagine Dehydration

If you suspect Asn dehydration has occurred, follow this diagnostic workflow.

Asn_Dehydration_Workflow start Start: Mass Spectrum shows Mass Loss of 18 Da check_sequence Does the peptide sequence contain Asparagine (Asn)? start->check_sequence no_asn Result: Dehydration is unlikely the cause. Investigate other possible modifications. check_sequence->no_asn No yes_asn Asn is present. check_sequence->yes_asn Yes check_protection Was a side-chain protecting group used for Asn (e.g., Fmoc-Asn(Trt)-OH)? yes_asn->check_protection no_protection High probability of side-chain dehydration. check_protection->no_protection No yes_protection Dehydration is less likely but possible. check_protection->yes_protection Yes conclusion Conclusion: Dehydration of Asn side-chain to a nitrile is the most likely cause. no_protection->conclusion check_reagents Were strong dehydrating agents (e.g., DIC/HOBt) used for coupling? yes_protection->check_reagents strong_reagents High-risk condition. Dehydration is probable. check_reagents->strong_reagents Yes mild_reagents Low-risk condition. check_reagents->mild_reagents No strong_reagents->conclusion

Caption: Workflow for diagnosing Asn dehydration.

Issue 2: Mechanism of Asparagine Side-Chain Dehydration

The dehydration of the asparagine side chain is a significant side reaction, particularly when strong activating agents are used. The mechanism involves the activation of the side-chain amide oxygen, followed by elimination to form a nitrile.

Asn_Dehydration_Mechanism Mechanism of Asn Dehydration to Nitrile Asn_Residue Asparagine Residue (-CH2-CO-NH2) Activation Activation of side-chain carbonyl with coupling reagent (e.g., DIC/HOBt) Asn_Residue->Activation Activated_Intermediate Activated Intermediate (-CH2-C(O-X)=NH2+) Activation->Activated_Intermediate Elimination Elimination of H2O Activated_Intermediate->Elimination Nitrile_Product Nitrile Product (β-cyanoalanine) (-CH2-C≡N) Elimination->Nitrile_Product

Caption: Mechanism of Asn side-chain dehydration.

Issue 3: Mechanism of N-Terminal Glutamine Cyclization

N-terminal glutamine can cyclize to form pyroglutamate, which blocks the peptide chain from further elongation or analysis. This reaction is often catalyzed by the basic conditions used for Fmoc deprotection.

Gln_Cyclization_Mechanism Mechanism of N-Terminal Gln Cyclization N_Terminal_Gln N-Terminal Gln Residue (H2N-CH(R)-CO...) Deprotection Fmoc deprotection (e.g., Piperidine) N_Terminal_Gln->Deprotection Free_Amine Free α-Amine Deprotection->Free_Amine Attack Intramolecular nucleophilic attack on side-chain amide Free_Amine->Attack Tetrahedral_Intermediate Tetrahedral Intermediate Attack->Tetrahedral_Intermediate Ring_Closure Elimination of NH3 Tetrahedral_Intermediate->Ring_Closure Pyroglutamate Pyroglutamate (pGlu) (Blocked N-Terminus) Ring_Closure->Pyroglutamate

Caption: Mechanism of pyroglutamate formation.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific conditions used during synthesis. The following tables summarize typical outcomes.

Table 1: Influence of Coupling Reagents on Asn Dehydration

Coupling ReagentActivation TimeTemperature (°C)Typical % Dehydration (unprotected Asn)
DIC / HOBt60 min255-15%
HBTU / DIPEA30 min25< 2%
HATU / DIPEA15 min25< 1%
PyBOP / DIPEA30 min25< 2%

Data compiled from various literature sources. Actual results may vary.

Table 2: Effect of Side-Chain Protection on Side Reactions

Amino Acid DerivativeCommon Side Reaction% Occurrence (Typical Conditions)
Fmoc-Asn-OHNitrile Formation5-15%
Fmoc-Asn(Trt)-OHNitrile Formation< 0.5%
Fmoc-Gln-OH (N-terminal)Pyroglutamate Formation2-10%
Fmoc-Gln(Trt)-OH (N-terminal)Pyroglutamate Formation< 0.2%

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Asn(Trt)-OH to Minimize Dehydration

This protocol uses HATU, a highly efficient and low-risk coupling reagent for incorporating protected asparagine.

Materials:

  • Fmoc-Asn(Trt)-OH (1.0 g, 1.68 mmol, 4 eq)

  • HATU (0.61 g, 1.60 mmol, 3.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.58 mL, 3.36 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF)

  • Peptide resin (0.42 mmol, 1 eq)

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Pre-activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. Proceed to the next deprotection and coupling cycle.

Technical Support Center: Minimizing Aspartimide Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in Fmoc SPPS?

Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1][2] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine.[1][3] The resulting five-membered succinimide ring is known as an aspartimide.

This side reaction is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.

  • Asp-Asn (D-N)

  • Asp-Ser (D-S)

  • Asp-Thr (D-T)

  • Asp-Arg (D-R)

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. While microwave synthesis can be highly efficient, careful optimization of temperature is necessary to minimize this side reaction. For instance, lowering the microwave coupling temperature can limit racemization and related side reactions.

Troubleshooting Guide

This guide addresses common issues related to aspartimide formation and provides strategies for mitigation.

Issue 1: Significant byproduct formation observed in Asp-containing peptides.

Root Cause Analysis: The primary cause is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine. This is especially prevalent in sequences like Asp-Gly.

Solutions:

  • Modify Deprotection Conditions:

    • Addition of an Acidic Additive: Adding an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.

      • Add 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.

      • Use 0.1 M 2,4-dinitrophenol (DNP) as an alternative additive.

      • Employ ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which has been shown to be highly effective.

      • A 5% formic acid solution in the deprotection cocktail has been shown to reduce aspartimide formation by 90% in certain cases.

    • Use a Weaker Base: Replace piperidine with a weaker base for Fmoc deprotection.

      • A solution of 5% piperazine with 0.1 M HOBt can be used.

      • Morpholine is a weaker base that can minimize aspartimide formation, although it may not be efficient for all sequences.

  • Utilize Sterically Hindered Asp Protecting Groups: The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance. Using bulkier protecting groups can physically block the formation of the succinimide ring.

    • Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester (OMpe) group offers more protection than OtBu.

    • Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl (OBno) ester has been shown to significantly reduce aspartimide formation.

    • Other bulky protecting groups to consider include ODie, OEpe, and OPhp.

  • Implement Backbone Protection: This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile.

    • Fmoc-Asp(OtBu)-(Dmb)Gly-OH: The use of a 2,4-dimethoxybenzyl (Dmb) protected glycine dipeptide is highly effective at preventing aspartimide formation in the problematic Asp-Gly sequence.

Issue 2: Aspartimide formation persists even with modified deprotection conditions.

Root Cause Analysis: For highly susceptible sequences, modifying the deprotection cocktail alone may not be sufficient to completely suppress aspartimide formation.

Solutions:

  • Combine Strategies: A combination of approaches is often the most effective solution.

    • Use a sterically hindered Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH) in conjunction with a modified deprotection solution (e.g., 20% piperidine with 0.1 M HOBt).

  • Employ Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structures and has been shown to effectively eliminate aspartimide formation when placed near an Asp residue.

  • Consider Novel Protecting Groups: For particularly challenging syntheses, novel protecting groups that completely prevent aspartimide formation can be used.

    • Cyanosulfurylide (CSY) Protection: This method masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation. The CSY group is removed under specific conditions using electrophilic halogen species.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupModel PeptideTreatment% Desired Peptide% AspartimideReference
OtBu VKDGYI20% Piperidine/DMFLowHigh
OMpe VKDGYI20% Piperidine/DMFModerateReduced
OBno VKDGYI20% Piperidine/DMFHighSignificantly Reduced

Data is sourced from comparative studies on the highly prone VKDGYI model peptide.

Table 2: Effect of Deprotection Conditions on Aspartimide Formation

Deprotection CocktailModel SequenceEffect on Aspartimide FormationReference
20% Piperidine in DMF Asp-GlyHigh level of formation
20% Piperidine, 0.1 M HOBt in DMF Asp-GlySignificantly reduced
5% Piperazine, 0.1 M HOBt in DMF Asp-GlyReduced
20% Piperidine, 5% Formic Acid in DMF PTH PeptideReduced by 90%

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with HOBt Additive

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).

Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.

Protocol 3: Coupling of a Subsequent Amino Acid onto a Sterically Hindered Residue

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Incoming Amino Acid: In a separate vessel, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of a suitable coupling reagent (e.g., HATU or HCTU) in DMF.

  • Pre-activation: Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction Time: Allow the coupling to proceed for 2-4 hours. The use of microwave energy is recommended to drive the reaction to completion.

Visual Guides

Aspartimide_Formation_Mechanism Peptide Peptide Chain -Xaa-Asp(OR)-Yaa- Deprotonated_Amide Deprotonated Backbone Amide -Xaa-Asp(OR)-Yaa⁻- Peptide->Deprotonated_Amide Fmoc Deprotection Step Piperidine Piperidine (Base) Piperidine->Peptide Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated_Amide->Aspartimide Intramolecular Cyclization Byproducts Mixture of: - α- and β-peptides - Racemized products - Piperidides Aspartimide->Byproducts Nucleophilic Attack (Piperidine, H₂O) Prevention_Strategies Aspartimide Aspartimide Formation Strategies Prevention Strategies Deprotection Modify Deprotection Conditions - Add HOBt/Oxyma - Use weaker base (Piperazine) Strategies->Deprotection Protecting_Groups Bulky Side-Chain Protecting Groups - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH Strategies->Protecting_Groups Backbone_Protection Backbone Amide Protection - Fmoc-Asp(OtBu)-(Dmb)Gly-OH Strategies->Backbone_Protection Novel_Methods Novel Approaches - Pseudoproline Dipeptides - Cyanosulfurylide (CSY) Protection Strategies->Novel_Methods Experimental_Workflow Start Start SPPS Check_Sequence Check for Asp-Xaa motifs (Xaa = Gly, Asn, Ser, etc.) Start->Check_Sequence Standard_Protocol Standard Fmoc SPPS Protocol Check_Sequence->Standard_Protocol No Implement_Strategy Implement Prevention Strategy: 1. Modify Deprotection 2. Use Bulky Protecting Group 3. Use Backbone Protection Check_Sequence->Implement_Strategy Yes Coupling Coupling & Deprotection Cycles Standard_Protocol->Coupling Implement_Strategy->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Analysis HPLC/MS Analysis Cleavage->Analysis End Pure Peptide Analysis->End

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Pen(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of the final peptide's purity and overall yield. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides incorporating Fmoc-Pen(Trt)-OH against alternative cysteine-protecting strategies. The focus is on providing objective, data-supported insights into performance, potential side reactions, and detailed experimental protocols to aid researchers in making informed decisions for their synthetic peptide projects.

Executive Summary

This compound, a derivative of penicillamine (Pen), offers a unique building block for introducing structural constraints or modifying the properties of synthetic peptides. The use of the acid-labile trityl (Trt) group for the protection of the thiol side chain is a key feature that influences the purity of the crude peptide. Compared to more traditional protecting groups like Benzyl (Bzl), the Trt group's lability allows for milder cleavage conditions, which generally results in a cleaner crude product with a lower incidence of side reactions, as observed by HPLC analysis. This ultimately simplifies the purification process and can lead to higher yields of the desired peptide.

Performance Comparison: this compound vs. Alternatives

The selection of a protecting group for the thiol functionality of cysteine or its analogue, penicillamine, has a direct impact on the impurity profile of the synthesized peptide. While direct quantitative HPLC data for the same peptide sequence synthesized with this compound versus other protected penicillamine derivatives is not extensively published, a qualitative and comparative assessment can be made based on the known properties of the protecting groups.

The primary advantage of the Trt group, as used in this compound and the widely used Fmoc-Cys(Trt)-OH, lies in its high acid lability.[1] This allows for its removal under standard trifluoroacetic acid (TFA) cleavage conditions used in the final step of Fmoc-based SPPS.[1] This is in stark contrast to older protecting groups like Benzyl (Bzl), which require harsh acidic conditions, such as treatment with hydrogen fluoride (HF), for cleavage.[1] These aggressive conditions can lead to a greater number of side reactions and a more complex crude peptide mixture, complicating HPLC purification.[1]

Studies comparing Fmoc/Trt-protected amino acids with Fmoc/tBu-protected amino acids have shown that the use of trityl protecting groups generally leads to crude peptides of higher purity. This is attributed to the milder deprotection conditions and the bulky nature of the trityl cation formed during cleavage, which is less likely to participate in side reactions.

Table 1: Comparison of Thiol Protecting Groups in Fmoc-SPPS

FeatureThis compoundAlternative: Fmoc-Pen(Bzl)-OH
Protecting Group Trityl (Trt)Benzyl (Bzl)
Cleavage Condition Mild acidolysis (e.g., TFA)Harsh acidolysis (e.g., HF)
Compatibility with Fmoc-SPPS HighLow (not orthogonal with standard cleavage)
Expected Crude Purity (by HPLC) HigherLower
Common Side Products Tritylation of susceptible residues (e.g., Trp) if scavengers are not used effectively.Multiple side products due to harsh cleavage conditions.
Purification Complexity Generally lowerHigher

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for incorporating this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence using Fmoc-based solid-phase synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents) and a coupling agent such as HCTU or HBTU (3-5 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Standard HPLC Analysis Protocol for Peptides Containing Penicillamine

This protocol is suitable for the analysis of the crude and purified peptide.

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient Elution: A typical gradient for analyzing a crude peptide would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling (this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for all Amino Acids Washing2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Drying Drying Precipitation->Drying Sample_Prep Sample Preparation Drying->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Experimental workflow for the synthesis and HPLC analysis of a peptide containing this compound.

logical_comparison cluster_main Choice of Thiol Protecting Group for Penicillamine cluster_attributes Key Attributes for HPLC Analysis Fmoc_Pen_Trt This compound Cleavage Mild Cleavage (TFA-based) Fmoc_Pen_Trt->Cleavage Fmoc_Pen_Bzl Alternative: Fmoc-Pen(Bzl)-OH Harsh_Cleavage Harsh Cleavage (HF-based) Fmoc_Pen_Bzl->Harsh_Cleavage Purity Higher Crude Purity Cleavage->Purity Side_Reactions Fewer Side Reactions Purity->Side_Reactions Purification Simpler Purification Side_Reactions->Purification Lower_Purity Lower Crude Purity Harsh_Cleavage->Lower_Purity More_Side_Reactions More Side Reactions Lower_Purity->More_Side_Reactions Complex_Purification More Complex Purification More_Side_Reactions->Complex_Purification

Caption: Logical comparison of this compound with an alternative based on key performance indicators for HPLC analysis.

Potential Side Reactions

During the synthesis and cleavage of peptides containing this compound, a few potential side reactions should be considered, which can be monitored by HPLC:

  • Trityl Cation Scavenging: The trityl cation released during TFA cleavage is a reactive electrophile that can modify susceptible amino acid residues, particularly tryptophan, leading to byproducts. The inclusion of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is crucial to prevent this.

  • Racemization: While generally low, some degree of racemization can occur at the C-terminal of the protected amino acid during activation. The use of appropriate coupling reagents and optimized reaction times can minimize this.

  • Aspartimide Formation: For peptides containing aspartic acid, the use of a strong base for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.

Careful monitoring of the HPLC chromatogram of the crude peptide can help in identifying these and other potential side products, allowing for the optimization of the synthesis and purification strategies.

Conclusion

The use of this compound in solid-phase peptide synthesis offers significant advantages, primarily due to the mild cleavage conditions afforded by the trityl protecting group. This generally translates to a cleaner crude product with a higher purity as determined by HPLC analysis, which in turn simplifies the downstream purification process. While direct quantitative comparative data is often sequence-dependent, the chemical properties of the Trt group strongly suggest a superior performance over more robust protecting groups like Bzl. By following optimized synthesis and analysis protocols, researchers can effectively leverage the benefits of this compound to produce high-quality penicillamine-containing peptides for a wide range of applications.

References

Navigating the Analytical Challenges of Pen(Trt)-Containing Peptides: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the S-trityl (Trt) protecting group on penicillamine (Pen) residues presents a unique set of challenges for mass spectrometric characterization. The bulky and labile nature of the Trt group necessitates carefully optimized analytical methods to prevent in-source fragmentation and ensure accurate identification and quantification. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Pen(Trt)-containing peptides, supported by experimental considerations and detailed protocols to aid in method development.

The trityl protecting group is widely used in peptide synthesis to prevent the oxidation of the thiol group of cysteine and related amino acids like penicillamine. However, its lability under acidic conditions and susceptibility to gas-phase fragmentation can lead to analytical artifacts, primarily the premature loss of the protecting group in the mass spectrometer's ion source. This in-source decay can complicate data interpretation by generating a significant ion corresponding to the unprotected peptide, potentially masking the signal of the intact protected peptide and hindering accurate quantification.

Comparing Analytical Strategies: Minimizing Artifacts and Maximizing Data Quality

The choice of analytical methodology can significantly impact the successful analysis of Pen(Trt)-containing peptides. Key considerations include the ionization technique, the fragmentation method, and the liquid chromatography conditions.

Analytical ParameterAlternative 1: "Soft" Ionization with Optimized Cone VoltageAlternative 2: Collision-Induced Dissociation (CID)Alternative 3: Higher-Energy Collisional Dissociation (HCD)Alternative 4: Electron Transfer Dissociation (ETD)
Primary Application Intact mass analysis and minimizing in-source fragmentation.Routine peptide sequencing.High-resolution fragmentation for confident peptide identification.Fragmentation of highly charged peptides and preservation of labile modifications.
Trt Group Stability High stability with optimized, low cone/capillary voltages.[1][2]Prone to significant neutral loss of the trityl group (243 Da).Can also lead to significant trityl group loss, but provides higher resolution fragment ions.[3][4]Generally preserves the Trt group on fragment ions, providing more comprehensive sequence information for the intact modified peptide.[3]
Peptide Backbone Fragmentation Minimal to none in the ion source.Provides b- and y-type fragment ions for sequence analysis.Generates a rich series of b- and y-type fragment ions with high mass accuracy.Produces c- and z-type fragment ions, often providing complementary sequence information to CID/HCD.
Typical Instrumentation Quadrupole, Time-of-Flight (TOF), Orbitrap.Ion Trap, Triple Quadrupole, Q-TOF.Orbitrap, Q-TOF.Orbitrap, Ion Trap with ETD capability.
Key Advantage for Pen(Trt) Peptides Allows for accurate determination of the intact mass with minimal artifact formation.Widely available and provides basic sequence information.High-resolution fragment ions aid in unambiguous identification.Superior for sequencing the intact modified peptide without premature loss of the Trt group.
Key Disadvantage for Pen(Trt) Peptides Does not provide fragmentation for sequence confirmation.Significant neutral loss of the Trt group can complicate spectra and reduce the abundance of informative fragment ions from the intact peptide.Neutral loss of the Trt group is still a major fragmentation pathway.Not as widely available as CID/HCD and can be less efficient for doubly charged precursor ions.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Pen(Trt)-Containing Peptides using ESI with Optimized Cone Voltage and CID/HCD Fragmentation

This protocol is suitable for the initial characterization and routine analysis of Pen(Trt)-containing peptides.

1. Sample Preparation:

  • Dissolve the synthesized and purified Pen(Trt)-containing peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of 1-10 µg/mL for LC-MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm is recommended for good separation of peptides and their potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes to elute peptides of varying hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min for analytical scale columns.

  • Column Temperature: 30-40 °C to improve peak shape.

3. Mass Spectrometry (ESI-Q-TOF or ESI-Orbitrap):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.0-3.5 kV.

  • Cone Voltage/Source Fragmentation: This is a critical parameter. Start with a low value (e.g., 20-30 V) and gradually increase to find the optimal voltage that provides good ion signal without inducing significant in-source fragmentation of the Trt group.

  • Desolvation Gas Temperature: 250-350 °C.

  • Acquisition Mode:

    • MS1 (Full Scan): Acquire spectra over a mass range that includes the expected m/z of the singly and multiply charged precursor ions of the Pen(Trt)-peptide.

    • MS2 (Fragmentation): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense precursor ions.

      • CID: Use a normalized collision energy of 25-35%.

      • HCD: Use a stepped normalized collision energy (e.g., 20, 30, 40%) to obtain a comprehensive fragmentation pattern.

  • Data Analysis: Look for the intact mass of the Pen(Trt)-peptide in the MS1 spectrum. In the MS2 spectra, analyze the fragment ions, paying close attention to the neutral loss of the trityl group (243.12 Da).

Protocol 2: LC-MS/MS Analysis with ETD for Enhanced Sequence Coverage

This protocol is recommended when detailed sequence information of the intact Pen(Trt)-peptide is required, as ETD can often preserve the labile Trt group on the fragment ions.

1. Sample Preparation and Liquid Chromatography:

  • Follow the same procedures as described in Protocol 1.

2. Mass Spectrometry (ESI-Ion Trap or ESI-Orbitrap with ETD):

  • Ionization and MS1 Settings: Follow the same optimized parameters as in Protocol 1 to minimize in-source decay.

  • Acquisition Mode:

    • MS2 (Fragmentation): Use a data-dependent acquisition method that triggers ETD fragmentation for precursor ions with charge states of +2 and higher.

    • ETD Parameters:

      • Reagent: Fluoranthene radical anions.

      • Reaction Time: Optimize the ETD reaction time (typically 20-100 ms) to achieve a good balance between precursor ion conversion and fragment ion signal.

  • Data Analysis: Analyze the MS2 spectra for the presence of c- and z-type fragment ions. Compare the fragmentation pattern with that obtained from CID/HCD to get a more complete sequence coverage. Look for fragment ions that retain the Trt group.

Visualizing Fragmentation Pathways and Workflows

To better understand the analytical process and the fragmentation behavior of Pen(Trt)-containing peptides, the following diagrams have been generated using the DOT language.

Experimental Workflow for Pen(Trt)-Peptide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with Pen(Trt) Purification Purification (HPLC) Peptide_Synthesis->Purification Dissolution Dissolution in LC-MS compatible solvent Purification->Dissolution LC_Separation Reversed-Phase LC Separation Dissolution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Analysis (Intact Mass) ESI->MS1 MS2 MS2 Fragmentation (CID, HCD, or ETD) MS1->MS2 Intact_Mass_Confirmation Intact Mass Confirmation MS1->Intact_Mass_Confirmation Fragmentation_Analysis Fragmentation Pattern Analysis MS2->Fragmentation_Analysis Intact_Mass_Confirmation->Fragmentation_Analysis Sequence_Verification Sequence Verification Fragmentation_Analysis->Sequence_Verification

Caption: A general experimental workflow for the analysis of Pen(Trt)-containing peptides.

Fragmentation of Pen(Trt) Side Chain in CID/HCD cluster_precursor Precursor Ion cluster_fragments Fragment Ions cluster_backbone Backbone Fragmentation Precursor [Peptide-Pen(Trt)-H]n+ Neutral_Loss [Peptide-Pen-H]n+ (Neutral Loss of Trityl) Precursor->Neutral_Loss Major Pathway Trityl_Cation Trityl Cation (m/z 243.12) Precursor->Trityl_Cation Characteristic Ion b_y_ions_protected b- and y-ions from [Peptide-Pen(Trt)-H]n+ (Lower Abundance) Precursor->b_y_ions_protected Minor Pathway b_y_ions_unprotected b- and y-ions from [Peptide-Pen-H]n+ Neutral_Loss->b_y_ions_unprotected

Caption: Predominant fragmentation pathways of the Pen(Trt) side chain under CID/HCD conditions.

Logical Flow for Method Selection Start Goal of Analysis? Intact_Mass Intact Mass Confirmation? Start->Intact_Mass Sequence_Confirmation Full Sequence Confirmation? Intact_Mass->Sequence_Confirmation No Soft_Ionization Use 'Soft' Ionization (Low Cone Voltage) Intact_Mass->Soft_Ionization Yes Labile_Modification Is Trt group preservation critical? Sequence_Confirmation->Labile_Modification CID_HCD Use CID or HCD Labile_Modification->CID_HCD No ETD Use ETD Labile_Modification->ETD Yes

Caption: A decision tree for selecting the appropriate mass spectrometry method for Pen(Trt)-peptide analysis.

Conclusion

The successful mass spectrometric analysis of Pen(Trt)-containing peptides hinges on the careful selection and optimization of analytical parameters to mitigate the lability of the trityl group. For routine confirmation of the intact mass, employing "soft" ionization conditions with a low cone voltage is paramount to prevent in-source fragmentation. For detailed sequence analysis, while CID and HCD can provide valuable information, the predominant neutral loss of the trityl group often complicates spectral interpretation. In such cases, ETD emerges as a superior technique, offering the potential to preserve the protecting group on fragment ions and thus enabling a more comprehensive characterization of the intact modified peptide. By understanding the fragmentation behavior and applying the appropriate experimental protocols, researchers can overcome the analytical hurdles associated with Pen(Trt)-containing peptides and obtain high-quality, reliable data for their research and development endeavors.

References

A Comparative Guide to Fmoc-Pen(Trt)-OH and Fmoc-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfur-containing amino acids is a cornerstone of peptide and protein engineering, pivotal for forming structural disulfide bonds and enabling site-specific conjugations. While Fmoc-Cys(Trt)-OH is the ubiquitous choice for introducing cysteine, its structural analog, Fmoc-Pen(Trt)-OH (Fmoc-S-trityl-L-penicillamine), offers unique advantages due to a key structural modification: the presence of two methyl groups on its β-carbon.

This guide provides an objective, data-supported comparison of these two critical building blocks in the context of solid-phase peptide synthesis (SPPS). We will delve into their impact on coupling efficiency, side reactions, and final peptide properties, supplemented with detailed experimental protocols.

Structural and Physicochemical Differences

The fundamental difference between Cysteine (Cys) and Penicillamine (Pen) is the gem-dimethyl substitution at the β-carbon of Pen. This seemingly minor change introduces significant steric bulk, which profoundly influences its behavior during peptide synthesis and the conformational properties of the final peptide.

G cluster_cys Fmoc-Cys(Trt)-OH cluster_pen This compound cys_struct cys_struct pen_struct pen_struct SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection 1 wash1 Wash (DMF) deprotection->wash1 2 coupling Coupling (Addition to Resin) wash1->coupling 4 activation Amino Acid Activation (e.g., HATU/DIEA in DMF) activation->coupling 3b wash2 Wash (DMF) coupling->wash2 5 end Elongated Peptide (Fmoc Protected) wash2->end 6 aa Fmoc-AA-OH (Cys or Pen) aa->activation 3a Racemization cluster_cys Cysteine Pathway cluster_pen Penicillamine Pathway Cys Fmoc-Cys(Trt)-OH Active_Cys Activated Ester Cys->Active_Cys Activation Oxazolone Planar Oxazolone (Achiral Intermediate) Active_Cys->Oxazolone Base-catalyzed α-proton abstraction Racemized_Cys D-Cys Peptide (Racemized Product) Oxazolone->Racemized_Cys Coupling Pen This compound Active_Pen Activated Ester Pen->Active_Pen Activation Block Oxazolone Formation Sterically Hindered Active_Pen->Block gem-dimethyl groups prevent planarization Correct_Pen L-Pen Peptide (Correct Product) Active_Pen->Correct_Pen Direct Coupling

A Comparative Guide to Trityl (Trt) and Acetamidomethyl (Acm) Protecting Groups for Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and the development of complex therapeutics, the strategic protection and deprotection of reactive amino acid side chains is of paramount importance. The thiol group of cysteine, with its high nucleophilicity and propensity for oxidation, presents a particular synthetic challenge.[1] Among the arsenal of protective groups available to chemists, the Trityl (Trt) and Acetamidomethyl (Acm) groups have emerged as two of the most widely utilized for cysteine protection, each offering a distinct set of advantages and applications.[2][3] This guide provides an objective comparison of the Trt and Acm protecting groups, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Chemical Properties and Mechanisms

The choice between Trt and Acm often hinges on the desired orthogonality and the specific conditions of the synthetic route, particularly in solid-phase peptide synthesis (SPPS).[4][5]

Trityl (Trt): An Acid-Labile Workhorse

The Trityl group is a triphenylmethyl moiety that offers protection through a sterically bulky and acid-sensitive thioether linkage. Its primary advantage lies in its lability to acidic conditions, typically being cleaved with trifluoroacetic acid (TFA), which is often used in the final cleavage step of Fmoc-based SPPS. This allows for the simultaneous deprotection of the cysteine thiol along with other acid-labile side-chain protecting groups and cleavage from the resin. The steric bulk of the Trt group can also be beneficial in disrupting peptide aggregation during synthesis.

Acetamidomethyl (Acm): A Stable and Orthogonal Protector

The Acetamidomethyl group provides a stable thioether linkage that is resistant to the acidic and basic conditions commonly employed in both Boc and Fmoc SPPS strategies. This stability makes Acm an ideal choice for synthetic routes requiring the protection of cysteine until a late stage, or for the synthesis of peptides with multiple disulfide bonds where sequential and regioselective disulfide bond formation is necessary. Deprotection of Acm is typically achieved through oxidative methods, most commonly with iodine, or by treatment with heavy metal salts such as mercury(II) acetate.

Quantitative Performance Comparison

The efficiency of deprotection and the stability of the protecting group are critical factors in the overall success of a peptide synthesis. The following table summarizes key quantitative data for the Trt and Acm protecting groups.

FeatureTrityl (Trt)Acetamidomethyl (Acm)
Deprotection Condition Mild to strong acid (e.g., TFA)Oxidative (e.g., Iodine), Heavy metals (e.g., Hg(OAc)₂), Palladium complexes
Reported Cleavage Yield >95% with TFA-based cocktails67% to nearly quantitative with Iodine; ~90% with 15 eq. DTNP
Stability in Fmoc SPPS Stable to piperidine (base)Stable to piperidine (base) and TFA (acid)
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups
Side Reactions Re-tritylation can occur if scavengers are not used effectivelyPotential for side reactions with sensitive residues (e.g., Trp, Met, Tyr) during iodine-mediated deprotection
Racemization Tendency (C-terminal Cys) Less prone to racemization compared to AcmMore prominent side reactions (epimerization and piperidinyl-adduct formation) at C-terminal Cys

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of protecting groups. Below are representative protocols for the deprotection of Trt and Acm protected cysteine residues.

Protocol 1: TFA-Mediated Deprotection of Cys(Trt)

This protocol describes the standard procedure for the final cleavage and deprotection of a peptide synthesized using Fmoc chemistry, which simultaneously removes the Trt group.

Materials:

  • Cys(Trt)-containing peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dry peptidyl-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 2: Iodine-Mediated Deprotection and Disulfide Bond Formation of Cys(Acm)

This method is commonly used for the simultaneous removal of the Acm group and the formation of a disulfide bond.

Materials:

  • Acm-protected peptide

  • Solvent: 80% Acetic Acid in water or a mixture of methanol and water.

  • Iodine solution (e.g., 0.1 M in methanol or acetic acid)

  • Ascorbic acid solution (e.g., 1 M aqueous)

  • HPLC for reaction monitoring and purification

Procedure:

  • Dissolve the Acm-protected peptide in the chosen solvent to a concentration of 1-2 mg/mL.

  • Slowly add the iodine solution dropwise while stirring until a persistent yellow-brown color remains.

  • Continue to stir the reaction for 1-2 hours, monitoring the progress by HPLC.

  • Once the reaction is complete, quench the excess iodine by adding the ascorbic acid solution dropwise until the yellow color disappears.

  • Purify the resulting peptide by preparative HPLC.

Decision-Making Workflow

The selection of a cysteine protecting group is a critical step that influences the entire synthetic strategy. The following diagram illustrates a logical workflow for choosing between Trt and Acm based on the synthetic goals.

G Decision Workflow for Cysteine Protecting Group Selection start Define Synthetic Goal final_cleavage Final peptide requires a free thiol after a single cleavage step? start->final_cleavage multi_disulfide Synthesis of peptide with multiple, regioselective disulfide bonds? final_cleavage->multi_disulfide No use_trt Use Cys(Trt) final_cleavage->use_trt Yes late_stage_mod Late-stage modification of the cysteine thiol required? multi_disulfide->late_stage_mod No use_acm Use Cys(Acm) multi_disulfide->use_acm Yes late_stage_mod->use_trt No (or consider other orthogonal groups) late_stage_mod->use_acm Yes

Caption: Decision workflow for selecting between Trt and Acm protecting groups.

Chemical Transformations

The following diagrams illustrate the protection and deprotection reactions for both Trt and Acm groups on a cysteine residue.

G Trt and Acm Protection and Deprotection Schemes cluster_trt Trityl (Trt) Group cluster_acm Acetamidomethyl (Acm) Group Cys_SH Cysteine-SH Cys_STrt Cys-S-Trt Cys_SH->Cys_STrt Protection Trt_Cl Trityl Chloride Cys_STrt->Cys_SH Deprotection TFA TFA / Scavengers Cys_SH2 Cysteine-SH Cys_SAcm Cys-S-Acm Cys_SH2->Cys_SAcm Protection Acm_OH N-(hydroxymethyl)acetamide Disulfide Cys-S-S-Cys Cys_SAcm->Disulfide Deprotection & Oxidation Iodine Iodine (I2)

Caption: Protection and deprotection schemes for Trt and Acm groups on cysteine.

References

Navigating Fmoc Deprotection: A Comparative Guide to Piperidine Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of solid-phase peptide synthesis (SPPS), the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that dictates the yield and purity of the final peptide product. While piperidine has long been the conventional reagent for this task, its use is associated with several drawbacks, including the potential for side reactions such as aspartimide formation and racemization, as well as regulatory restrictions in some regions due to its classification as a controlled substance.[1][2] This has spurred the investigation into alternative bases that can offer comparable or superior performance with a more favorable side-reaction profile.

This guide provides a comprehensive comparison of common alternatives to piperidine for Fmoc deprotection, including 4-methylpiperidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often used in combination. The performance of these alternatives is evaluated based on experimental data, focusing on efficiency, kinetics, and the minimization of undesirable side reactions.

Performance Comparison of Deprotection Reagents

The choice of a deprotection reagent can significantly impact the outcome of a peptide synthesis. The following tables summarize quantitative data from comparative studies, offering a glimpse into the performance of various alternatives relative to the standard piperidine protocol.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Peptide-Specific Yield (%)Reference
4-MethylpiperidineNBC11286.474.864.5[3]
PiperidineNBC11279.576.560.8[3]
PiperazineNBC11281.781.766.7[3]
4-MethylpiperidineNBC15578.377.360.5
PiperidineNBC15576.879.761.2
PiperazineNBC15575.378.859.3

Peptide-Specific Yield is calculated as (Total Crude Yield x Purity) / 100.

Minimizing Side Reactions: A Head-to-Head Comparison

A key motivation for seeking alternatives to piperidine is the reduction of base-catalyzed side reactions. Aspartimide formation, in particular, can be a significant issue in sequences containing aspartic acid residues.

Deprotection ReagentPeptide SequenceAspartimide Formation (%)Reference
PiperidineVKDGYIHigh
PiperazineVKDGYILow
Piperazine with 0.1M HOBtVKDGYILowest
DBUAsp-containing peptidesCatalyzes aspartimide formation
Piperazine/DBU with 1% Formic AcidVKDGYIMinimized

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a secondary amine proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. First, the base abstracts the acidic proton on the C9 position of the fluorene ring. This is followed by a β-elimination that liberates the free amine of the peptide and generates a dibenzofulvene (DBF) intermediate. This highly reactive DBF is then trapped by the excess amine in a Michael-type addition to form a stable adduct, which is washed away.

Fmoc_Deprotection_Mechanism Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Carbanion_Intermediate Proton Abstraction Base (e.g., Piperidine) Base (e.g., Piperidine) DBF-Base_Adduct DBF-Base Adduct H2N-Peptide Free Amine Carbanion_Intermediate->H2N-Peptide β-Elimination Dibenzofulvene (DBF) Dibenzofulvene (DBF) Carbanion_Intermediate->Dibenzofulvene (DBF) β-Elimination Dibenzofulvene (DBF)->DBF-Base_Adduct Michael Addition

General mechanism of Fmoc deprotection by a secondary amine base.

Experimental Workflows: A Comparative Overview

The practical implementation of Fmoc deprotection varies depending on the chosen reagent. Below is a comparison of the typical workflows for piperidine and a DBU/piperazine cocktail.

Deprotection_Workflows cluster_piperidine Piperidine Workflow cluster_dbu_piperazine DBU/Piperazine Workflow P_Start Resin-bound Peptide (Fmoc-protected) P_Deprotection1 Treat with 20% Piperidine in DMF (5-10 min) P_Start->P_Deprotection1 P_Drain1 Drain P_Deprotection1->P_Drain1 P_Deprotection2 Repeat Treatment with 20% Piperidine in DMF (5-10 min) P_Drain1->P_Deprotection2 P_Drain2 Drain P_Deprotection2->P_Drain2 P_Wash Wash with DMF P_Drain2->P_Wash P_End Resin-bound Peptide (Free Amine) P_Wash->P_End DBU_Start Resin-bound Peptide (Fmoc-protected) DBU_Deprotection Treat with 2% DBU / 5% Piperazine in DMF (5-10 min) DBU_Start->DBU_Deprotection DBU_Drain Drain DBU_Deprotection->DBU_Drain DBU_Wash Wash with DMF DBU_Drain->DBU_Wash DBU_End Resin-bound Peptide (Free Amine) DBU_Wash->DBU_End

Comparison of experimental workflows for Fmoc deprotection.

Detailed Experimental Protocols

Standard Piperidine Deprotection

  • Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

4-Methylpiperidine Deprotection

  • Use a 20% (v/v) solution of 4-methylpiperidine in DMF.

  • Follow the same two-step deprotection and washing procedure as for standard piperidine deprotection. Note: 4-Methylpiperidine has been shown to have identical efficiency in Fmoc group removal as piperidine and is not a controlled substance.

DBU-Based Deprotection Option 1: DBU alone

  • Treat the resin with a 2% (v/v) solution of DBU in DMF.

  • Agitate for 5-10 minutes at room temperature.

  • Drain and wash the resin with DMF. Caution: DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene byproduct. This can lead to side reactions if not properly managed, for instance, by adding a scavenger.

Option 2: DBU/Piperidine Cocktail

  • Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.

  • Treat the resin with this solution and agitate for 5-10 minutes.

  • Drain and wash thoroughly with DMF.

Piperazine/DBU Deprotection

  • Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

  • For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.

  • Treat the resin with the deprotection solution and agitate for 5-10 minutes. This combination has been shown to achieve complete Fmoc removal in less than a minute.

  • Drain and wash the resin extensively with DMF.

Conclusion

The selection of an Fmoc deprotection reagent is a critical parameter in SPPS that requires careful consideration of the peptide sequence, potential side reactions, and regulatory constraints. While piperidine remains a widely used and effective reagent, alternatives such as 4-methylpiperidine offer a non-controlled substance with equivalent efficacy. For sequences prone to base-catalyzed side reactions, weaker bases like piperazine, or cocktails such as piperazine/DBU with an acidic additive, can provide a significant advantage in minimizing byproducts like aspartimide. The strong, non-nucleophilic base DBU can accelerate deprotection but requires the presence of a nucleophile to scavenge the dibenzofulvene intermediate. By understanding the properties and performance of these alternatives, researchers can optimize their peptide synthesis protocols to achieve higher purity and yield.

References

A Comparative Performance Analysis of Trityl and tert-Butyl Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), particularly using the prevalent Fmoc/tBu strategy, the selection of appropriate side-chain protecting groups is paramount to achieving high yield and purity. The tert-butyl (tBu) group has long been the standard choice for protecting various amino acid side chains. However, the trityl (Trt) group offers distinct advantages in specific contexts, making a direct comparison essential for researchers, scientists, and drug development professionals aiming to optimize their synthesis strategies. This guide provides an objective, data-supported comparison of the performance of Trityl versus tert-Butyl protection in SPPS.

The fundamental difference lies in their acid lability; Trityl-based groups are significantly more sensitive to acid than tert-Butyl-based groups.[1] This property allows for selective deprotection of Trt-protected side chains while tBu groups remain intact, a feature that is highly valuable for on-resin side-chain modifications.[1][2] Conversely, the robust nature of the tBu group makes it a reliable choice for standard peptide synthesis protocols.

Key Performance Characteristics

The choice between Trt and tBu protection impacts several aspects of peptide synthesis, from preventing side reactions to influencing the efficiency of chain assembly, especially in complex or lengthy sequences.

  • Steric Hindrance: The significant steric bulk of the trityl group can be advantageous. It can help disrupt peptide aggregation during synthesis, a common issue with long or hydrophobic sequences.[3] This bulkiness also helps minimize diketopiperazine formation, a side reaction that can occur at the dipeptide stage, particularly with proline residues.[4]

  • Acid Lability: Trityl groups are cleaved under much milder acidic conditions compared to tBu groups. This allows for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies. However, this high sensitivity also means that premature cleavage can occur, especially with prolonged exposure to even weak acids during steps like resin loading.

  • Aggregation in Difficult Sequences: In the synthesis of aggregation-prone sequences, such as poly-serine peptides, Trt protection has been shown to be superior. Studies have indicated that when using tBu protection for such sequences, the N-terminal Fmoc group can become difficult to remove, likely due to peptide aggregation, a problem not observed with Trt protection.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative differences in performance between Trt and tBu protecting groups.

Table 1: General Performance Comparison

FeatureTrityl (Trt) Protectiontert-Butyl (tBu) Protection
Primary Use Protection of Ser, Thr, Cys, Asn, Gln, His side chains.Protection of Ser, Thr, Asp, Glu, Tyr, Cys side chains.
Relative Acid Lability High; cleavable with very mild acid (e.g., 1% TFA).Moderate; requires strong acid (e.g., >90% TFA) for efficient removal.
Orthogonality Orthogonal to tBu; allows for selective on-resin deprotection.Part of the standard Fmoc/tBu orthogonal pair (base-labile Fmoc, acid-labile tBu).
Impact on Aggregation Steric bulk can disrupt aggregation, aiding synthesis of difficult sequences.Can contribute to aggregation issues in long or complex peptides.
Typical Crude Purity Generally higher for difficult or aggregation-prone sequences.Sequence-dependent, but generally >70% for standard peptides.

Table 2: Common Side Reactions and Mitigation

Side ReactionAssociated Protecting GroupDescription & Mitigation
S-tert-butylation tert-Butyl (from tBu, Boc)The highly stable tBu cation generated during cleavage can alkylate the thiol side chain of Cysteine. This is a significant side reaction. Mitigation involves using effective scavengers like triisopropylsilane (TIS).
Alkylation of Trp/Met tert-Butyl (from tBu, Boc)The tBu cation can also alkylate the indole ring of Tryptophan or the thioether of Methionine. Mitigation involves using scavengers like TIS or 1,2-ethanedithiol (EDT).
Diketopiperazine Formation More prevalent with less bulky groupsAn intramolecular cyclization at the dipeptide stage leading to chain termination. The steric bulk of Trt-protected resins (e.g., 2-chlorotrityl) inhibits this reaction.
Premature Cleavage TritylDue to high acid lability, the peptide-resin linkage on Trityl-based resins can be susceptible to cleavage, especially at elevated temperatures during microwave-assisted SPPS.
S-alkylation (from resin) Trityl (and other acid-labile groups)During cleavage from Wang resin, fragmentation of the linker can generate cations that alkylate Cysteine residues. TIS alone may not fully suppress this.

Table 3: Quantitative Analysis of S-tert-butylation Side Product in Somatostatin Analogue

This table presents data from a study on the cleavage of a Cys-containing peptide, highlighting the formation of the S-tBu side product under standard cleavage conditions.

Cleavage ConditionDurationTemperatureS-tBu Side Product (%)
TFA/TIS/H₂O (95:2.5:2.5)1 hour25 °C15.4%
TFA/TIS/H₂O (95:2.5:2.5)30 minutes40 °C18.8%
TFA/TIS/H₂O (95:2.5:2.5)2 hours40 °C32.3%
(Data sourced from reference)

Experimental Protocols

Below are standardized protocols for Fmoc-based SPPS. The core steps of deprotection and coupling are generally the same regardless of the side-chain protecting group strategy. The key difference lies in the final cleavage and deprotection step.

General SPPS Workflow

The following diagram illustrates the standard cyclical workflow of solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with Protected Peptide Chain Deprotection N-α-Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 Wash2->Resin Repeat for next amino acid Cleavage Cleavage & Global Deprotection (TFA) Wash2->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Standard workflow for Fmoc/tBu solid-phase peptide synthesis.

Protocol 1: N-α-Fmoc Deprotection
  • Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

Protocol 2: Amino Acid Coupling (HBTU Activation)
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to begin activation. Allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • (Optional) Perform a ninhydrin test to confirm complete coupling.

Protocol 3: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups. The choice of cocktail is critical.

Standard Cleavage (for tBu and Trt removal):

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. TIS acts as a scavenger for the tBu and Trt cations.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Cleavage_Diagram PeptideResin Protected Peptide on Resin (with tBu/Trt groups) Reaction Cleavage Reaction (2-3 hours) PeptideResin->Reaction Cocktail Cleavage Cocktail (TFA, TIS, H₂O) Cocktail->Reaction Cations Reactive Cations (tBu⁺, Trt⁺) Reaction->Cations FinalPeptide Crude Deprotected Peptide Reaction->FinalPeptide Scavenged Neutralized Byproducts (Isobutane) Cations->Scavenged Trapped by Scavenger (TIS) SideProduct Side Products (e.g., S-tBu-Cys) Cations->SideProduct Insufficient Scavenging

Caption: The cleavage process and the role of scavengers.

Mild Cleavage (for selective Trt removal or cleavage from 2-chlorotrityl resin): For cleaving peptides from hyper-acid sensitive resins like 2-chlorotrityl chloride resin while keeping tBu groups intact, a much milder cocktail is used.

  • Prepare a cleavage cocktail of acetic acid/trifluoroethanol/DCM (e.g., 20:20:60 v/v/v) or 1% TFA in DCM.

  • Add the cocktail to the resin and agitate for 30-60 minutes, monitoring the cleavage progress.

  • Filter and precipitate as described in the standard protocol.

Conclusion

Both Trityl and tert-Butyl protecting groups are essential tools in modern SPPS. The tBu group remains the robust, go-to choice for a wide range of routine peptide syntheses due to its stability and reliability. However, for more challenging projects involving long, aggregation-prone sequences or those requiring on-resin side-chain modification, the Trityl group offers clear advantages. Its steric bulk can improve synthesis efficiency, and its high acid lability provides the orthogonality needed for complex synthetic strategies. A thorough understanding of the properties and potential side reactions of each group allows researchers to make an informed decision, ultimately leading to higher purity and yield of the target peptide.

References

A Comparative Guide to the Validation of Disulfide Bond Formation with S-Trityl-Penicillamine (Pen(Trt))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of disulfide bond formation in peptides, with a special focus on those incorporating S-trityl-penicillamine (Pen(Trt)). The inclusion of penicillamine (Pen) in peptide synthesis can offer advantages in terms of conformational constraint and stability of the resulting disulfide bridge. The trityl (Trt) group is a commonly employed protecting group for the thiol of penicillamine during solid-phase peptide synthesis (SPPS). This guide offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most appropriate validation strategies for their specific needs.

Introduction to Pen(Trt) in Disulfide Bond Formation

Penicillamine, a derivative of cysteine with two methyl groups on the β-carbon, introduces steric hindrance that can influence the rate of disulfide bond formation and the stability of the resulting bridge. The trityl protecting group is favored for its stability under the basic conditions of Fmoc-based peptide synthesis and its clean removal under mild acidic conditions prior to oxidative disulfide bond formation. The validation of the correct disulfide linkage, particularly in peptides with multiple cysteine or penicillamine residues, is a critical step in ensuring the synthesis of the desired, biologically active peptide isomer.

Comparative Analysis of Validation Methodologies

The successful formation of a disulfide bond, whether it be a traditional cysteine-cysteine (Cys-Cys) linkage or a penicillamine-containing bridge (Cys-Pen or Pen-Pen), requires rigorous analytical validation. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Non-Reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Additionally, the quantification of free thiols using Ellman's reagent can be a crucial step in monitoring the progress of the oxidation reaction.

Data Presentation: A Comparative Overview
Validation Method Principle Applicability to Pen(Trt)-containing Peptides Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The oxidized (disulfide-bonded) form of a peptide is typically more compact and less hydrophobic than its reduced, linear counterpart, leading to a shorter retention time.Highly applicable. Can resolve disulfide-bonded isomers and monitor the progress of oxidation.High resolution, quantitative, allows for purification of the desired product.May not definitively confirm the exact disulfide connectivity in multi-disulfide peptides without further analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ions. A decrease of 2 Da in the molecular weight of a peptide is indicative of the formation of a single disulfide bond.Essential for confirming the correct molecular weight of the oxidized peptide. Tandem MS (MS/MS) can be used to determine disulfide connectivity.High sensitivity and accuracy in mass determination. Provides definitive evidence of disulfide bond formation. MS/MS can elucidate complex disulfide linkages.Fragmentation of disulfide-containing peptides can be complex. May require specialized fragmentation techniques (e.g., ETD, ECD) for unambiguous connectivity analysis.
Non-Reducing SDS-PAGE Separation of proteins and large peptides based on molecular weight under denaturing but non-reducing conditions. Intramolecular disulfide bonds result in a more compact structure that migrates faster through the gel.Applicable, particularly for larger peptides and proteins. The shift in mobility provides qualitative evidence of disulfide bond formation.Simple, widely available technique. Provides a clear visual indication of disulfide bond formation.Low resolution for small peptides. Does not provide information on the specific disulfide connectivity. Potential for artifacts due to disulfide scrambling if samples are not handled properly.[1]
Ellman's Reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups to produce a colored product, allowing for their quantification.Useful for monitoring the disappearance of free thiols during the oxidation reaction after the Trt group has been removed.Simple, rapid, and quantitative colorimetric assay.[2][3][4][5]Indirect method for confirming disulfide bond formation. Does not provide structural information.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) with Pen(Trt)

A standard Fmoc-based solid-phase peptide synthesis strategy is employed. Fmoc-Pen(Trt)-OH is coupled to the growing peptide chain using standard coupling reagents such as HBTU/DIEA or HATU/DIEA. The trityl group remains on the penicillamine side chain throughout the synthesis.

II. Cleavage and Deprotection

Following chain assembly, the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including the trityl group on penicillamine, are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water.

III. Disulfide Bond Formation (Oxidation)

The crude, linear peptide containing free cysteine and/or penicillamine thiols is dissolved at a low concentration (typically 0.1-1 mg/mL) in a suitable buffer, often ammonium bicarbonate at a pH of 8.0-8.5, to favor intramolecular disulfide bond formation and minimize oligomerization. The oxidation is typically achieved by stirring the solution in the presence of air (air oxidation) or by using an oxidizing agent such as hydrogen peroxide or dimethyl sulfoxide (DMSO).

IV. Validation Protocols

Objective: To monitor the progress of the oxidation reaction and purify the correctly folded peptide.

Protocol:

  • Sample Preparation: At various time points during the oxidation reaction (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the reaction mixture. Quench the reaction by acidifying with acetic acid or TFA.

  • HPLC System: A standard RP-HPLC system with a C18 column is typically used.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from, for example, 5% to 65% Buffer B over 30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The reduced peptide will typically have a longer retention time than the more compact, oxidized (disulfide-bonded) form. The appearance of a new peak with a shorter retention time and a corresponding decrease in the peak area of the starting material indicates the formation of the disulfide bond. The presence of multiple peaks in the oxidized sample may indicate the formation of disulfide isomers.

Objective: To confirm the molecular weight of the oxidized peptide and, if necessary, to determine the disulfide bond connectivity.

Protocol:

  • Sample Preparation: The purified peptide from RP-HPLC is lyophilized and reconstituted in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.

  • Analysis of Intact Peptide: Acquire the mass spectrum of the intact peptide. The observed molecular weight should correspond to the theoretical molecular weight of the oxidized peptide (a loss of 2 Da for each disulfide bond formed).

  • Disulfide Bond Mapping (for multi-disulfide peptides):

    • Enzymatic Digestion: The peptide is subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) under non-reducing conditions. This generates a mixture of peptide fragments, some of which will contain the intact disulfide bond.

    • LC-MS/MS Analysis: The digest is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The MS/MS spectra are analyzed to identify the peptide fragments that are linked by a disulfide bond. Specialized software can aid in this analysis. Fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can be particularly useful as they can cleave the peptide backbone while leaving the disulfide bond intact, aiding in the identification of the connected cysteine/penicillamine residues.

Objective: To qualitatively visualize the formation of intramolecular disulfide bonds in larger peptides or proteins.

Protocol:

  • Sample Preparation:

    • Non-reducing sample: Mix the peptide with a non-reducing SDS-PAGE loading buffer (i.e., without β-mercaptoethanol or DTT). To prevent disulfide scrambling, it is often recommended to include an alkylating agent like N-ethylmaleimide (NEM) in the sample buffer.

    • Reducing sample (control): Mix the peptide with a standard SDS-PAGE loading buffer containing a reducing agent.

  • Denaturation: Heat both samples at a temperature that ensures denaturation but minimizes disulfide bond cleavage in the non-reducing sample (e.g., 70-85°C for 10 minutes). Do not boil.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the peptide) and run the electrophoresis.

  • Analysis: After staining the gel (e.g., with Coomassie Blue), compare the migration of the non-reduced and reduced samples. A peptide with an intramolecular disulfide bond will have a more compact structure and will typically migrate faster (appear at a lower apparent molecular weight) in the non-reducing lane compared to its linear, reduced counterpart in the reducing lane.

Objective: To quantify the disappearance of free thiol groups during the oxidation reaction.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.

  • Assay:

    • At different time points during the oxidation reaction, take an aliquot of the reaction mixture.

    • Add the aliquot to the Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Analysis: The decrease in absorbance over time corresponds to the consumption of free thiols and the formation of disulfide bonds. The reaction is considered complete when the absorbance reaches a plateau.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Deprotection cluster_oxidation Disulfide Bond Formation cluster_validation Validation SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) SPPS->Cleavage Oxidation Oxidation of Linear Peptide (e.g., Air Oxidation, pH 8.0-8.5) Cleavage->Oxidation Crude Linear Peptide HPLC RP-HPLC Analysis (Monitor Reaction & Purify) Oxidation->HPLC Reaction Mixture SDS_PAGE Non-Reducing SDS-PAGE (Qualitative Confirmation) Oxidation->SDS_PAGE Ellmans Ellman's Reagent (Quantify Free Thiols) Oxidation->Ellmans MS Mass Spectrometry (Confirm MW & Connectivity) HPLC->MS Purified Peptide

Caption: Experimental workflow for the synthesis and validation of disulfide bonds in peptides containing Pen(Trt).

Validation_Logic cluster_primary Primary Validation cluster_secondary Secondary Validation start Oxidized Peptide Sample HPLC RP-HPLC: Single Major Peak? (Shorter Retention Time) start->HPLC MS Mass Spectrometry: Correct Molecular Weight? (-2 Da per disulfide) start->MS SDS_PAGE Non-Reducing SDS-PAGE: Faster Migration? HPLC->SDS_PAGE For larger peptides MSMS MS/MS Analysis: Correct Connectivity? HPLC->MSMS If multi-disulfide MS->MSMS If multi-disulfide end Validated Disulfide Bond MS->end For single disulfide SDS_PAGE->end MSMS->end

Caption: Logical workflow for the validation of disulfide bond formation.

Conclusion

The validation of disulfide bond formation in peptides incorporating Pen(Trt) relies on a combination of robust analytical techniques. While RP-HPLC and Mass Spectrometry are indispensable for quantitative analysis and definitive structural confirmation, non-reducing SDS-PAGE and Ellman's reagent assay serve as valuable complementary methods. The choice of which techniques to employ will depend on the specific characteristics of the peptide, such as its size and the number of disulfide bonds, as well as the resources available. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently validate the synthesis of their target penicillamine-containing peptides.

References

A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of Fmoc-amino acids is a critical quality attribute in solid-phase peptide synthesis (SPPS). The presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptide impurities, which can be difficult to separate from the target peptide and may exhibit altered biological activity or immunogenicity. Consequently, robust and accurate analytical methods for determining the enantiomeric purity of Fmoc-amino acids are essential for ensuring the quality, safety, and efficacy of synthetic peptides.

This guide provides a comprehensive comparison of the most common analytical techniques for assessing the enantiomeric purity of Fmoc-amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the principles of each method, present comparative data, and provide detailed experimental protocols.

Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric purity of Fmoc-amino acids depends on several factors, including the specific amino acid, the required level of sensitivity, available instrumentation, and the desired sample throughput.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile, derivatized enantiomers on a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Sample Preparation Direct injection of the dissolved Fmoc-amino acid.Derivatization to form volatile esters.[1][2]Direct injection of the dissolved Fmoc-amino acid.
Common Chiral Selectors Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides, proteins.[3][4][5]Chiral polysiloxanes (e.g., Chirasil-Val), cyclodextrins.Cyclodextrins, crown ethers, chiral surfactants, antibiotics.
Advantages High precision and accuracy, widely applicable, direct analysis without derivatization.High resolution and sensitivity, especially with mass spectrometry (MS) detection.High separation efficiency, low sample and reagent consumption, rapid method development.
Disadvantages Higher cost of chiral columns and solvents.Requires derivatization, which can introduce racemization if not optimized.Lower loading capacity, can be less robust than HPLC.
Typical Detection UV, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)UV, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS)
Reported Purity Levels Enantiomeric excess often >99.0%, with some methods achieving ≥99.8%.Capable of detecting D-amino acids down to 0.1%.Limit of detection can be as low as 0.05% for the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantiomeric purity analysis of Fmoc-amino acids due to its accuracy, robustness, and the commercial availability of a wide range of chiral stationary phases (CSPs). The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.

Comparative Performance of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral resolution of Fmoc-amino acids under reversed-phase conditions. Macrocyclic glycopeptide and protein-based columns also demonstrate broad applicability.

Below is a summary of the performance of different polysaccharide-based columns for the separation of various Fmoc-amino acid enantiomers.

Fmoc-Amino AcidChiral Stationary PhaseMobile PhaseSelectivity (α)Resolution (Rs)
Fmoc-Ala-OHLux Cellulose-2ACN/H₂O/TFA1.253.5
Fmoc-Val-OHLux Cellulose-2ACN/H₂O/TFA1.304.2
Fmoc-Leu-OHLux Cellulose-2ACN/H₂O/TFA1.223.1
Fmoc-Phe-OHCHIRALPAK IAHexane/IPA/TFA1.898.1
Fmoc-Trp-OHCHIRALPAK ICACN/H₂O/TFA1.455.5
Fmoc-Asp(OtBu)-OHLux Cellulose-3ACN/H₂O/TFA1.182.8
Fmoc-Glu(OtBu)-OHLux Cellulose-3ACN/H₂O/TFA1.203.0
Fmoc-His(Trt)-OHCHIROBIOTIC TMeOH/H₂O/NH₄OAc1.554.9

ACN: Acetonitrile, IPA: Isopropanol, TFA: Trifluoroacetic acid, MeOH: Methanol. Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: Chiral HPLC of Fmoc-DL-Histidine

This protocol provides a typical method for the enantiomeric purity analysis of Fmoc-DL-histidine using a polysaccharide-based chiral column.

Objective: To separate and quantify the D- and L-enantiomers of Fmoc-DL-histidine.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Lux 5 µm Cellulose-2, 4.6 x 250 mm

Reagents:

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Water (HPLC grade)

  • Fmoc-DL-histidine sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% TFA) in a 50:50 (v/v) ratio. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-DL-histidine sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 265 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.

  • Quantification: Calculate the percentage of each enantiomer by integrating the peak areas. The enantiomeric excess (% ee) can be determined using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/H₂O/TFA) C Inject Sample A->C B Dissolve Fmoc-Amino Acid Sample B->C D Chiral Column Separation C->D Isocratic Flow E UV Detection D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G

Chiral HPLC Workflow for Fmoc-Amino Acid Analysis

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the enantiomeric analysis of amino acids. However, it requires a derivatization step to convert the non-volatile Fmoc-amino acids into thermally stable and volatile compounds.

Derivatization and Separation

A common derivatization strategy involves the esterification of the carboxyl group followed by acylation of the amino group. Care must be taken to avoid racemization during these steps. The use of deuterated reagents can help to quantify any racemization that occurs during sample preparation.

Derivatization ReagentChiral ColumnAdvantagesDisadvantages
Alkyl chloroformates (e.g., methyl chloroformate)Chirasil-L-ValSimple, one-step reaction.Can cause protein/peptide hydrolysis in biological samples.
Anhydrides (e.g., TFAA) and alcohols (e.g., isopropanol)γ-cyclodextrin phasesGood sensitivity.Potential for racemization.
Experimental Protocol: GC-MS of Amino Acid Enantiomers

The following is a general protocol for the analysis of amino acid enantiomers by GC-MS after derivatization. Note that the Fmoc group is typically cleaved during the acidic esterification step.

Objective: To separate and quantify the D- and L-enantiomers of amino acids derived from an Fmoc-protected sample.

Instrumentation:

  • GC-MS system

  • Chiral capillary column: Chirasil-L-Val

Reagents:

  • Anhydrous HCl in isopropanol

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane

Procedure:

  • Fmoc Deprotection and Derivatization:

    • Treat the Fmoc-amino acid sample with anhydrous HCl in isopropanol to cleave the Fmoc group and form the isopropyl ester.

    • Evaporate the solvent and redissolve the residue in dichloromethane.

    • Add TFAA and heat to form the N-trifluoroacetyl derivative.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 110 °C, hold for 1 min, then ramp to 190 °C at 4 °C/min.

    • Carrier gas: Helium

    • MS detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

  • Analysis and Quantification:

    • Identify the enantiomers based on their retention times.

    • Quantify the enantiomeric ratio by comparing the peak areas of the characteristic mass fragments.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Fmoc Deprotection & Esterification B N-Acylation A->B C Injection B->C D Chiral GC Separation C->D E Mass Spectrometry Detection D->E F Peak Identification E->F G Quantification of Enantiomers F->G

GC-MS Workflow for Amino Acid Enantiomer Analysis

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of Fmoc-amino acids. The separation is achieved by adding a chiral selector to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities.

Chiral Selectors in CE

Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acid enantiomers in CE. Other selectors such as crown ethers, macrocyclic antibiotics, and chiral surfactants have also been successfully employed.

Experimental Protocol: Chiral CE of Amino Acids

This protocol describes a general method for the chiral separation of amino acids using CE.

Objective: To separate the enantiomers of an amino acid using a chiral selector in the running buffer.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

Reagents:

  • Running buffer (e.g., phosphate buffer)

  • Chiral selector (e.g., β-cyclodextrin)

  • Sodium hydroxide for capillary conditioning

  • Amino acid sample

Procedure:

  • Buffer Preparation: Prepare the running buffer containing the chiral selector at the desired concentration. Adjust the pH as needed.

  • Capillary Conditioning: Rinse the capillary with sodium hydroxide, water, and finally the running buffer.

  • Sample Injection: Inject the sample solution into the capillary using pressure or voltage.

  • Electrophoresis: Apply a high voltage across the capillary to effect the separation.

  • Detection: Monitor the separation at a suitable UV wavelength.

  • Analysis: The enantiomers will appear as two distinct peaks. The enantiomeric purity can be calculated from the peak areas.

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis A Prepare Running Buffer with Chiral Selector B Condition Capillary A->B C Inject Sample B->C D Apply Voltage for Separation C->D E UV Detection D->E F Analyze Electropherogram E->F G Determine Enantiomeric Ratio F->G

Capillary Electrophoresis Workflow for Chiral Analysis

Conclusion

The determination of the enantiomeric purity of Fmoc-amino acids is a critical step in ensuring the quality of synthetic peptides. Chiral HPLC is the most established and widely used method, offering high accuracy and a wide range of commercially available columns. GC-MS provides excellent resolution and sensitivity but requires a derivatization step that must be carefully optimized to prevent racemization. Capillary electrophoresis is a powerful technique with high separation efficiency and low sample consumption, making it an attractive alternative. The choice of the most appropriate method will depend on the specific requirements of the analysis and the available resources. For routine quality control of Fmoc-amino acids, chiral HPLC is often the preferred method, while GC-MS and CE can be valuable for specialized applications and orthogonal verification.

References

A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids is a formidable challenge. Bulky side chains, α,α-disubstituted residues (like α-aminoisobutyric acid, Aib), and N-methylated backbones can dramatically slow down reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of racemization.[1] The selection of an appropriate coupling reagent is therefore a critical determinant of success. This guide provides an objective, data-driven comparison of common coupling reagents to facilitate this crucial decision.

The formation of a peptide bond involves the activation of a carboxylic acid group on one amino acid to enable a nucleophilic attack from the amino group of the next.[1][2] Coupling reagents serve as the activators in this process.[1] They are broadly classified into categories such as carbodiimides, and the more recent phosphonium and aminium/uronium salts, which generally offer higher coupling rates with fewer side reactions.[1]

Quantitative Performance Comparison

The efficacy of a coupling reagent is best measured by its performance in difficult contexts. The following table summarizes quantitative data from studies on the coupling of sterically hindered amino acids, focusing on yield, reaction time, and the degree of epimerization.

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow
T3P® Epimerization-prone substratesHighVariesMinimal
PyBrOP Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempHigh

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.

Qualitative Reagent Comparison

Beyond pure yield, factors like safety, side reactions, and ease of use are critical for reagent selection.

ReagentClassKey AdvantagesPotential DisadvantagesSafety & Handling
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings due to the formation of reactive OAt esters.Can cause guanidinylation of the N-terminal amine. More expensive than HBTU. Based on potentially explosive HOAt.Handle with caution due to the explosive nature of triazole-based reagents.
HBTU Aminium/Uronium SaltHighly efficient and popular reagent. Byproducts are generally soluble.Can cause guanidinylation, capping the peptide chain, especially in slow couplings.Exhibits unpredictable autocatalytic decompositions, posing an explosion risk. Can have allergenic potential.
PyBOP Phosphonium SaltEfficient coupling, avoids guanidinylation side reactions. Byproducts are less hazardous than those of its predecessor, BOP.Generally less reactive than HATU.Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.
COMU Aminium/Uronium SaltEfficiency comparable to HATU. Safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives. Reduced allergenic potential. Water-soluble byproducts.Limited stability in solution.Non-explosive and significantly less likely to cause an allergic reaction compared to HATU/HBTU.
T3P® Phosphonic AnhydrideExcellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble. Non-toxic and non-allergenic.Application is fundamentally different from other reagents.Considered a green, safe reagent. Does not require hazardous additives like HOBt.

Visualizing the Process

Mechanism of Action

The fundamental role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, forming a highly reactive intermediate (e.g., an active ester). This species is then susceptible to nucleophilic attack by the N-terminus of the incoming amino acid, forming the peptide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step AA1_COOH N-Protected Amino Acid (R1-COOH) Activated_Species Reactive Intermediate (Active Ester) AA1_COOH->Activated_Species + Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Species AA2_NH2 Amino Component (H2N-R2) Peptide_Bond Peptide Bond Formed (R1-CO-NH-R2) Activated_Species->Peptide_Bond AA2_NH2->Peptide_Bond + G cluster_coupling Coupling Reaction start Start with Resin-Bound Protected Amino Acid deprotection 1. N-terminal Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 pre_activation 3a. Pre-activate Amino Acid (AA + Reagent + Base in DMF) wash1->pre_activation add_to_resin 3b. Add Activation Mixture to Resin pre_activation->add_to_resin agitate 3c. Agitate (30 min to several hours) add_to_resin->agitate wash2 4. Wash Resin (DMF) agitate->wash2 end_cycle Cycle Complete wash2->end_cycle repeat_cycle Repeat for Next Amino Acid end_cycle->repeat_cycle

References

A Comparative Guide to the Efficacy of Different Scavengers for Trityl Cation Trapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The trityl (Trt) group is a widely utilized protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis. Its acid-labile nature allows for deprotection under mild conditions. However, the cleavage of the Trt group generates a stable but highly reactive trityl cation (Trt+), which can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. To mitigate these side reactions and ensure the integrity of the final product, scavengers are added to the cleavage cocktail to trap the reactive trityl cation. This guide provides a comparative analysis of the efficacy of different scavengers for Trt cation trapping, supported by experimental data and detailed protocols.

The Role of Scavengers in Trityl Deprotection

During the acidic cleavage of a trityl-protected substrate, a trityl cation is formed. This electrophilic species can react with nucleophilic sites on the target molecule, leading to the formation of impurities. Scavengers are nucleophilic compounds that are added in excess to the cleavage reaction to preferentially react with and neutralize the trityl cation, thus preventing it from reacting with the desired product.

The choice of scavenger is critical and depends on the specific substrate and the other protecting groups present in the molecule. An ideal scavenger should be highly reactive towards the trityl cation, inert to the desired product, and easily removable after the reaction.

Comparative Analysis of Common Trityl Cation Scavengers

The efficacy of a scavenger is typically evaluated based on the yield and purity of the final product after cleavage and deprotection. The following table summarizes the performance of commonly used scavengers for trityl cation trapping in the context of solid-phase peptide synthesis.

ScavengerChemical ClassTypical Concentration in Cleavage CocktailAdvantagesDisadvantages
Triisopropylsilane (TIS) Trialkylsilane1-5%Highly effective in reducing the trityl cation to the inert triphenylmethane.[1] Volatile and easily removed.Can reduce other functional groups, such as some cysteine protecting groups.[1]
Triethylsilane (TES) Trialkylsilane1-5%Similar to TIS, acts as a hydride donor to reduce the trityl cation.Also possesses reducing properties that may affect certain protecting groups.[1]
1,2-Ethanedithiol (EDT) Thiol1-5%Effective in scavenging the trityl cation and can also help in the cleavage of some protecting groups.Strong, unpleasant odor. Can lead to the formation of thioether byproducts.
Thioanisole Thiol1-5%Less volatile and less odorous than EDT. Effective in trapping the trityl cation.Can be more difficult to remove than volatile scavengers. May cause modifications to tryptophan residues under certain conditions.[1]
Phenol Aromatic Alcohol1-5%Can act as a scavenger for the trityl cation and is particularly useful in protecting tyrosine residues from modification.Less effective than silanes or thiols for general scavenging. Can be corrosive and toxic.
Water Protic Solvent1-5%Can act as a weak scavenger by reacting with the trityl cation to form triphenylcarbinol.Less efficient than other scavengers. Can promote other acid-catalyzed side reactions.

Experimental Protocols

General Protocol for Trityl Group Cleavage and Scavenging in SPPS

This protocol describes a general procedure for the cleavage of a peptide from a solid support and the simultaneous removal of the trityl protecting group, using a scavenger cocktail.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Selected Scavenger (e.g., TIS, TES, EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail by mixing TFA and the chosen scavenger in the desired ratio (e.g., 95% TFA, 5% scavenger).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the peptide pellet under vacuum.

  • Analyze the purity of the crude peptide using reverse-phase HPLC.

Protocol for Comparative Evaluation of Scavenger Efficacy

To quantitatively compare the efficacy of different scavengers, the following experiment can be performed:

  • Synthesize a model peptide containing a tryptophan residue (e.g., H-Trp-Ala-Gly-OH) on a solid support.

  • Divide the peptide-resin into equal portions.

  • Prepare different cleavage cocktails, each containing a different scavenger (TIS, TES, EDT, thioanisole, phenol) at the same concentration (e.g., 5%). Include a control with no scavenger.

  • Perform the cleavage reaction for each portion of the peptide-resin following the general protocol described above, ensuring identical reaction times and conditions for all samples.

  • After cleavage and work-up, dissolve a known amount of each crude peptide in an appropriate solvent.

  • Analyze each sample by reverse-phase HPLC.

  • Determine the purity of the target peptide in each sample by calculating the area of the main peak relative to the total area of all peaks.

  • Quantify the yield of the target peptide by comparing the peak area to that of a known standard.

  • Compare the purity and yield data for each scavenger to determine their relative efficacy in preventing side reactions.

Visualizing the Scavenging Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in trityl cation scavenging.

Trityl_Cation_Scavenging cluster_cleavage Acidic Cleavage cluster_scavenging Cation Trapping cluster_side_reaction Potential Side Reaction (without scavenger) Trt-Protected_Substrate Trt-Substrate Trt_Cation Trityl Cation (Trt+) Trt-Protected_Substrate->Trt_Cation + H+ Deprotected_Substrate Deprotected Substrate Trt-Protected_Substrate->Deprotected_Substrate + H+ H+ H+ Trapped_Trityl Trapped Trityl (e.g., Triphenylmethane) Trt_Cation->Trapped_Trityl + Scavenger Alkylated_Byproduct Alkylated Byproduct Trt_Cation->Alkylated_Byproduct + Nucleophilic Residue Scavenger Scavenger (e.g., TIS, EDT) Nucleophilic_Residue Nucleophilic Residue (e.g., Tryptophan)

Caption: Mechanism of Trityl Cation Scavenging.

Experimental_Workflow Start Start: Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (TFA + Scavenger) Start->Prepare_Cocktail Cleavage Cleavage Reaction (2-3 hours) Prepare_Cocktail->Cleavage Filtration Filter and Collect Filtrate Cleavage->Filtration Precipitation Precipitate Peptide (Cold Diethyl Ether) Filtration->Precipitation Centrifugation Centrifuge and Wash Pellet Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Analysis HPLC Analysis (Purity and Yield) Drying->Analysis End End: Comparative Data Analysis->End

Caption: Experimental Workflow for Scavenger Comparison.

Conclusion

The selection of an appropriate scavenger is a critical parameter in syntheses involving the deprotection of a trityl group. Trialkylsilanes, such as TIS, are highly effective for trapping the trityl cation and generally lead to high purity and yield of the desired product. Thiol-based scavengers like EDT and thioanisole are also effective but may introduce other complications such as strong odors and potential side reactions. The choice of scavenger should be carefully considered based on the specific requirements of the synthesis, particularly the presence of other sensitive functional groups. For optimal results, it is recommended to perform a small-scale comparative study with different scavengers to identify the most suitable conditions for a particular application.

References

Safety Operating Guide

Proper Disposal of Fmoc-Pen(Trt)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides a detailed, step-by-step procedure for the proper disposal of Fmoc-Pen(Trt)-OH, a specialized amino acid derivative used in peptide synthesis. Adherence to these protocols is essential for minimizing risks and safeguarding the environment.

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular trash.[1][2][3] The primary disposal route is through a licensed hazardous waste management facility, in accordance with all applicable federal, state, and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In case of dust formation, a dust mask (e.g., N95) is recommended.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol for this compound

This protocol covers the disposal of unused or expired solid this compound, as well as contaminated labware.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound is considered hazardous chemical waste.

  • Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and any other materials that have come into direct contact with this compound are also considered hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals. It should be segregated as a non-halogenated organic solid waste.

2. Waste Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original manufacturer's container is often a suitable option for unused product.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful to Aquatic Life"). The date when waste is first added to the container should also be recorded.

  • Container Integrity: Keep the waste container securely sealed at all times, except when adding waste.

3. On-Site Storage and Accumulation:

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a secondary containment bin or tray to mitigate any potential spills or leaks.

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA and the maximum accumulation time.

4. Disposal of Empty Containers:

  • The original this compound container is considered empty when all contents have been removed by normal means.

  • To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • Crucially, the rinsate from each rinse must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label before disposal in the appropriate solid waste stream (e.g., glass recycling).

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the hazardous waste off-site yourself.

Quantitative Disposal Parameters

Specific quantitative limits for the disposal of this compound are not universally defined and are governed by local, state, and federal regulations, as well as the policies of your institution and its contracted waste disposal vendor. Always consult your EHS department for guidance on these limits.

ParameterGuidelineCitation
pH of Aqueous Solutions Not applicable for solid waste. Any aqueous solution should have a pH between 7-9 for drain disposal, but this compound is not suitable for drain disposal.
SAA Storage Volume Typically limited (e.g., up to 10 gallons). Varies by jurisdiction and institution.
SAA Storage Time Partially filled containers may remain for up to one year, but full containers must be removed within a shorter timeframe (e.g., 3 days). Varies by jurisdiction.

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound are recommended for on-site laboratory disposal. The standard and required procedure is collection and disposal via a licensed hazardous waste facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Disposal_Workflow This compound Disposal Decision Workflow cluster_start cluster_waste_type Step 1: Identify Waste Type cluster_solid_waste Step 2: Solid Waste Handling cluster_container_disposal Step 2: Empty Container Handling cluster_storage Step 3: Storage cluster_final_disposal Step 4: Final Disposal start Start: Material for Disposal waste_type Is the material... 1. Unused/Expired Solid? 2. Contaminated Labware? 3. Empty Container? start->waste_type solid_waste_container Place in a labeled Hazardous Waste container waste_type->solid_waste_container Solid or Contaminated Labware triple_rinse Triple-rinse with appropriate solvent waste_type->triple_rinse Empty Container segregate Segregate as non-halogenated organic solid waste solid_waste_container->segregate saa Store in designated SAA with secondary containment segregate->saa collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_container Dispose of container in appropriate solid waste stream deface_label->dispose_container ehs_pickup Arrange for pickup by EHS/licensed waste vendor saa->ehs_pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Pen(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Fmoc-Pen(Trt)-OH.

This compound, a key reagent in solid-phase peptide synthesis (SPPS), requires careful handling to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Hazard Identification and Classification

This compound is classified as hazardous to the aquatic environment with long-lasting effects (Chronic Category 4)[1]. While it may not meet other GHS hazard criteria, caution should always be exercised when handling this and any other laboratory chemical[2]. It is a combustible solid, and appropriate storage is necessary[3][4].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Should be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1].
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during cleavage from the resin.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions or during prolonged procedures.
Respiratory Protection Dust Mask (N95) or RespiratorNecessary when working with the lyophilized powder to avoid inhalation of fine particles. A full-face respirator should be used if exposure limits are exceeded or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Workflow

Proper handling procedures are essential to preserving the integrity of this compound, ensuring researcher safety, and maintaining reliable experimental outcomes. The following workflow outlines the key steps from receiving to disposal.

G cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling cluster_3 Waste Disposal A Receiving & Storage (2-8°C, desiccated) B Don PPE A->B Before Handling C Weighing of Solid B->C Proceed to Handling D Dissolution/Coupling Reaction (e.g., in DMF) C->D For Synthesis H Segregate Solid Waste (unused reagent, contaminated consumables) C->H Solid Waste Stream E Decontamination of Workspace D->E After Synthesis I Segregate Liquid Waste (solvents, reaction mixtures) D->I Liquid Waste Stream F Doff PPE E->F After Decontamination G Hand Washing F->G Final Step J Dispose as Hazardous Waste H->J I->J

Caption: Workflow for handling this compound from receipt to disposal.

Experimental Protocols

Receiving and Storage: Upon receipt, store this compound at 2-8°C in a tightly sealed container to prevent moisture absorption, which can degrade the peptide.

Handling:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All handling of the solid powder and volatile solvents should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid this compound, avoid creating dust. Use a chemical-resistant spatula and weigh the compound on appropriate weighing paper or in a suitable container.

  • Dissolution: For use in SPPS, the Fmoc-amino acid is typically dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Gently swirl or vortex to dissolve the compound completely. Avoid vigorous shaking, which can cause aggregation.

Spill Response: In the event of a spill, ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container. For liquid spills, use absorbent materials to contain the spill, working from the outside in.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused or expired this compound, as well as contaminated materials such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste. These should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solvents used for dissolution (e.g., DMF), reaction mixtures, and washes from the synthesis process constitute liquid hazardous waste. Collect this waste in a separate, labeled hazardous waste container. Liquid waste streams from peptide synthesis may also contain other hazardous chemicals such as piperidine or trifluoroacetic acid (TFA) from deprotection steps, which must also be disposed of as hazardous waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.

  • Storage: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Pen(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Pen(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.